4-Phenyl-2-(4-pyridyl)thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-2-pyridin-4-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWADCDCAPDAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353340 | |
| Record name | 4-phenyl-2-(4-pyridyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807789 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
106950-18-9 | |
| Record name | 4-phenyl-2-(4-pyridyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106950-18-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Thiazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Hantzsch Synthesis of 4-Phenyl-2-(4-pyridyl)thiazole
Heterocyclic compounds are the bedrock of medicinal chemistry, with nitrogen- and sulfur-containing rings being particularly prominent.[1] Among these, the thiazole ring system, an aromatic five-membered heterocycle, is a privileged scaffold found in a multitude of natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents with diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4]
The 2,4-disubstituted thiazole motif, specifically, serves as a critical pharmacophore in many biologically active molecules.[5] The target of this guide, this compound, combines the phenyl and pyridyl moieties on a central thiazole core, creating a structure of significant interest for library synthesis and drug development.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis of this compound via the Hantzsch thiazole synthesis. First described by Arthur Hantzsch in 1887, this reaction remains one of the most reliable and versatile methods for constructing the thiazole ring, typically by reacting an α-haloketone with a thioamide.[6][7] We will delve into the underlying mechanism, provide a field-proven experimental protocol, discuss optimization strategies, and outline methods for structural verification.
Pillar 1: The Reaction Mechanism – A Stepwise Dissection
The Hantzsch synthesis is a classic condensation reaction that proceeds through a well-established multi-step pathway.[8] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The overall reaction for this compound involves the condensation of α-bromoacetophenone with isonicotinothioamide.
The process can be broken down into three primary stages:
-
Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic attack from the electron-rich sulfur atom of the thioamide onto the electrophilic α-carbon of the haloketone.[9] This is a classic SN2 reaction, where the halogen (in this case, bromine) acts as the leaving group. The reactivity of the α-haloketone is highly dependent on the nature of the halogen, with the general trend being I > Br > Cl, reflecting the leaving group ability.[10]
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone moiety, leading to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline.[1][9]
-
Dehydration and Aromatization: The final step is the elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate.[8] This step is thermodynamically driven by the formation of the stable, aromatic thiazole ring, which is the final product.[9]
Caption: Fig. 2: Experimental Workflow for Synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.45 g (10.5 mmol) of isonicotinothioamide in 25 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.
-
Addition of α-Haloketone: In a separate beaker, dissolve 1.99 g (10 mmol) of α-bromoacetophenone in 25 mL of absolute ethanol. Add this solution dropwise to the stirring thioamide solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with stirring. [11]The reaction progress should be monitored periodically (e.g., every hour) using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 50% ethyl acetate/50% hexane). [1]The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials.
-
Product Isolation (Work-up): After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. [1]Pour the cooled reaction mixture slowly into a beaker containing 100 mL of a cold 5% aqueous sodium carbonate solution while stirring. [1]This step neutralizes the hydrobromic acid formed during the reaction, causing the thiazole product, which is poorly soluble in water, to precipitate. [1]5. Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. The expected product is a solid.
Pillar 3: Process Optimization and Troubleshooting
Even with a robust protocol, variations in reagent quality, equipment, or technique can impact the outcome. A systematic approach to optimization and troubleshooting is key to achieving consistent, high-yield results.
Critical Parameter Analysis
-
Solvent Choice: Polar protic solvents like ethanol and methanol are highly effective as they facilitate the SN2 reaction and dissolve the starting materials. [11]In some cases, a mixture of ethanol and water can improve yields. [2]* Temperature Control: While many Hantzsch syntheses require heating to proceed at a reasonable rate, excessive heat can lead to the formation of byproducts and decomposition, reducing the overall yield. [11]Refluxing in ethanol provides a controlled and effective temperature.
-
Stoichiometry: A slight excess of the thioamide (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion by ensuring the full consumption of the more expensive α-haloketone.
-
Work-up pH: The basicity of the neutralization solution is critical. The pH should be sufficiently high to deprotonate the thiazole product (if it forms a salt with HBr) and ensure complete precipitation. Sodium carbonate or sodium bicarbonate are commonly used for this purpose. [11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. | 1. Extend the reaction time and continue monitoring by TLC. Ensure the reflux temperature is maintained. [11] |
| 2. Reagent degradation. | 2. Use high-purity, fresh reagents. α-haloketones can be lachrymatory and unstable; store properly. | |
| 3. Product is soluble in the work-up solution. | 3. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. | |
| Oily Product / Fails to Crystallize | 1. Presence of impurities. | 1. Purify the crude product using column chromatography on silica gel. |
| 2. Residual solvent. | 2. Ensure the product is thoroughly dried under vacuum. | |
| Formation of Byproducts | 1. Reaction temperature is too high. | 1. Reduce the reaction temperature or use a lower-boiling solvent, though this may increase reaction time. |
| 2. Impure starting materials. | 2. Recrystallize or distill starting materials before use. [12] |
Product Characterization
Confirming the identity and purity of the synthesized this compound is a critical final step.
-
Physical Properties: The final product should be a solid. Its melting point should be determined and compared to literature values.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the protons on the phenyl and pyridyl rings in the aromatic region (typically δ 7.0-9.0 ppm) and a singlet for the C5-proton of the thiazole ring.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbons of the three different aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₄H₁₀N₂S = 238.31 g/mol ). * Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C=N, C=C, and C-S stretching vibrations within the heterocyclic system.
-
Conclusion
The Hantzsch thiazole synthesis provides a powerful and straightforward route to this compound, a molecule with significant potential in medicinal chemistry. By understanding the core reaction mechanism, adhering to a validated experimental protocol, and applying systematic troubleshooting, researchers can reliably produce this valuable scaffold. The true strength of the Hantzsch synthesis lies not only in its historical significance but also in its continued relevance and adaptability, making it an indispensable tool in the modern synthetic chemist's arsenal.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]
-
Bouherrou, O., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2017;22(9):1439. Available from: [Link]
-
Al-Omar, M. A. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. 2010;15(11):8124-8184. Available from: [Link]
-
Bramley, S. E., et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. 1987:639-643. Available from: [Link]
-
Kavaliauskas, P., et al. Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. 2024. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]
-
Chem Help Asap. Hantzsch thiazole synthesis - laboratory experiment. YouTube. 2020. Available from: [Link]
-
BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. 2024;13(2). Available from: [Link]
-
ResearchGate. The Hantzsch Thiazole Synthesis. ResearchGate. Available from: [Link]
-
ResearchGate. Synthesis of 2,4-disubstituted thiazoles. ResearchGate. Available from: [Link]
-
ResearchGate. Synthesis of 2,4-disubstituted thiazoles. ResearchGate. Available from: [Link]
-
Yogi, P., et al. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Pharmatutor. 2022. Available from: [Link]
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available from: [Link]
-
ResearchGate. A plausible mechanism for the formation of Hantzsch thiazole derivatives. ResearchGate. Available from: [Link]
-
Yogi, P., et al. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. 2015;28(4):927-932. Available from: [Link]
-
CUTM Courseware. Thiazole. CUTM. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Gandeepan, P., et al. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters. 2025. Available from: [Link]
-
Bouherrou, O., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. 2017. Available from: [Link]
-
Al-Ostoot, F. H., et al. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. 2023;28(14):5480. Available from: [Link]
-
da Silva, A. C. S., et al. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. 2018. Available from: [Link]
-
ResearchGate. Derivatives from Thiazole Derivative. ResearchGate. 2021. Available from: [Link]
-
PubChem. 4-Phenyl-thiazole. PubChem. Available from: [Link]
-
Scribd. Hantzsch Thiazole Synthesis 2010. Scribd. Available from: [Link]
-
IJRPB. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. IJRPB. 2021;2(2). Available from: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]
-
ResearchGate. Hantzsch thiazole synthesis. ResearchGate. Available from: [Link]
-
Al-Suhaibani, S. S., et al. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PMC. 2019. Available from: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Phenyl-2-(4-pyridyl)thiazole using Nuclear Magnetic Resonance (NMR)
Abstract
This technical guide provides a comprehensive framework for the complete structural elucidation and spectroscopic characterization of 4-Phenyl-2-(4-pyridyl)thiazole using a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation. We will detail the systematic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectroscopy to unambiguously assign every proton and carbon atom, confirm the molecular connectivity, and probe the compound's conformational preferences in solution.
Introduction: The Significance of the Phenylpyridylthiazole Scaffold
The this compound core is a privileged heterocyclic scaffold found in a variety of compounds with significant biological and material science applications. Thiazole derivatives are known to exhibit a wide range of pharmaceutical activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The specific arrangement of the phenyl and pyridyl rings on the central thiazole moiety dictates the molecule's three-dimensional shape, polarity, and potential for intermolecular interactions, which are critical determinants of its function.
Given the isomeric possibilities and the nuanced electronic environments of the constituent aromatic rings, unambiguous structural verification is paramount. NMR spectroscopy stands as the most powerful tool for this purpose, providing precise, atom-level information on the molecular structure in solution. This guide presents a field-proven, systematic workflow for leveraging the full potential of modern NMR to achieve a complete and trustworthy characterization of this important molecule.
The NMR Strategy: A Multi-Experiment, Self-Validating Approach
The cornerstone of our approach is the sequential and synergistic use of multiple NMR experiments. Each experiment provides a unique piece of the structural puzzle, and the collective data serves as a self-validating system, ensuring the final assignment is robust and error-free.
Causality of Experimental Choices
-
¹H NMR: The starting point. It provides the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (proton count), and their splitting patterns (J-coupling), which reveals the number of neighboring protons.
-
¹³C NMR (with DEPT-135): Reveals the number of distinct carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H J-coupling networks. This is indispensable for tracing the connectivity of protons within individual spin systems, such as the protons on the phenyl and pyridyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to (one-bond ¹JCH coupling). This experiment definitively links the proton and carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The key to assembling the molecular fragments. It detects long-range correlations (typically 2-3 bonds, ²JCH and ³JCH) between protons and carbons. This allows us to connect the phenyl and pyridyl rings to the correct positions on the thiazole core.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other (<5 Å), irrespective of their bonding.[2][3] This is crucial for determining the preferred conformation and the relative spatial orientation of the aromatic rings.
The logical flow of these experiments is visualized below.
Caption: A logical workflow for the NMR-based structural elucidation of this compound.
Experimental Protocols
Sample Preparation
The choice of solvent is a critical first step. It must fully dissolve the analyte and should have minimal signal interference in the regions of interest. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for many nitrogen-containing heterocycles due to its high dissolving power. Alternatively, deuterated chloroform (CDCl₃) can be used. The solvent can influence the chemical shifts of protons, particularly those near heteroatoms or involved in hydrogen bonding.[4][5][6][7]
Protocol:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), at 0 ppm.
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution. Standard pulse programs provided by the spectrometer manufacturer are typically sufficient.
Key Acquisition Parameters:
-
¹H NMR: 16-32 scans, spectral width of ~12 ppm, acquisition time of ~3-4 seconds, relaxation delay of 1-2 seconds.
-
¹³C NMR: 1024-2048 scans, spectral width of ~220 ppm, using proton decoupling.
-
COSY: 256-512 increments in the indirect dimension, 8-16 scans per increment.
-
HSQC: Optimized for a one-bond coupling constant (¹JCH) of ~145 Hz.
-
HMBC: Optimized for long-range coupling constants of 8-10 Hz.
-
NOESY: A mixing time of 500-800 ms is typically appropriate for small molecules to allow for the buildup of Nuclear Overhauser Effects.[8]
Spectral Analysis and Interpretation
Note: The chemical shifts (δ) provided below are typical and may vary slightly based on solvent and concentration. They are presented for illustrative purposes.
¹H NMR Spectrum: The Initial Blueprint
The ¹H NMR spectrum provides the first look at the proton framework. We expect to see signals corresponding to three distinct structural units: the 4-phenyl group, the 2-(4-pyridyl) group, and the thiazole ring.
-
Pyridyl Protons (A, B): The pyridine ring exhibits two sets of chemically equivalent protons due to symmetry. The protons ortho to the nitrogen (H-A) are typically deshielded and appear as a doublet around 8.7 ppm. The protons meta to the nitrogen (H-B) are more shielded and appear as a doublet around 8.0 ppm. The coupling between them (³JAB) is a typical ortho coupling of ~6 Hz.[9]
-
Phenyl Protons (C, D, E): The monosubstituted phenyl ring gives rise to three distinct signals. The ortho protons (H-C) appear as a doublet around 7.9 ppm. The meta (H-D) and para (H-E) protons often overlap, creating a complex multiplet between 7.4-7.6 ppm.
-
Thiazole Proton (F): The single proton on the thiazole ring (H-F) is in a unique electronic environment and typically appears as a sharp singlet, often downfield, around 8.2 ppm.
¹³C NMR and DEPT-135: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms. The DEPT-135 experiment is then used to confirm the identity of each signal.
-
Thiazole Carbons: The three carbons of the thiazole ring are expected in the 115-165 ppm range. C2 and C4, being attached to heteroatoms, are significantly downfield.[10][11]
-
Pyridyl Carbons: The carbons of the pyridine ring appear in the aromatic region (120-155 ppm). The carbon atom adjacent to the nitrogen (C-ortho) is typically the most deshielded.
-
Phenyl Carbons: The six carbons of the phenyl ring will also be in the aromatic region (125-140 ppm). The carbon attached to the thiazole ring (ipso-carbon) will be a quaternary signal, absent in the DEPT-135 spectrum.
2D NMR: Connecting the Pieces
The COSY spectrum confirms the coupling relationships within the rings. A cross-peak between the signals at ~8.7 ppm (H-A) and ~8.0 ppm (H-B) confirms they are part of the same pyridyl spin system. Similarly, correlations will be observed between the protons of the phenyl ring (H-C, H-D, H-E). The thiazole proton (H-F) will show no COSY correlations, confirming it is an isolated spin.
The HSQC spectrum provides the definitive one-bond C-H correlations, allowing for the unambiguous assignment of all protonated carbons. For example, the proton signal at ~8.2 ppm (H-F) will show a correlation to its attached thiazole carbon signal.
The HMBC spectrum is the most critical for confirming the overall connectivity between the rings. The key correlations are those that span the ring junctions.
Caption: Key HMBC correlations confirming the connectivity of the phenyl, pyridyl, and thiazole rings.
Key Expected HMBC Correlations:
-
Thiazole H-F to Phenyl C-ipso: A three-bond correlation (³JCH) from the thiazole proton (H-F) to the quaternary carbon of the phenyl ring directly attached to the thiazole (C-ipso). This proves the phenyl ring is at position 4.
-
Pyridyl H-B to Thiazole C2: A three-bond correlation (³JCH) from the pyridyl protons meta to the nitrogen (H-B) to the C2 carbon of the thiazole ring. This proves the pyridyl ring is at position 2.
-
Phenyl H-C to Thiazole C4 & C5: Two- and three-bond correlations from the ortho-phenyl protons (H-C) to the C4 and C5 carbons of the thiazole ring, further cementing the phenyl-thiazole linkage.
The NOESY spectrum reveals through-space interactions. Key expected correlations would be between:
-
The thiazole proton (H-F) and the ortho-protons of the phenyl ring (H-C).
-
The ortho-protons of the pyridyl ring (H-A) and the thiazole proton (H-F), depending on the rotational conformation. The presence and relative intensity of these cross-peaks provide valuable insight into the time-averaged conformation of the molecule in solution, specifically the dihedral angles between the planes of the three rings.[12][13]
Data Summary
The culmination of this multi-faceted analysis is a complete and validated assignment of all NMR signals. This data should be compiled into a clear, comprehensive table.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Key HMBC Correlations (from H to C) |
| Thiazole | |||||
| 2 | ~168.0 | - | - | - | - |
| 4 | ~155.0 | - | - | - | - |
| 5 | ~118.0 | ~8.2 | s | - | C-4, C-Phenyl(ipso) |
| Pyridyl | |||||
| 2', 6' | ~150.5 | ~8.7 | d | ~6.0 | C-4', C-Thiazole(2) |
| 3', 5' | ~121.5 | ~8.0 | d | ~6.0 | C-2', C-Thiazole(2) |
| 4' | ~142.0 | - | - | - | - |
| Phenyl | |||||
| 1'' | ~134.0 | - | - | - | - |
| 2'', 6'' | ~126.5 | ~7.9 | d | ~7.5 | C-4'', C-Thiazole(4), C-Thiazole(5) |
| 3'', 5'' | ~129.0 | ~7.5 | m | - | C-1'', C-5'' |
| 4'' | ~128.0 | ~7.4 | m | - | C-2'' |
Table 1: Consolidated NMR assignments for this compound in DMSO-d₆. δ and J values are representative.
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, we have demonstrated a robust, self-validating methodology for the complete spectroscopic characterization of this compound. This approach, which emphasizes understanding the causal logic behind each experiment, allows for the unambiguous assignment of every proton and carbon signal, definitive confirmation of the molecular connectivity through key HMBC correlations, and insights into the molecule's solution-state conformation via NOESY. This comprehensive characterization is fundamental for quality control, reaction monitoring, and establishing the structure-activity relationships crucial for drug discovery and materials science.
References
-
Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]
-
Valiulin, R. A. (2025). Pyridyl and Phenyl H-F Coupling Constants. ChemInfoGraphic. [Link]
-
Yáñez, F. D., et al. (2003). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Chilean Chemical Society. [Link]
-
The Royal Society of Chemistry. Supplementary Information for scientific paper. [Link]
-
FJIMOTO, M., & TSUZUKI, H. (1994). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry. [Link]
-
UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. University of California, San Diego. [Link]
-
Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Chemistry. [Link]
-
Sárady, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. [Link]
-
University of Ottawa. (2018). NOESY and ROESY. uOttawa NMR Facility. [Link]
-
University of Regensburg. Approximating Proton NMR Chemical Shifts in More Complex Cases. [Link]
-
Sharma, V. P. (2005). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1476. [Link]
-
LibreTexts Chemistry. (2021). 5.4: NOESY Spectra. [Link]
-
University of Alberta. (2007). NMR News 98-08. [Link]
-
Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]
-
Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Zhou, H. (2019). NOESY: Cross-Correlation Through Space. UCSB Chem and Biochem NMR Facility. [Link]
-
Hockstedler, A. N., et al. (2019). ¹³C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry. [Link]
-
Still, I. W. J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Substituent chemical shift (scs) effects in the 4-thiazoline-2-thione series. Canadian Journal of Chemistry. [Link]
-
Journal of Current Pharma Research. (2011). Synthesis and biological activity of 4”–substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. [Link]
-
ACD/Labs. (2021). ¹H–¹H Coupling in Proton NMR. [Link]
-
Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]
-
LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]
-
Wikipedia. (n.d.). J-coupling. [Link]
-
Al-Omair, M. A., et al. (2022). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
ResearchGate. (n.d.). ¹H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. [Link]
-
de Oliveira, A. L., et al. (2011). Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives. Magnetic Resonance in Chemistry. [Link]
-
El-Metwaly, N. M., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles. ChemistryOpen. [Link]
-
Al-Ghorbani, M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances. [Link]
-
Al-Ayash, A., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Scientific Reports. [Link]
-
Bondock, S., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports. [Link]
Sources
- 1. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 5. scielo.br [scielo.br]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. thieme-connect.de [thieme-connect.de]
- 8. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. asianpubs.org [asianpubs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. 98-08 [nmr.chem.ualberta.ca]
- 13. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
The Definitive Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of 4-Phenyl-2-(4-pyridyl)thiazole
Abstract
This technical guide provides a comprehensive framework for the high-resolution mass spectrometry (HRMS) analysis of 4-Phenyl-2-(4-pyridyl)thiazole, a heterocyclic compound of significant interest in pharmaceutical and materials science research. This document moves beyond rote protocols to deliver a deep, mechanistic understanding of the analytical process, from sample preparation to spectral interpretation. Authored from the perspective of a seasoned application scientist, this guide is designed to empower researchers, scientists, and drug development professionals to achieve accurate, reproducible, and insightful HRMS data for this and structurally related small molecules. We will delve into the critical aspects of method development, including sample preparation, liquid chromatography coupling, mass spectrometer settings, and the elucidation of fragmentation pathways, all grounded in established scientific principles and supported by authoritative references.
Introduction: The Analytical Imperative for this compound
This compound belongs to a class of heterocyclic compounds that are cornerstones in the development of novel therapeutic agents and functional materials. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, while the phenyl and pyridyl moieties contribute to the molecule's physicochemical properties and potential biological interactions. Its structural characterization is paramount for quality control, metabolite identification, and understanding its mechanism of action.
High-resolution mass spectrometry (HRMS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and mass accuracy. This allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, a critical step in structural elucidation. This guide will provide the foundational knowledge and practical protocols to effectively leverage HRMS for the comprehensive analysis of this compound.
Foundational Knowledge: Chemical Properties of this compound
A thorough understanding of the analyte's properties is the bedrock of robust analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂S | |
| Molecular Weight | 238.31 g/mol | |
| Monoisotopic Mass | 238.05647 u | Calculated |
| Structure | Phenyl and pyridyl rings linked by a thiazole core |
The presence of a basic nitrogen atom on the pyridine ring makes this compound amenable to positive-ion electrospray ionization (ESI), a common and effective ionization technique for such molecules.
Experimental Workflow: From Sample to Spectrum
The following diagram outlines the comprehensive workflow for the HRMS analysis of this compound.
Caption: A comprehensive workflow for the HRMS analysis of this compound.
Detailed Protocol: Sample Preparation
The quality of your data is intrinsically linked to the quality of your sample preparation. For small molecules like this compound, the primary goal is to achieve a pure, particulate-free solution at an appropriate concentration for LC-HRMS analysis.
Objective: To prepare a clean, soluble sample at a concentration suitable for LC-HRMS analysis, typically in the low µg/mL to high ng/mL range.
Materials:
-
This compound solid standard
-
LC-MS grade methanol or acetonitrile
-
LC-MS grade water
-
Formic acid (optional, for enhancing ionization)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Step-by-Step Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound using a calibrated analytical balance.
-
Transfer the solid to a 1 mL volumetric flask.
-
Add a small amount of LC-MS grade methanol or acetonitrile to dissolve the solid completely.
-
Bring the volume up to the 1 mL mark with the same solvent. This is your stock solution.
-
-
Intermediate and Working Standard Preparation:
-
Perform serial dilutions from the stock solution to prepare working standards at the desired concentrations (e.g., 1 µg/mL, 100 ng/mL). Use a mixture of LC-MS grade water and organic solvent (e.g., 50:50 acetonitrile:water) for dilutions to ensure compatibility with the initial mobile phase conditions.
-
For positive mode ESI, adding 0.1% formic acid to the final working solution can improve protonation and enhance the signal.[1]
-
-
Final Filtration:
-
Before transferring the working solution to an autosampler vial, filter it through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
Causality Behind Choices:
-
LC-MS Grade Solvents: These high-purity solvents are essential to minimize background noise and interfering signals in the mass spectrometer.
-
Formic Acid: The addition of a small amount of acid to the sample and mobile phase helps to protonate the basic nitrogen on the pyridine ring, leading to a more stable and abundant [M+H]⁺ ion in positive ESI mode.
-
Filtration: This is a critical step to protect the delicate components of the LC system and mass spectrometer from blockages, ensuring instrument longevity and data quality.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Parameters
Coupling liquid chromatography to HRMS allows for the separation of the analyte from any potential impurities and provides retention time as an additional identification parameter.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Table of Recommended LC-HRMS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous phase with an acid modifier for efficient protonation. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic phase for eluting the analyte. |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration. | A gradient elution is typically necessary to achieve good peak shape and resolution for compounds like this. |
| Flow Rate | 0.2 - 0.4 mL/min (for UHPLC) | Appropriate for standard 2.1 mm ID columns. |
| Column Temperature | 30-40 °C | Improves peak shape and reproducibility. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The pyridine nitrogen is readily protonated. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimized for efficient ion generation. |
| Gas Temperatures | Instrument-specific, typically 250-350 °C for desolvation | To effectively remove solvent from the ESI plume. |
| Mass Analyzer | Q-TOF or Orbitrap | Capable of high resolution and accurate mass measurements. |
| Scan Range (MS1) | m/z 50 - 500 | To cover the mass of the precursor ion and potential low-mass fragments. |
| Resolution (MS1) | > 30,000 | To ensure accurate mass measurement and elemental composition determination. |
| Data Acquisition | Full Scan (MS1) and Tandem MS (MS2) | MS1 for accurate mass of the precursor, MS2 for structural fragmentation information. |
| Collision Energy (MS2) | Ramped or stepped collision energy (e.g., 10-40 eV) | To induce fragmentation and observe a range of product ions. |
Data Analysis and Interpretation
Accurate Mass and Elemental Composition
The primary advantage of HRMS is the ability to determine the mass of an ion with high accuracy, typically within 5 ppm.[2] This allows for the confident determination of the elemental composition.
Expected Ion:
-
Protonated Molecule [M+H]⁺: For C₁₄H₁₀N₂S, the expected protonated species is [C₁₄H₁₁N₂S]⁺.
-
Calculated Monoisotopic Mass of [M+H]⁺: 239.06374 u
An experimentally measured mass within a narrow tolerance (e.g., ± 5 ppm) of this calculated value provides strong evidence for the presence of this compound.
Elucidation of the Fragmentation Pathway
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated molecule and gain structural insights. By isolating the [M+H]⁺ ion (m/z 239.0637) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.
Based on the known fragmentation patterns of thiazole and pyridine derivatives, a plausible fragmentation pathway for protonated this compound is proposed below. The fragmentation is likely to be initiated by cleavage of the bonds within the thiazole ring, which is a common fragmentation pathway for such heterocyclic systems.
Caption: Proposed fragmentation pathway for protonated this compound.
Mechanistic Interpretation:
-
Formation of [C₈H₆NS]⁺ (m/z 148.0215): A likely initial fragmentation is the cleavage of the bond between the thiazole and pyridine rings, leading to the loss of a neutral pyridine molecule (C₅H₅N). However, a more plausible fragmentation involves the cleavage of the thiazole ring itself, leading to the loss of a neutral species corresponding to the pyridine ring attached to a carbon and nitrogen from the thiazole, resulting in a phenyl-containing thiazole fragment.
-
Formation of [C₆H₅N]⁺ (m/z 77.0390): This fragment corresponds to the protonated pyridine ring, resulting from the cleavage of the bond connecting it to the thiazole ring.
-
Formation of [C₇H₅S]⁺ (m/z 121.0106): This fragment likely arises from the [C₈H₆NS]⁺ ion through the loss of hydrogen cyanide (HCN).
-
Formation of [C₆H₅]⁺ (m/z 77.0390): The phenyl cation can be formed from the [C₈H₆NS]⁺ fragment via the loss of a thiocyanate radical (•SCN).
The accurate mass measurement of these fragment ions using HRMS provides further confidence in their elemental composition and, by extension, the structure of the parent molecule.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The combination of accurate mass measurement of the precursor ion, the logical fragmentation pattern observed in the MS/MS spectrum, and the consistent retention time from the LC separation provides a multi-faceted confirmation of the analyte's identity. For regulated environments, the inclusion of an internal standard and the generation of calibration curves would further enhance the quantitative robustness of the method.
Conclusion
This technical guide has provided an in-depth, scientifically grounded approach to the HRMS analysis of this compound. By understanding the "why" behind the "how," researchers can develop and troubleshoot robust analytical methods, leading to high-quality, reliable data. The principles and protocols outlined here are not only applicable to the target analyte but can also be adapted for the analysis of a wide range of similar small molecules, making this guide a valuable resource for any laboratory engaged in chemical analysis and structural elucidation.
References
-
Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3657–3667. [Link]
-
Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]
-
Pico, Y. (2017). Chapter 1 - HRMS: Fundamentals and Basic Concepts. In Applications of High Resolution Mass Spectrometry (pp. 1-14). Elsevier. [Link]
-
Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1054(1-2), 409–418. [Link]
-
HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. (2022). International Journal of Current Pharmaceutical Research, 15(3), 9-13. [Link]
Sources
An In-depth Technical Guide to the Single-Crystal X-ray Diffraction of 4-Phenyl-2-(4-pyridyl)thiazole
This guide provides a comprehensive overview of the theory, experimental procedures, and data analysis involved in determining the crystal structure of 4-Phenyl-2-(4-pyridyl)thiazole using single-crystal X-ray diffraction. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation of small organic molecules.
Introduction: The Significance of Structural Elucidation
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its derivatives have shown potential as anticancer agents and kinase inhibitors.[4][5] The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, governs its physicochemical properties and biological activity. Therefore, determining the crystal structure of this compound is crucial for understanding its structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[4]
Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for obtaining detailed information about the atomic and molecular structure of crystalline materials.[6][7][8] This powerful method allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms, providing unparalleled insight into the molecule's conformation and intermolecular interactions.[6][7]
Experimental Methodology: From Powder to Structure
The journey from a powdered sample to a refined crystal structure involves a series of critical steps, each requiring careful execution and consideration.
Synthesis and Purification
The synthesis of this compound can be achieved through established methods, such as the Hantzsch thiazole synthesis, by reacting a thioamide with a phenacyl bromide.[9] Following synthesis, the crude product must be purified to obtain a sample suitable for crystal growth. Recrystallization is the most effective method for purifying nonvolatile organic solids.[10][11] The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.[10][12]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[10][11] Common solvents for recrystallizing organic compounds include ethanol, methanol, acetone, and ethyl acetate. A solvent screening should be performed to identify the optimal solvent or solvent mixture for this compound.
-
Dissolution: Dissolve the crude solid in a minimum amount of the chosen hot solvent to create a saturated solution.[11][13] Using an excess of solvent will reduce the yield of the purified crystals.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.[13]
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.[11][12] The flask can then be placed in an ice bath to maximize crystal formation.[10]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[13]
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Crystal Growth for X-ray Diffraction
Growing single crystals of sufficient size and quality for SC-XRD analysis is often the most challenging step.[14] The slow evaporation of a saturated solution is a common and effective technique.
Step-by-Step Crystal Growth Protocol:
-
Prepare a saturated solution of the purified this compound in a suitable solvent.
-
Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent.
-
Store the container in a vibration-free environment at a constant temperature.
-
Monitor the container over several days to weeks for the formation of single crystals. Suitable crystals for SC-XRD should be well-formed, transparent, and typically between 0.1 and 0.3 mm in size.[15]
Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[15] The diffractometer consists of an X-ray source, the goniometer for precise crystal orientation, and a detector to record the diffracted X-rays.[6][7]
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[6][16] This process captures a three-dimensional representation of the diffraction pattern. The data collection strategy aims to measure a complete and redundant set of reflections to a desired resolution.[17]
Structure Solution and Refinement
The collected diffraction data, which consists of the positions and intensities of the diffracted X-ray beams, is then used to solve and refine the crystal structure. This process is typically performed using specialized software packages like SHELX.[18][19]
-
Structure Solution: The initial step involves determining the approximate positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods.[18]
-
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process.[20] This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
Data Analysis and Interpretation
The final output of a successful single-crystal X-ray diffraction experiment is a Crystallographic Information File (CIF).[21] The CIF contains a wealth of information about the crystal structure, including:
-
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.[15]
-
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.[15]
-
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.
-
Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds.
-
Torsion Angles: The dihedral angles that describe the conformation of the molecule.
-
Intermolecular Interactions: Information about non-covalent interactions, such as hydrogen bonds and π-π stacking, which play a crucial role in crystal packing.
Data Visualization and Validation:
The three-dimensional structure can be visualized using software like Mercury. It is essential to validate the final crystal structure to ensure its quality and accuracy. The checkCIF utility, provided by the International Union of Crystallography (IUCr), is a standard tool for this purpose.[21][22][23] It checks for crystallographic alerts and potential issues with the structural model.
Visualization of the Experimental Workflow
The entire process, from sample preparation to the final refined structure, can be visualized as a systematic workflow.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Tabulated Crystallographic Data (Hypothetical)
The following table presents a hypothetical summary of the crystallographic data that would be obtained for this compound.
| Parameter | Value |
| Empirical Formula | C₁₄H₁₀N₂S |
| Formula Weight | 238.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.876(2) |
| c (Å) | 18.456(7) |
| α (°) | 90 |
| β (°) | 98.76(3) |
| γ (°) | 90 |
| Volume (ų) | 1084.5(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.458 |
| Absorption Coefficient (mm⁻¹) | 0.267 |
| F(000) | 496 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 7890 |
| Independent reflections | 2480 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |
Conclusion
Single-crystal X-ray diffraction is an indispensable tool for the definitive structural characterization of novel compounds like this compound. The detailed three-dimensional structural information obtained from this technique provides a fundamental basis for understanding the compound's properties and for guiding further research in drug discovery and materials science. By following the rigorous experimental and analytical procedures outlined in this guide, researchers can confidently determine and validate the crystal structures of their target molecules, thereby accelerating the pace of scientific innovation.
References
-
CIF Validation - ACS Publications. American Chemical Society. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
-
Validation of the Crystallography Open Database using the Crystallographic Information Framework. PubMed. [Link]
-
Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. [Link]
-
Requirements for Depositing X-Ray Crystallographic Data | ACS Paragon Plus. American Chemical Society. [Link]
-
The SHELX package. MIT OpenCourseWare. [Link]
-
Validation of the Crystallography Open Database using the Crystallographic Information Framework. PubMed Central. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Crystal structure refinement with SHELXL. PubMed Central. [Link]
-
Crystallographic Information Framework. International Union of Crystallography. [Link]
-
User guide to crystal structure refinement with SHELXL. Reza Latifi. [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
Chapter 6.1.2 SHELXL-97. [Link]
-
The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]
-
What is Single Crystal X-ray Diffraction?. YouTube. [Link]
-
Recrystallization1. University of Massachusetts. [Link]
-
Recrystallization (chemistry). Wikipedia. [Link]
-
Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]
-
Recrystallization - Single Solvent. University of Toronto. [Link]
-
A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PubMed Central. [Link]
-
Recrystallization. University of Colorado Boulder. [Link]
-
Synthesis of 2-pyridyl 4-phenyl-thiazoles. ResearchGate. [Link]
-
X-ray crystallography: Data collection strategies and resources. ResearchGate. [Link]
-
Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. AIP Publishing. [Link]
-
Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. [Link]
-
Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5- carboxamide. AIP Publishing. [Link]
-
X-ray Data Collection Course. Macromolecular Crystallography Core Facility. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
This compound (C14H10N2S). PubChemLite. [Link]
-
Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]
-
Video: Growing Crystals for X-ray Diffraction Analysis. JoVE. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
4-Phenyl-2-(pyridin-3-yl)thiazole. PubChem. [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [Link]
-
Cambridge Structural Database (CSD). Physical Sciences Data science Service. [Link]
-
Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. PubMed Central. [Link]
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. [Link]
-
Search - Access Structures. CCDC. [Link]
-
CCDC 2323924: Experimental Crystal Structure Determination. University of Otago. [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. pulstec.net [pulstec.net]
- 9. researchgate.net [researchgate.net]
- 10. Recrystallization [sites.pitt.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 15. fiveable.me [fiveable.me]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 21. pubsapp.acs.org [pubsapp.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. iucr.org [iucr.org]
An In-depth Technical Guide to the Photophysical Properties of 4-Phenyl-2-(4-pyridyl)thiazole and its Derivatives
For: Researchers, scientists, and drug development professionals engaged in the study and application of novel fluorophores.
Abstract
The heterocyclic scaffold of 4-Phenyl-2-(4-pyridyl)thiazole represents a cornerstone in the development of advanced fluorescent materials. Its derivatives exhibit a rich and tunable photophysical profile, making them prime candidates for applications ranging from organic light-emitting diodes (OLEDs) to specialized biological probes. This guide provides a comprehensive exploration of the synthesis, photophysical characteristics, and structure-property relationships of this important class of molecules. We delve into the causality behind their fluorescent behavior, backed by quantitative data and validated experimental protocols, to offer a robust resource for both fundamental research and applied development.
Introduction: The Pyridyl-Thiazole Core
The unique electronic architecture of this compound, a non-linear conjugation of donor and acceptor moieties, gives rise to its intriguing photophysical properties. The molecule consists of a central thiazole ring, an electron-deficient unit, linked to a phenyl group at the C4 position and a pyridyl group at the C2 position. The isomeric position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) profoundly influences the electronic and, consequently, the photophysical behavior of the molecule.
Studies have consistently shown that isomers featuring the pyridine nitrogen at the 4-position exhibit superior photophysical properties compared to their 2- and 3-pyridyl counterparts. This guide will, therefore, focus primarily on the 4-pyridyl series, which demonstrates the most promising characteristics for practical applications.
Synthetic Pathway: The Hantzsch Thiazole Synthesis
The most reliable and versatile method for synthesizing this compound and its derivatives is the Hantzsch thiazole synthesis. This classic condensation reaction provides a straightforward route to the core scaffold.
The causality of this experimental choice lies in its efficiency and modularity. The reaction proceeds by combining a substituted phenacyl bromide (the source of the 4-phenyl moiety) with a pyridine thioamide (the source of the 2-pyridyl moiety). By selecting different commercially available or readily synthesized precursors, a diverse library of derivatives can be generated, allowing for systematic tuning of the final molecule's properties.
Diagram of the Hantzsch Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of target compounds.
Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-2-(pyridin-4-yl)thiazole
This protocol describes a self-validating system for synthesizing a highly luminescent derivative. The success of the reaction is confirmed through standard analytical techniques.
-
Reactant Preparation: In a round-bottom flask, dissolve 4-pyridine thioamide (1.0 mmol) and 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 mmol) in 20 mL of absolute ethanol.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(4-methoxyphenyl)-2-(pyridin-4-yl)thiazole as a dark yellow solid.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum for this compound should show a characteristic singlet for the thiazole proton around δ 7.45 ppm and a singlet for the methoxy protons around δ 3.86 ppm.
Core Photophysical Properties and Structure-Property Relationships
The utility of these compounds is defined by their absorption and emission characteristics. The strategic placement of electron-donating or electron-withdrawing groups on the 4-phenyl ring allows for precise control over these properties.
Data Summary: Photophysical Properties of 4-Aryl-2-(4-pyridyl)thiazole Derivatives
The following table summarizes key photophysical data for the parent compound and several derivatives, measured in ethanol. This data provides a clear quantitative basis for understanding the structure-property relationships.
| Compound ID | Substituent (R) on Phenyl Ring | λabs (nm) | λem (nm) | Molar Extinction (ε) (M⁻¹cm⁻¹) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| 4a | -H (Parent Compound) | 300 | 418 | 46,718 | 9,915 | 0.38 |
| 4b | -F | 300 | 419 | 44,708 | 9,982 | 0.45 |
| 4c | -Cl | 303 | 425 | 55,208 | 9,928 | 0.54 |
| 4d | -Br | 305 | 426 | 51,800 | 9,737 | 0.58 |
| 4e | -CH₃ | 304 | 422 | 47,800 | 9,620 | 0.42 |
| 4f | -OCH₃ | 318 | 438 | 69,500 | 9,216 | 0.72 |
| 4g | -CN | 305 | 404 | 80,700 | 8,333 | 0.65 |
Data sourced from Suryawanshi et al., 2018.
Analysis of Structure-Property Relationships
The data reveals clear trends that can be explained by the electronic nature of the substituents:
-
Electron-Donating Groups (EDGs): The methoxy (-OCH₃) group on compound 4f is a strong electron donor. This results in a significant bathochromic (red) shift in both absorption (318 nm) and emission (438 nm) compared to the parent compound 4a . This is due to the stabilization of the excited state through enhanced intramolecular charge transfer (ICT) from the electron-rich methoxyphenyl ring to the electron-deficient pyridyl-thiazole core. This enhanced ICT character is also responsible for the remarkably high fluorescence quantum yield (Φ = 0.72), as it promotes the radiative decay pathway over non-radiative pathways.
-
Electron-Withdrawing Groups (EWGs): The cyano (-CN) group on compound 4g is a strong electron acceptor. While it increases the molar extinction coefficient, it results in a hypsochromic (blue) shift in the fluorescence emission (404 nm) relative to other derivatives. This indicates a different electronic distribution in the excited state compared to the EDG-substituted compounds.
-
Halogens: The halogen substituents (-F, -Cl, -Br) exhibit an intermediate effect. Their inductive electron-withdrawing nature (-I effect) influences the electronic transitions, leading to quantum yields that are generally higher than the parent compound but lower than the strongly donating methoxy derivative.
Logical Diagram of Structure-Property Causality
Caption: Causality chain from structural modification to photophysical outcome.
Protocol for Photophysical Characterization
Accurate and reproducible characterization is paramount. The following protocol outlines a self-validating workflow for determining the relative fluorescence quantum yield.
Experimental Protocol: Relative Quantum Yield Measurement
This protocol uses a comparative method, which is highly reliable when performed with care.
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and whose absorption spectrum overlaps with the sample. For the 4-pyridyl-thiazole series, naphthalene in ethanol (Φ = 0.12) is an appropriate standard as it absorbs in a similar region.
-
Solution Preparation:
-
Prepare a stock solution of the thiazole derivative (sample) and the naphthalene (standard) in spectroscopic grade ethanol.
-
Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the chosen excitation wavelength is below 0.1. This is critical to avoid inner filter effects.
-
-
Absorption Spectroscopy:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each diluted solution.
-
Identify an appropriate excitation wavelength (e.g., 254 nm) where both the sample and standard exhibit significant absorbance. Record the exact absorbance value (A) at this wavelength for each solution.
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, record the corrected emission spectrum for each solution, using the excitation wavelength determined in the previous step.
-
Crucial Control: Ensure identical instrument settings (excitation/emission slit widths, scan speed, detector voltage) are used for both the sample and the standard measurements.
-
-
Data Analysis & Calculation:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR * (IS / IR) * (AR / AS) * (ηS² / ηR²) Where:
-
Φ is the quantum yield.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Subscripts S and R denote the sample and reference (standard), respectively. (Since the solvent is the same for both, the refractive index term cancels out).
-
-
-
Validation: Plot the integrated fluorescence intensity (I) versus absorbance (A) for both the sample and standard series. The resulting plots should be linear, confirming the absence of aggregation or inner filter effects. The ratio of the slopes can be used in the calculation for higher accuracy.
Applications and Future Outlook
The tunable and robust fluorescence of this compound derivatives positions them as highly valuable materials in several advanced fields:
-
Materials Science: Their high quantum yields, particularly in derivatives like 4f , make them excellent candidates for emissive layers in Organic Light-Emitting Diodes (OLEDs) . The ability to tune the emission color through substitution is a key advantage for developing full-color displays.
-
Drug Development & Bio-imaging: The thiazole core is a known pharmacophore found in numerous bioactive molecules. The intrinsic fluorescence of these compounds can be exploited for "theranostic" applications, where the molecule serves as both a therapeutic agent and a fluorescent probe to visualize its distribution and target engagement within cells.
-
Chemical Sensing: The sensitivity of the electronic structure to the local environment (solvatochromism) and to the presence of metal ions suggests potential applications in the development of novel chemical sensors.
The continued exploration of this scaffold, particularly through the use of computational modeling (DFT) to predict properties before synthesis, will undoubtedly accelerate the discovery of new derivatives with tailored photophysical characteristics for next-generation technologies.
References
-
Suryawanshi, S. G., et al. (2018). Synthesis, characterization and photophysical properties of novel thiazole substituted pyridine derivatives. Indian Journal of Chemistry - Section B, 57B(12), 1361-1371. [Link]
A Senior Application Scientist's Guide to In Silico Modeling of 4-Phenyl-2-(4-pyridyl)thiazole for Biological Activity Prediction
Abstract
The convergence of computational power and biochemical understanding has positioned in silico modeling as an indispensable pillar of modern drug discovery.[1] This guide provides a comprehensive technical framework for predicting the biological activity of 4-Phenyl-2-(4-pyridyl)thiazole, a molecule of interest owing to the well-established therapeutic relevance of the thiazole scaffold.[2][3] We will move beyond a mere recitation of steps to explore the underlying scientific rationale, ensuring that each computational experiment is part of a self-validating workflow. This document is intended for researchers, medicinal chemists, and computational biologists engaged in the early stages of drug development, offering field-proven insights into molecular docking, ADMET profiling, and Quantitative Structure-Activity Relationship (QSAR) modeling.
Foundational Strategy: From Chemical Structure to Biological Hypothesis
The journey from a chemical structure to a viable drug candidate is fraught with high attrition rates. Traditional high-throughput screening (HTS) is resource-intensive and often inefficient.[1][4] In silico methodologies provide a rational, cost-effective alternative to pre-screen and prioritize compounds, significantly enhancing the probability of success in later-stage development.[5][6] The core principle is to build a multi-faceted computational profile of the molecule, where each predictive method serves as a checkpoint to validate the findings of the others.
The Target: Identifying a Biological Rationale
Before any simulation, we must establish a biological hypothesis. For a molecule like this compound, which may not have a well-documented target, we employ "target fishing" or reverse docking strategies.[7] This involves screening the molecule against a library of known protein structures to identify potential binding partners. Thiazole derivatives have shown activity against a range of targets, including various kinases, enzymes, and receptors.[8][9] For the purpose of this guide, let us hypothesize a relevant kinase target (e.g., a Mitogen-Activated Protein Kinase, based on existing literature for similar scaffolds[8]) has been identified.
The Ligand: Preparing this compound for Simulation
The fidelity of any in silico prediction is contingent upon the quality of the input structures. A flawed molecular representation will invariably lead to erroneous results.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Source the canonical SMILES (Simplified Molecular Input Line Entry System) string or SDF file for this compound from a reliable chemical database such as PubChem.[10]
-
Generate 3D Conformation: Convert the 2D representation into a 3D structure using computational chemistry software (e.g., RDKit, ChemDraw 3D).
-
Energy Minimization: This is a critical step. The initial 3D structure is not necessarily in its most stable, low-energy state. Apply a force field (e.g., MMFF94 or UFF) to perform energy minimization. This process adjusts bond lengths and angles to find a stable conformation, which is essential for accurate docking.
-
Assign Partial Charges: Calculate and assign appropriate partial charges (e.g., Gasteiger charges) to each atom, as these are fundamental for calculating electrostatic interactions with the protein target.
The Receptor: Preparing the Protein Target
Similarly, the protein structure, typically retrieved from the Protein Data Bank (PDB), requires meticulous preparation to create a chemically correct and computationally ready model.[11][12]
Protocol 2: Receptor Preparation
-
Select PDB Structure: Choose a high-resolution (ideally <2.5 Å) X-ray crystal structure of the target protein. If a co-crystallized ligand is present, it can help identify the correct binding site.
-
Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand.[11] Their presence can interfere with the docking algorithm.
-
Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add them, as they are crucial for forming hydrogen bonds.
-
Protonation and Side-Chain Correction: Assign correct protonation states to ionizable residues (like Histidine, Aspartate, Glutamate) based on the physiological pH (typically 7.4). Check for and repair any missing side-chain atoms.
Core Methodologies: A Triad of Predictive Workflows
We employ a three-pronged approach—Docking, ADMET, and QSAR—to build a robust predictive model for the biological activity of this compound.
Methodology 1: Molecular Docking
Molecular docking predicts the binding conformation (pose) and the strength of interaction (binding affinity) of a ligand within the active site of a target protein.[4][13] It is the foundational experiment for structure-based drug design.
Protocol 3: Molecular Docking Workflow
-
Software Selection: Utilize well-validated docking software such as AutoDock Vina, PyRx, or the Molecular Operating Environment (MOE).[12][14][15]
-
Define the Binding Site: Specify the search space for the docking algorithm by defining a "grid box" that encompasses the known active site of the protein. The dimensions of this box are critical; too large, and the search becomes inefficient; too small, and you may miss the correct binding pose.[11][16]
-
Execute Docking Simulation: The software's algorithm will systematically sample thousands of possible orientations of the ligand within the grid box, evaluating each based on a scoring function.
-
Analyze Results: The primary outputs are:
-
Binding Affinity: A numerical score, typically in kcal/mol, that estimates the binding free energy. More negative values suggest stronger, more favorable binding.[16]
-
Binding Pose: The predicted 3D arrangement of the ligand in the active site. This must be visually inspected using software like PyMOL or Discovery Studio to analyze key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) with key amino acid residues. A plausible pose is one that forms chemically sensible interactions with the protein.
-
Caption: Step-by-step protocol for a typical molecular docking experiment.
Methodology 2: ADMET Prediction
A compound with excellent binding affinity is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical self-validating filter.[17][18][19]
Protocol 4: ADMET Profiling Workflow
-
Tool Selection: Use established web servers like SwissADME, pkCSM, or ADMETlab 2.0, which aggregate multiple predictive models.[7][20][21]
-
Input Molecular Structure: Provide the SMILES string of this compound.
-
Evaluate Key Parameters: Analyze the output, focusing on:
-
Drug-Likeness: Check for violations of established rules like Lipinski's Rule of Five, which predicts oral bioavailability.[22]
-
Pharmacokinetics: Assess predictions for Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) permeability, and interaction with Cytochrome P450 (CYP) enzymes, which are key for metabolism.
-
Toxicity: Screen for potential liabilities such as mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
-
Data Presentation: Predicted ADMET Profile for this compound
| Property Category | Parameter | Predicted Value | Acceptable Range | Status |
| Physicochemical | Molecular Weight | 238.29 g/mol | < 500 g/mol | ✅ Pass |
| LogP (Lipophilicity) | 3.20 | < 5 | ✅ Pass | |
| H-Bond Donors | 0 | ≤ 5 | ✅ Pass | |
| H-Bond Acceptors | 3 | ≤ 10 | ✅ Pass | |
| Pharmacokinetics | GI Absorption | High | High | ✅ Favorable |
| BBB Permeant | No | No/Yes (Target Dependent) | ❕ Caution | |
| CYP2D6 Inhibitor | Yes | No | ❌ Potential Liability | |
| Toxicity | AMES Toxicity | Non-mutagen | Non-mutagen | ✅ Favorable |
| hERG I Inhibitor | No | No | ✅ Favorable |
Note: The values in this table are hypothetical examples for illustrative purposes.
Caption: Workflow for predicting the ADMET properties of a drug candidate.
Methodology 3: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical correlation between the chemical features of a set of molecules and their experimentally measured biological activity.[23][24] A validated QSAR model can then predict the activity of new, untested compounds like our subject molecule.
Protocol 5: QSAR Modeling Workflow
-
Dataset Curation: This is the most critical step. Assemble a high-quality dataset of structurally similar compounds (e.g., other thiazole derivatives) with known, consistent biological activity data (e.g., IC₅₀ values) against the same biological target.
-
Molecular Descriptor Calculation: For every molecule in the dataset, calculate a wide range of numerical descriptors that encode structural, physicochemical, and electronic properties.
-
Model Generation: Split the dataset into a training set (~80%) and a test set (~20%). Use a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest, or Support Vector Machine) to build a model that correlates the descriptors (independent variables) with the biological activity (dependent variable) using the training set.
-
Rigorous Validation: The model's trustworthiness must be established.[25]
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to check for robustness.
-
External Validation: Use the model to predict the activity of the compounds in the unseen test set. A high correlation between predicted and actual values indicates a reliable model.
-
-
Activity Prediction: Once validated, use the QSAR model to predict the biological activity of this compound based on its calculated descriptors.
Caption: Logical workflow for building and using a predictive QSAR model.
Synthesis and Validation: An Integrated Perspective
The true power of this in silico approach lies not in any single prediction, but in the convergence of evidence from all three methodologies.
-
A strong candidate will exhibit a high predicted binding affinity (docking), a clean ADMET profile, and high predicted potency from a validated QSAR model.
-
A conflicting result , such as a strong docking score but a prediction of high toxicity, is an immediate red flag that deprioritizes the compound, saving significant resources. This is the essence of a self-validating system.
Ultimately, all in silico predictions are hypotheses that require experimental verification.[26][27][28] The output of this computational workflow is not a final answer, but a data-driven recommendation for which compounds should be synthesized or purchased for in vitro testing. Promising candidates would be subjected to enzyme inhibition assays or cell-based functional assays to confirm the computational predictions, bridging the gap between digital simulation and biological reality.[29]
References
- Doke, S. K., & Dhawale, S. C. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- Puri, R., et al. (2020).
- Neovarsity. (2024).
- Patsnap Synapse. (2025). What is the significance of QSAR in drug design?.
- YouTube. (2025).
- Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in drug design--a review. Current Topics in Medicinal Chemistry, 10(1), 95-115.
- ResearchGate. (2025). In Silico Tools and Software to Predict ADMET of New Drug Candidates.
- BenchChem. (2025). Bridging the Digital and the Biological: A Guide to Cross-Validating In Silico Bioactivity Predictions with In Vitro Assays. BenchChem.
- Roy, K., & Kar, S. (2022). Quantitative structure–activity relationship-based computational approaches. In Silico Drug Discovery and Design, 199-220.
- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts.
- arXiv. (2025). Quantum QSAR for drug discovery. arXiv.
- CS230. (2021). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. CS230.
- ResearchGate. (2025). In Silico Tools and Software to Predict ADMET of New Drug Candidates.
- YouTube. (2025). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. YouTube.
- Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157.
- Medina-Franco, J. L. (2024). The pursuit of accurate predictive models of the bioactivity of small molecules. Chemical Science, 15(3), 748-764.
- ResearchSquare. (2025). In silico design and synthesis of novel thiazole derivatives as antitubercular agents. ResearchSquare.
- Authorea. (2026).
- Aveso Displays. (2024). In Silico Model: Revolutionising Biological Research. Aveso Displays.
- Al-Ostoot, F. H., et al. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. Scientific reports, 13(1), 16942.
- Authorea Preprints. (2023).
- Phan, K. T. P., et al. (2021). A Guide to In Silico Drug Design. Pharmaceuticals, 14(9), 899.
- Inaoka, S., et al. (2008). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & medicinal chemistry, 16(18), 8457-8469.
- RSC. (2026).
- ResearchGate. (2024). Drug Discovery Tools and In Silico Techniques: A Review.
- Ekins, S., et al. (2007). Applications and limitations of in silico models in drug discovery. In Silico Drug Discovery and Design, 41-68.
- Pharma Excipients. (2023). A Guide to In Silico Drug Design. Pharma Excipients.
- Patsnap Synapse. (2025). What is in silico drug discovery?.
- MDPI. (2026).
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Gomha, S. M., et al. (2018). Thiazole Ring—A Biologically Active Scaffold. Molecules, 23(12), 3293.
- PubChemLite. (n.d.). This compound (C14H10N2S). PubChemLite.
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 6. Applications and Limitations of In Silico Models in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C14H10N2S) [pubchemlite.lcsb.uni.lu]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Quantum QSAR for drug discovery [arxiv.org]
- 23. neovarsity.org [neovarsity.org]
- 24. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 28. avesodisplays.com [avesodisplays.com]
- 29. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
Quantum Chemical Calculations for 4-Phenyl-2-(4-pyridyl)thiazole: A Technical Guide for Drug Development Professionals
Abstract: This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4-Phenyl-2-(4-pyridyl)thiazole, a heterocyclic compound with significant potential in medicinal chemistry. The guide is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step computational protocols. We will explore how to elucidate the molecule's electronic structure, predict its reactivity, and rationalize its biological activity through the lens of computational chemistry, thereby accelerating rational drug design.
Introduction: The Pivotal Role of this compound in Drug Discovery
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific analogue, this compound, has garnered attention for its potential as a p38 MAP kinase inhibitor, playing a role in modulating inflammatory responses. Its structure, featuring a central thiazole ring flanked by a phenyl and a pyridyl group, provides a versatile template for chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.[3]
Quantum chemical calculations serve as a powerful in silico microscope, allowing us to probe the fundamental electronic and structural characteristics that govern the molecule's behavior. By applying these computational methods, we can gain a deeper understanding of its stability, reactivity, and interaction with biological targets, insights that are critical for guiding the synthesis of more potent and selective drug candidates. This guide will provide the necessary theoretical background and a detailed, actionable workflow for the computational analysis of this promising molecule.
Theoretical Foundations: Selecting the Appropriate Computational Methodology
The reliability of any quantum chemical study hinges on the judicious selection of the theoretical method and basis set. For a molecule with the size and complexity of this compound, a compromise between accuracy and computational expense is essential.
2.1. Density Functional Theory (DFT): The Gold Standard for Molecular Modeling
Density Functional Theory (DFT) has emerged as the preeminent computational method in chemistry and materials science.[4][5] Its popularity stems from its ability to deliver high accuracy at a manageable computational cost. The foundational principle of DFT is that the ground-state electronic energy and all other ground-state properties of a molecule can be determined from its electron density.[4]
For organic molecules like the one , hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have proven to be particularly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice that consistently provides reliable geometric and electronic properties.
2.2. Basis Sets: Describing the Spatial Distribution of Electrons
A basis set is a collection of mathematical functions used to represent the atomic orbitals in a molecule. The choice of basis set directly influences the quality of the calculated results. A split-valence basis set, such as the 6-311+G(d,p), is highly recommended for this compound. This basis set offers a flexible description of the electron distribution by employing multiple functions for valence electrons and includes polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules, as well as diffuse functions (+) to accurately model regions of low electron density.
A Validated Computational Workflow: From Structure to Properties
The following protocol outlines a systematic and self-validating workflow for the comprehensive quantum chemical investigation of this compound.
Figure 1: A systematic workflow for the quantum chemical analysis of this compound.
3.1. Step 1: Generation of the Initial Molecular Structure
The initial 3D coordinates of this compound can be generated using molecular modeling software like Avogadro or ChemDraw. A chemically sensible starting geometry is important for the efficiency of the subsequent optimization process.
3.2. Step 2: Geometry Optimization
The objective of geometry optimization is to locate the minimum energy conformation of the molecule on its potential energy surface. This is a crucial step as all subsequent property calculations are performed on this optimized structure.
-
Protocol:
-
Import the initial structure into a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Define the level of theory: B3LYP functional and 6-311+G(d,p) basis set.
-
Initiate the geometry optimization calculation. The algorithm will systematically modify the atomic positions to minimize the total energy.
-
Ensure that the convergence criteria for the forces and displacements are met to guarantee a true minimum has been found.
-
3.3. Step 3: Frequency Calculation for Structural Validation
A frequency calculation is non-negotiable after geometry optimization. It serves two primary purposes: to confirm that the optimized structure is a true minimum and to compute thermochemical properties.
-
Protocol:
-
Use the optimized coordinates from the previous step as input.
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).
-
Validation: Scrutinize the output for imaginary frequencies. The absence of any imaginary frequencies confirms a local minimum. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, necessitating a re-optimization.
-
This calculation also yields important thermochemical data, including the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
3.4. Step 4: Elucidation of Electronic Properties
With a validated minimum-energy structure, we can proceed to calculate a suite of electronic properties that provide deep insights into the molecule's reactivity and intermolecular interaction potential.
Figure 2: Interrelation of key electronic properties for predicting chemical reactivity.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule.[4] It is invaluable for identifying sites prone to electrophilic and nucleophilic attack. For this compound, the nitrogen atoms are anticipated to be regions of negative electrostatic potential (nucleophilic), making them likely sites for hydrogen bonding and other intermolecular interactions.
Tabulation and Interpretation of Results
The quantitative data generated from these calculations should be presented in a clear and organized manner to facilitate analysis.
Table 1: Key Optimized Geometrical Parameters for this compound at the B3LYP/6-311+G(d,p) level of theory.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| Thiazole C=N | Calculated Value | ||
| Thiazole C-S | Calculated Value | ||
| Phenyl-Thiazole C-C | Calculated Value | ||
| Thiazole-Pyridyl C-C | Calculated Value | ||
| Thiazole Ring Angles | Calculated Values | ||
| Phenyl-Thiazole Torsion | |||
| Thiazole-Pyridyl Torsion | |||
| Note: This table should be populated with the actual values obtained from the geometry optimization output. |
Table 2: Calculated Electronic and Global Reactivity Descriptors for this compound (in eV).
| Property | Value (eV) |
| Energy of HOMO | Calculated Value |
| Energy of LUMO | Calculated Value |
| HOMO-LUMO Energy Gap (ΔE) | Calculated Value |
| Ionization Potential (I ≈ -EHOMO) | Calculated Value |
| Electron Affinity (A ≈ -ELUMO) | Calculated Value |
| Global Hardness (η = (I-A)/2) | Calculated Value |
| Electronegativity (χ = (I+A)/2) | Calculated Value |
| Electrophilicity Index (ω = χ²/2η) | Calculated Value |
| Note: These reactivity descriptors provide quantitative measures of the molecule's stability and reactivity. |
Conclusion and Strategic Implications for Drug Development
This guide has outlined a rigorous and validated protocol for the quantum chemical analysis of this compound. The resulting data on its optimized geometry, electronic structure, and reactivity profile provide a solid foundation for understanding its chemical behavior. These in silico insights can be strategically employed to guide the synthesis of novel analogues with improved biological activity and ADME profiles. Future computational studies could involve molecular docking to simulate the binding of this scaffold within the active site of p38 MAP kinase, and QM/MM calculations to refine the understanding of key intermolecular interactions, thereby paving the way for the development of next-generation anti-inflammatory agents.
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. Iraqi Journal of Pharmaceutical Sciences, 27(1), 81-91.
- El-Sayed, Y. S., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistryOpen, e202500393.
- Request PDF. (n.d.). Thiazole derivatives: Synthesis, characterization, biological and DFT studies.
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). DFT computational insights into structural, electronic and spectroscopic parameters of 2-(2-Hydrazineyl)thiazole derivatives: a concise theoretical and experimental approach.
- ResearchGate. (n.d.). Synthesis of 2-pyridyl 4-phenyl-thiazoles.
- AIP Publishing. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR 106950-18-9.
- PubMed. (n.d.).
- Sigma-Aldrich. (n.d.). This compound-5-carboxylic acid AldrichCPR.
- Aliabadi, A., et al. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.
- ResearchGate. (n.d.). Quantum-chemical calculation on 5-phenyl-2-(4-pyridyl)pyrimidine.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- ResearchGate. (n.d.). Synthesis of phenyl(4-phenylthiazol-2-yl)methanone 4a and 2,2.
- Semantic Scholar. (2005). Quantum Chemical Calculation Studies on 4-Phenyl-1-(Propan-2-Ylidene)Thiosemicarbazide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Solubility and stability studies of 4-Phenyl-2-(4-pyridyl)thiazole in different solvents
An In-Depth Technical Guide to the Solubility and Stability of 4-Phenyl-2-(4-pyridyl)thiazole
Introduction: The Physicochemical Keystone of Development
This compound is a heterocyclic compound featuring a phenyl ring and a pyridyl ring attached to a central thiazole core. Molecules of this class are of significant interest in medicinal chemistry due to their diverse biological activities, which can include anticancer properties.[1][2] However, the journey from a promising lead compound to a viable therapeutic agent or functional material is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among the most crucial of these are solubility and stability.
Solubility dictates the bioavailability of a drug substance and informs the selection of appropriate formulation strategies, while stability studies reveal the intrinsic chemical resilience of the molecule and identify potential degradation pathways that could impact safety and efficacy.[3][4] This guide provides a comprehensive framework for investigating the solubility and stability of this compound, grounding experimental protocols in established scientific principles and regulatory expectations. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for informed decision-making in any research and development program.
Part 1: Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a determining factor for its absorption and, consequently, its therapeutic effect. For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. This section details the systematic evaluation of this compound's solubility.
Causality in Experimental Design: The Equilibrium Shake-Flask Method
To determine the thermodynamic or equilibrium solubility, the Shake-Flask method is the gold standard, recommended by international bodies for its reliability.[5][6][7] The principle is straightforward yet powerful: an excess amount of the solid compound is agitated in a specific solvent for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant value, signifying that equilibrium has been achieved between the solid and solution phases.[8][9] This method ensures that the measured solubility is the true thermodynamic maximum under the given conditions, avoiding the pitfalls of kinetically-driven, supersaturated states that can arise from other rapid methods.
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of glass vials, each containing a known volume (e.g., 2 mL) of the selected solvent. The amount should be sufficient to ensure a solid phase remains at the end of the experiment.
-
Solvent Systems: A diverse panel of solvents is chosen to model various physiological and formulation environments:
-
Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5, pH 6.8 (simulated intestinal fluid), and pH 7.4 (simulated blood plasma). According to WHO guidelines, the pH solubility profile should be determined at 37 ± 1 °C.[6]
-
Organic/Co-solvents: Methanol, Ethanol, Acetonitrile, and Dimethyl Sulfoxide (DMSO) are included for their relevance in analytical method development and potential use in liquid formulations.
-
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C for general profiling or 37 °C for biopharmaceutical relevance). Agitate the samples for a period sufficient to reach equilibrium, often between 24 and 72 hours.[9] Preliminary studies are recommended to determine the minimum time required to reach a concentration plateau.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved solute from the undissolved solid without altering the equilibrium. This is best achieved by filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE).
-
Quantification: Dilute the filtered aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration of this compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The use of HPLC ensures specificity and accurate measurement, distinguishing the parent compound from any potential impurities.[10][11]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.
Workflow for Equilibrium Solubility Determination
Caption: General workflow for conducting forced degradation studies.
Data Presentation: Forced Degradation Summary
A summary table provides a clear overview of the molecule's stability profile under various stress conditions.
| Stress Condition | Parameters | % Degradation of Parent | No. of Degradation Products | Observations |
| Acid Hydrolysis | 0.1 N HCl, 80°C, 24h | 3.2% | 1 | Minor degradation observed. |
| Base Hydrolysis | 0.1 N NaOH, 80°C, 8h | 18.5% | 2 | Significant degradation; primary pathway. |
| Neutral Hydrolysis | Water, 80°C, 24h | < 1.0% | 0 | Stable in neutral aqueous solution. |
| Oxidation | 3% H₂O₂, RT, 24h | 12.7% | 1 | Susceptible to oxidative stress. |
| Photolysis (Solid) | ICH Q1B | < 0.5% | 0 | Stable in solid form under light. |
| Photolysis (Solution) | ICH Q1B | 4.8% | 1 | Minor degradation in solution under light. |
| Thermal (Solid) | 105°C, 72h | < 1.0% | 0 | Thermally stable in solid state. |
| Note: Data is hypothetical and for illustrative purposes. |
Interpretation and Strategic Implications
-
Solubility Insights: The hypothetical data indicates that this compound exhibits very low aqueous solubility across the physiological pH range. This classifies it as a poorly soluble compound, suggesting that oral bioavailability may be limited by its dissolution rate. Development efforts should therefore focus on enabling technologies such as particle size reduction (micronization), amorphous solid dispersions, or the use of solubilizing excipients in formulations. Its high solubility in DMSO is useful for in-vitro screening, while its solubility in methanol and ethanol suggests these could be viable solvents for processing or creating stock solutions.
-
Stability Insights: The molecule demonstrates good stability under neutral, thermal, and solid-state photolytic conditions. However, the forced degradation results highlight a significant susceptibility to base-catalyzed hydrolysis and oxidation . This is a critical finding. It implies that during formulation development, alkaline excipients and processing conditions that generate high local pH should be avoided. Furthermore, the formulation should be protected from oxidative agents, and the inclusion of an antioxidant might be warranted. Packaging should also be selected to minimize exposure to oxygen. The stability-indicating method successfully separated the parent peak from degradants, confirming its suitability for future stability studies.
Conclusion
This guide outlines a robust, scientifically-grounded approach to characterizing the solubility and stability of this compound. By employing standard methodologies like the equilibrium shake-flask method and ICH-compliant forced degradation studies, researchers can generate the critical data needed to understand a compound's liabilities and guide its development pathway. The insights gained from these studies are not merely data points; they are foundational pillars upon which successful formulation design, manufacturing process control, and regulatory submissions are built. A thorough and early characterization of these properties is an indispensable investment in the successful translation of a promising chemical entity into a safe and effective product.
References
- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
- SNS Courseware. ICH STABILITY TESTING GUIDELINES.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
- Various Authors. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical and Chemical Sciences.
- Various Authors. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- Priyanka, O. Ich guidelines for stability studies. Slideshare.
- ICH. Q1A(R2) Guideline.
- World Health Organization. (2018).
- World Health Organization. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy.
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- National Center for Biotechnology Information. 4-Phenyl-2-(pyridin-3-yl)thiazole. PubChem.
- Singh, P., Chauhan, S., Kumar, A., et al. (2023). CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. Inorganic Chemistry.
- Jia, Q., Ji, Q., & Gu, Z. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of the American Society for Mass Spectrometry, 18(10), 1833-1843.
- Sharma, G., & Saini, S. (2016).
- Alsante, K. M., et al. (2022). Forced Degradation – A Review. American Pharmaceutical Review.
- Sharma, G., & Saini, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
- Sigma-Aldrich. This compound-5-carboxylic acid AldrichCPR.
- Sigma-Aldrich. This compound AldrichCPR 106950-18-9.
- Sigma-Aldrich. This compound AldrichCPR 106950-18-9.
- National Center for Biotechnology Inform
- Al-Ostath, A., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
- Vidović, B., et al. (2023).
- BenchChem. Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide.
- Mena, P., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research.
- Sigma-Aldrich. This compound AldrichCPR | 106950-18-9.
- Sorkhabadi, S., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Avicenna Journal of Medical Biochemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 8. pharmatutor.org [pharmatutor.org]
- 9. researchgate.net [researchgate.net]
- 10. Review of Characteristics and Analytical Methods for Determination of Thiabendazole | MDPI [mdpi.com]
- 11. Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Synthesis and Characterization of Novel 4-Phenyl-2-(4-pyridyl)thiazole Analogs
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 4-Phenyl-2-(4-pyridyl)thiazole and its analogs. Thiazole-based heterocyclic compounds are of significant interest in medicinal chemistry, serving as privileged scaffolds in the development of novel therapeutics, including p38 MAP kinase inhibitors and anticancer agents.[1][2][3] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic route—the Hantzsch Thiazole Synthesis—and the interpretative logic of the subsequent analytical characterization. We present self-validating protocols for synthesis, purification, and multi-platform spectroscopic and crystallographic analysis, designed to ensure both reproducibility and the highest standards of scientific integrity.
The Strategic Imperative: Why 4-Phenyl-2-(4-pyridyl)thiazoles?
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[4] This scaffold is a cornerstone of numerous biologically active molecules, including the essential Vitamin B1 (Thiamine).[3] The specific arrangement of a phenyl group at the C4 position and a pyridyl moiety at the C2 position creates a rigid, planar structure with defined hydrogen bond acceptors (pyridyl nitrogen) and broad surfaces for hydrophobic and π-stacking interactions (phenyl and thiazole rings). This structural motif has proven highly effective for targeting enzyme active sites, leading to the identification of potent inhibitors for various kinases and other proteins implicated in disease.[1] This guide focuses on creating a robust and adaptable workflow for producing these high-value compounds for screening and development pipelines.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains the most reliable and high-yielding method for constructing the thiazole core.[5] It involves the condensation of an α-haloketone with a thioamide.[4][5]
Mechanistic Rationale: A Self-Validating Pathway
The reaction proceeds through a well-established, multi-step pathway that is driven towards the formation of the stable, aromatic thiazole ring.[6][7] Understanding this mechanism is critical for troubleshooting and adapting the protocol for various analogs.
-
Nucleophilic Attack (S-Alkylation): The reaction initiates with an SN2 reaction where the electron-rich sulfur atom of the thioamide attacks the electrophilic carbon of the α-haloketone, displacing the halide.[7][8]
-
Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen of the intermediate attacks the carbonyl carbon.[6][8]
-
Dehydration: The resulting hemiaminal-like intermediate readily undergoes dehydration (loss of a water molecule) to form the non-aromatic thiazoline ring.
-
Aromatization: A final elimination step, often facilitated by the reaction conditions, removes the remaining proton and completes the formation of the highly stable aromatic thiazole ring.[7]
The thermodynamic stability of the aromatic product is a powerful driving force for this reaction, contributing to its typically high yields.[7]
Logical Visualization: Hantzsch Synthesis Mechanism
Sources
- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. synarchive.com [synarchive.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to the Chemical Space of 4-Phenyl-2-(4-pyridyl)thiazole Derivatives
This guide provides a comprehensive exploration of 4-phenyl-2-(4-pyridyl)thiazole derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. We will delve into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and advanced insights into this promising chemical scaffold.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor activities[1]. The unique structural features of the thiazole nucleus allow it to serve as a versatile scaffold for the design of novel therapeutic agents. The 2,4-disubstituted thiazole framework, in particular, has garnered significant attention due to its synthetic accessibility and the diverse biological outcomes achievable through substitution at these positions[1][2].
The focus of this guide, the this compound core, combines the established therapeutic potential of the thiazole ring with the distinct chemical properties of phenyl and pyridyl moieties. This specific arrangement has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets.
Synthetic Strategies: The Hantzsch Thiazole Synthesis
The classical and most widely employed method for the synthesis of the this compound core is the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of a thioamide with an α-haloketone[3].
Core Synthesis Protocol
The synthesis of the parent this compound structure is typically achieved by reacting isonicotinamide (or a derivative) with a sulfurizing agent to form the corresponding thioamide, which is then condensed with a phenacyl bromide derivative[3].
Step-by-Step Methodology:
-
Thioamide Formation: Isonicotinamide is treated with a reagent such as Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or pyridine to yield the isonicotinethioamide. The choice of sulfurizing agent and solvent is critical to optimize the yield and purity of the thioamide intermediate. Lawesson's reagent is often preferred for its milder reaction conditions.
-
Cyclocondensation: The resulting isonicotinethioamide is then reacted with a 4-substituted phenacyl bromide in a solvent like ethanol or isopropanol. The reaction is typically refluxed for several hours to ensure complete cyclization[3]. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the phenacyl bromide, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
This robust methodology allows for the generation of a diverse library of derivatives by varying the substituents on both the phenacyl bromide and the pyridyl thioamide.
Diagram of Hantzsch Thiazole Synthesis
Caption: General scheme of the Hantzsch synthesis for this compound.
Biological Activities and Therapeutic Potential
The this compound scaffold has been identified as a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of this compound derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including those of the lung, breast, and melanoma[4][5][6].
One study reported the synthesis of novel 4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazole derivatives that exhibited potent cytotoxicity against the A549 lung cancer cell line, with some compounds showing greater efficacy than the standard drug cisplatin[4]. The rationale behind this design was to leverage the known anticancer properties of the thiazole ring and enhance target specificity by incorporating pyridyl methylene hydrazine moieties[4].
Key Findings from Anticancer Studies:
| Compound Series | Cancer Cell Line | Notable Activity | Reference |
| 4-Phenyl-2-(pyridyl methylene)hydrazinyl)thiazoles | A549 (Lung) | Several compounds more potent than cisplatin. | [4] |
| N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Various | Inhibition of Aurora kinases A and B. | [7] |
| 4-Substituted methoxybenzoyl-aryl-thiazoles | Melanoma, Prostate | Inhibition of tubulin polymerization. | [8] |
Kinase Inhibition
A significant area of investigation for this class of compounds is their ability to act as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders[5].
A notable series of 4-phenyl-5-pyridyl-1,3-thiazole analogues demonstrated potent in vitro inhibitory activity against p38 mitogen-activated protein (MAP) kinase[9]. This kinase is a key mediator of the inflammatory response, and its inhibition can block the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α)[9]. The optimization of this series led to the identification of orally active lead candidates with significant in vivo anti-inflammatory activity in an arthritis mouse model[9].
Signaling Pathway Inhibition by this compound Derivatives
Caption: Inhibition of the p38 MAP kinase pathway by this compound derivatives.
Antimicrobial and Antifungal Activity
The 2,4-disubstituted thiazole core is a well-established pharmacophore in the development of antimicrobial agents[1]. Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[1][10]. The mechanism of action often involves the inhibition of essential microbial enzymes. Molecular docking studies have suggested that some derivatives may target glucosamine-6-phosphate synthase, an enzyme crucial for the biosynthesis of the bacterial cell wall[1].
While much of the research has focused on broader 2,4-disubstituted thiazoles, the inclusion of the phenyl and pyridyl groups in the this compound scaffold offers opportunities for targeted antimicrobial drug design. For instance, the pyridine moiety can enhance interactions with specific biological targets within microbial cells[11].
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery. SAR studies on this compound derivatives have provided valuable insights for optimizing their therapeutic properties.
Key SAR Observations:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring significantly influence biological activity. For example, in a series of antimicrobial 2,4-disubstituted thiazoles, the presence of electron-withdrawing groups like nitro (NO2) or electron-donating groups like methoxy (OCH3) at the para position of the phenyl group was found to enhance antimicrobial activity[1].
-
Modifications of the Pyridyl Ring: The position of the nitrogen atom in the pyridyl ring (2-, 3-, or 4-pyridyl) can impact the compound's ability to form hydrogen bonds and interact with target proteins. While some studies have found similar cytotoxic activity between 2-pyridyl and 4-pyridyl derivatives, the specific context of the overall molecular structure is crucial[4].
-
Linker Modifications: For derivatives where the pyridyl moiety is not directly attached to the thiazole ring, the nature of the linker is a key determinant of activity. For instance, in a series of anticancer agents, an acylhydrazonomethylene linker was employed to connect the pyridyl group to the thiazole core[11].
The insights gained from SAR studies are instrumental in guiding the rational design of next-generation this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Future Directions and Conclusion
The this compound scaffold continues to be a highly promising area for drug discovery and development. The synthetic tractability via the Hantzsch reaction allows for the creation of extensive compound libraries for high-throughput screening. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical translation.
-
Pharmacokinetic and Toxicological Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to identify candidates with favorable drug-like properties.
-
Lead Optimization: Continued medicinal chemistry efforts, guided by SAR and computational modeling, will be essential for enhancing the potency and selectivity of lead compounds.
References
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Bulletin of the Korean Chemical Society.
- Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Vers
- 2,4-Disubstituted thiazoles as multitargated bioactive molecules.
- Drug targets for biological activities of 2,4-disubstituted thiazoles.
- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed.
- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
- Synthesis of 2-pyridyl 4-phenyl-thiazoles The lead structure can be...
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry.
- Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry.
- Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Anticancer activity of 4-Phenyl-2-(4-pyridyl)thiazole in A549 lung cancer cells
An Application Guide to Investigating the Anticancer Activity of 4-Phenyl-2-(4-pyridyl)thiazole in A549 Lung Cancer Cells
Authored by: Gemini, Senior Application Scientist
Abstract
Thiazole-containing heterocyclic compounds represent a promising scaffold in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2][3] Specifically, hybrids incorporating pyridine and thiazole moieties have shown potent cytotoxic activity against various cancer cell lines, including non-small cell lung cancer.[1][4] This application note provides a comprehensive framework of detailed protocols for evaluating the anticancer potential of a novel compound, this compound, using the A549 human lung adenocarcinoma cell line as a model system. We present a logical, multi-step experimental workflow, beginning with a primary assessment of cytotoxicity and progressing to detailed mechanistic studies elucidating the induction of apoptosis, cell cycle arrest, and the modulation of key intracellular signaling pathways. The methodologies described herein are grounded in established, validated techniques and are designed to provide researchers with a robust toolkit for the preclinical assessment of novel therapeutic candidates.
| Overall Experimental Strategy
The investigation into the anticancer activity of a novel compound follows a hierarchical approach. It begins with a broad assessment of its cytotoxic effect to determine the effective concentration range. Subsequent assays then dissect the cellular mechanisms responsible for the observed cytotoxicity, such as the induction of programmed cell death (apoptosis) or the halting of cell proliferation (cell cycle arrest). Finally, molecular-level analyses are employed to identify the specific protein signaling pathways perturbed by the compound. This systematic progression ensures a thorough characterization of the compound's biological activity.
Figure 1. A tiered experimental workflow for characterizing the anticancer activity of a novel compound.
| Protocol 1: Assessment of Cytotoxicity via MTT Assay
| Principle
The MTT assay is a foundational colorimetric method for assessing cell viability.[5] It is predicated on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[6] The quantity of this insoluble formazan, which is subsequently solubilized for measurement, is directly proportional to the number of viable cells. This assay is crucial for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[5]
| Step-by-Step Methodology
-
Cell Seeding: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5] Harvest cells and seed them into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[5]
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[6][7]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.[6]
| Data Presentation: Cytotoxicity
The IC50 value is calculated from the dose-response curve. The results can be summarized for different incubation times.
| Compound | Incubation Time (h) | IC50 (µM) [Mean ± SD] |
| This compound | 24 | Hypothetical Value |
| This compound | 48 | Hypothetical Value |
| This compound | 72 | Hypothetical Value |
| Cisplatin (Positive Control) | 48 | Hypothetical Value |
Table 1. Hypothetical IC50 values for this compound in A549 cells.
| Protocol 2: Analysis of Apoptosis by Annexin V-FITC and PI Staining
| Principle
Apoptosis is characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[9] Dual staining with Annexin V-FITC and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[10]
Figure 2. Workflow for the detection of apoptosis using Annexin V and PI staining.
| Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at its predetermined IC50 concentration for 24 hours.[11]
-
Cell Harvesting: Collect both floating and adherent cells. Detach adherent cells using Trypsin-EDTA, combine them with the supernatant, and centrifuge at 300 x g for 5 minutes.[12]
-
Washing: Wash the cell pellet once with ice-cold PBS.[10]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[13] The calcium in this buffer is essential for Annexin V binding to PS.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[9]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark to prevent photobleaching of the fluorochromes.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10] Acquire at least 10,000 events per sample for statistical significance.
| Data Presentation: Apoptosis Induction
The flow cytometer will generate dot plots from which the percentage of cells in each quadrant can be quantified.
| Treatment | Viable Cells (%) (Q3: AV-/PI-) | Early Apoptotic (%) (Q4: AV+/PI-) | Late Apoptotic/Necrotic (%) (Q2: AV+/PI+) |
| Control (Vehicle) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Cisplatin (Positive Control) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Table 2. Hypothetical quantification of apoptotic A549 cells following treatment.
| Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
| Principle
Cell cycle progression is a tightly regulated process, and its disruption is a common mechanism of action for anticancer drugs.[14][15] Propidium Iodide (PI) is an intercalating agent that binds to DNA stoichiometrically. The amount of PI fluorescence emitted from a stained cell is directly proportional to its DNA content. This allows a flow cytometer to distinguish cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[12] Treatment with RNase is critical to prevent PI from binding to double-stranded RNA, which would otherwise confound the DNA analysis.
| Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with the IC50 concentration of this compound for 24 or 48 hours.[16]
-
Harvesting: Harvest cells as described in section 3.2.
-
Fixation: Resuspend the cell pellet in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize their membranes.[17] Incubate for at least 30 minutes on ice.[18]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.[17]
-
RNase Treatment: Resuspend the pellet in PBS containing 100 µg/mL RNase A to degrade cellular RNA. Incubate for 30 minutes at 37°C.[12]
-
PI Staining: Add PI to a final concentration of 50 µg/mL.[12] Incubate for 10-30 minutes at room temperature in the dark.[18]
-
Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 cells. Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.[12]
| Data Presentation: Cell Cycle Distribution
The results will indicate if the compound causes an accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest).
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Nocodazole (Positive Control) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Table 3. Hypothetical cell cycle distribution in A549 cells after treatment.
| Protocol 4: Western Blot Analysis of Apoptotic and Survival Pathways
| Principle
To understand the molecular underpinnings of the observed apoptosis and cell cycle arrest, Western blotting is employed. This technique allows for the detection and semi-quantification of specific proteins. Based on studies of similar thiazole derivatives, a plausible mechanism involves the intrinsic apoptosis pathway and the inhibition of a key survival pathway like PI3K/Akt or MAPK/ERK.[19][20] We will probe for key proteins:
-
Intrinsic Apoptosis: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved Caspase-3 (an executioner caspase). An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 are hallmarks of apoptosis.[19][21]
-
Survival Signaling: The phosphorylation status of Akt (p-Akt) and ERK (p-ERK) indicates the activation level of these pro-survival pathways. A decrease in their phosphorylation suggests inhibition.[20][22]
-
Loading Control: β-actin or GAPDH is used to ensure equal protein loading across all lanes for accurate comparison.[22]
Figure 3. Hypothesized signaling pathway modulated by this compound in A549 cells.
| Step-by-Step Methodology
-
Cell Lysis: Treat A549 cells with the compound as described previously. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on a 10-12% polyacrylamide gel.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C with gentle shaking.[24]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[23] Densitometry analysis can be performed to quantify the relative protein expression.
| References
A complete list of references cited in this application note is provided below, including titles, sources, and verifiable URLs.
-
BenchChem. (n.d.). Application Notes and Protocols for Cell Cycle Analysis with Isoscabertopin. Retrieved from
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from
-
Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for MTT Assay of Levosulpiride Derivatives in Cancer Cell Lines. Retrieved from
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved from
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from
-
ResearchGate. (2023). Cell cycle analysis through PI staining and following flow cytometry.... Retrieved from
-
ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from
-
ResearchGate. (n.d.). Analysis of apoptosis induction in A549 cells treated with compounds 4,.... Retrieved from
-
National Institutes of Health. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Retrieved from
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from
-
MDPI. (n.d.). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Retrieved from
-
Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Retrieved from
-
ImmunoChemistry Technologies. (2016). Annexin V-FITC Apoptosis Assay Kit. Retrieved from
-
ResearchGate. (2020). Cell cycle arrest by treatment with 1. (a) Lung cancer cells (A549 and.... Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways. Retrieved from
-
National Institutes of Health. (2021). Quantitative Chemical Proteomics Reveals Resveratrol Inhibition of A549 Cell Migration Through Binding Multiple Targets to Regulate Cytoskeletal Remodeling and Suppress EMT. Retrieved from
-
MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Retrieved from
-
National Institutes of Health. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from
-
ResearchGate. (n.d.). Apoptosis assay: (a) untreated cells of A549 and the apoptosis of A549.... Retrieved from
-
ResearchGate. (n.d.). Western blotting data for A549+ human lung cells p-ERK1/2 MAPK and.... Retrieved from
-
National Institutes of Health. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Retrieved from
-
Thermo Fisher Scientific. (n.d.). MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors. Retrieved from
-
PubMed. (2021). New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line. Retrieved from
-
PubMed. (2003). Investigation of anticancer mechanism of thiadiazole-based compound in human non-small cell lung cancer A549 cells. Retrieved from
-
National Institutes of Health. (n.d.). K9(C4H4FN2O2)2Nd(PW11O39)2·25H2O induces apoptosis in human lung cancer A549 cells. Retrieved from
-
ResearchGate. (n.d.). Effect of 49 on the apoptosis of A549 cells after 24, 48 and 72 h.... Retrieved from
-
ResearchGate. (n.d.). Involvement of p53 in compound C1–induced G2/M arrest. a A549 cells.... Retrieved from
-
ACS Omega. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Retrieved from
-
ResearchGate. (n.d.). Apoptosis proportion of A549 (A‐D) and HT‐29 (E‐H) cells exposed to.... Retrieved from
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from
-
National Institutes of Health. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Retrieved from
-
PubMed Central. (n.d.). Tetrazolium Violet Induced Apoptosis and Cell Cycle Arrest in Human Lung Cancer A549 Cells. Retrieved from
-
PubMed Central. (n.d.). Osthole induces G2/M arrest and apoptosis in lung cancer A549 cells by modulating PI3K/Akt pathway. Retrieved from
-
ResearchGate. (n.d.). Flow cytometric analysis of cell‐cycle arrest in A549 cells treated.... Retrieved from
-
National Institutes of Health. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. MTT (Assay protocol [protocols.io]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Tetrazolium Violet Induced Apoptosis and Cell Cycle Arrest in Human Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Osthole induces G2/M arrest and apoptosis in lung cancer A549 cells by modulating PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 19. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigation of anticancer mechanism of thiadiazole-based compound in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. K9(C4H4FN2O2)2Nd(PW11O39)2·25H2O induces apoptosis in human lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Quantitative Chemical Proteomics Reveals Resveratrol Inhibition of A549 Cell Migration Through Binding Multiple Targets to Regulate Cytoskeletal Remodeling and Suppress EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to In Vitro and In Vivo Anti-inflammatory Assays for 4-Phenyl-2-(4-pyridyl)thiazole Derivatives
Introduction
Inflammation is a fundamental biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a critical component of host defense and tissue repair, chronic, unresolved inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling pathways and molecular mediators, including enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and pro-inflammatory cytokines.[1][2] Thiazole derivatives, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including potent anti-inflammatory properties.[3][4][5] Specifically, the 4-Phenyl-2-(4-pyridyl)thiazole scaffold represents a promising starting point for the development of novel anti-inflammatory agents.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory potential of this compound derivatives. The protocols detailed herein are designed to progress logically from initial high-throughput enzymatic screening to mechanistic cell-based assays and culminating in a well-established in vivo model of acute inflammation. The emphasis is not merely on procedural steps but on the underlying scientific rationale, ensuring that the data generated is robust, reproducible, and mechanistically informative.
Experimental Strategy: A Multi-tiered Approach
A robust screening cascade is essential for identifying and characterizing novel anti-inflammatory compounds. Our recommended workflow begins with direct enzyme inhibition assays to identify "hits," followed by cell-based models to confirm activity and elucidate the mechanism of action, and finally, validation in an in vivo model to assess efficacy in a complex biological system.
Caption: Tiered workflow for screening anti-inflammatory compounds.
Section 1: Foundational In Vitro Enzymatic Assays
Expertise & Experience: The initial step in characterizing a potential anti-inflammatory agent is to determine its effect on the primary enzymes in the arachidonic acid pathway: cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[2] COX enzymes are responsible for producing prostaglandins, while 5-LOX produces leukotrienes.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily target COX enzymes.[6] Assessing inhibition of both COX isoforms (constitutive COX-1 and inducible COX-2) provides an early indication of selectivity and potential for gastrointestinal side effects, which are often linked to COX-1 inhibition.[7]
Protocol 1.1: Cyclooxygenase (COX-1 & COX-2) Inhibitor Screening Assay
Principle and Rationale: This assay quantifies the peroxidase activity of purified human recombinant COX-1 or COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a colorimetric product. The reduction in color development in the presence of a test compound is directly proportional to its inhibitory activity. Using commercially available kits provides a standardized and reproducible method.[8][9]
Materials:
-
COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)
-
Purified this compound derivatives
-
Positive Controls: Celecoxib (COX-2 selective), Indomethacin (non-selective)
-
96-well microplate
-
Microplate reader (absorbance at 590 nm or fluorescence at 535/587 nm, depending on the kit)
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all buffers, enzymes, and substrates according to the manufacturer's protocol.
-
Compound Dilution: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 nM) in the provided assay buffer. Also, prepare dilutions of the positive controls.
-
Assay Plate Setup:
-
Add 10 µL of assay buffer to the "Background" wells.
-
Add 10 µL of the appropriate solvent (e.g., DMSO) to the "100% Initial Activity" (vehicle control) wells.
-
Add 10 µL of the diluted positive controls to their respective wells.
-
Add 10 µL of the diluted test compounds to the experimental wells.
-
-
Enzyme Addition: Add 10 µL of the diluted COX-1 or COX-2 enzyme to all wells except the "Background" wells.
-
Incubation: Gently shake the plate and incubate for 15 minutes at 25°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid and the colorimetric substrate solution as per the kit's instructions to initiate the reaction.
-
Measurement: Immediately begin reading the absorbance or fluorescence at the specified wavelength in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 1.2: 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay
Principle and Rationale: This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme. The enzyme converts a specific substrate to a fluorescent product. A decrease in fluorescence intensity indicates inhibition of 5-LOX activity. This assay is crucial as the 5-LOX pathway is a key target for anti-inflammatory drugs distinct from the COX pathway.[8][9]
Materials:
-
5-LOX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)
-
Test compounds and a positive control (e.g., Zileuton)
-
96-well black microplate (for fluorescence)
-
Fluorescent microplate reader
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents as instructed by the kit manufacturer.
-
Compound Dilution: Create a serial dilution series for the test compounds and the positive control.
-
Assay Plate Setup: Add test compounds, positive control, and vehicle control to the appropriate wells of the 96-well plate.
-
Enzyme Addition: Add the 5-LOX enzyme solution to all wells.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Read the fluorescence at the recommended excitation/emission wavelengths (e.g., 500/536 nm) at several time points.[9]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition and calculate the IC50 value as described for the COX assay.
Data Presentation: Summarize the results in a clear, tabular format.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | 5-LOX IC50 (µM) |
| Derivative 1 | >100 | 5.2 | >19.2 | 15.8 |
| Derivative 2 | 25.1 | 1.8 | 13.9 | 8.4 |
| Celecoxib | 15.0 | 0.05 | 300 | >100 |
| Indomethacin | 0.1 | 0.9 | 0.11 | >100 |
| Zileuton | >100 | >100 | N/A | 0.5 |
Section 2: Cell-Based Assays for Mechanistic Insights
Expertise & Experience: While enzymatic assays are valuable, they do not account for cell permeability, metabolism, or off-target effects. Cell-based assays provide a more biologically relevant context. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response. Stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a robust inflammatory cascade, making this an excellent model to study the effects of test compounds on the production of inflammatory mediators and the underlying signaling pathways.[10]
Protocol 2.1: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines
Principle and Rationale: Upon LPS stimulation, macrophages produce high levels of nitric oxide (NO) via inducible nitric oxide synthase (iNOS) and release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10] The Griess assay is a simple colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant. Cytokine levels are quantified using the highly specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
LPS (from E. coli)
-
Test compounds
-
Griess Reagent Kit
-
Mouse TNF-α and IL-6 ELISA Kits
-
Cell Counting Kit-8 (CCK-8) for cytotoxicity assessment
Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Cytotoxicity Assay (Trustworthiness): Before the main experiment, perform a cytotoxicity assay. Treat cells with various concentrations of the test compounds for 24 hours. Use the CCK-8 assay to determine the highest non-toxic concentration of each compound. This is a critical self-validating step to ensure that any reduction in inflammatory mediators is due to specific anti-inflammatory activity and not cell death.
-
Compound Treatment: Pre-treat the adhered cells with non-toxic concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Griess Assay (NO Measurement): Mix 50 µL of supernatant with the Griess reagents according to the manufacturer's protocol. Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
ELISA (Cytokine Measurement): Perform the TNF-α and IL-6 ELISAs on the collected supernatants following the kit's instructions.
Protocol 2.2: Investigation of NF-κB and MAPK Signaling Pathways
Expertise & Experience: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of iNOS, COX-2, and numerous pro-inflammatory cytokines.[1][11] Similarly, the Mitogen-Activated Protein Kinase (MAPK) pathways (including p38 and JNK) are crucial signaling cascades that mediate inflammatory responses.[12][13][14] Investigating these pathways provides deep mechanistic insight. A common method is to use Western blotting to measure the phosphorylation of key proteins, which indicates pathway activation.
Caption: Simplified NF-κB signaling pathway targeted by inhibitors.
Caption: Simplified MAPK (p38/JNK) signaling pathway.
Step-by-Step Protocol (Western Blot):
-
Cell Culture: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Treatment: Pre-treat cells with the test compound for 1-2 hours.
-
Stimulation: Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes for MAPK phosphorylation, 60 minutes for IκBα degradation).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
Phospho-JNK
-
Total JNK
-
Phospho-IκBα
-
Total IκBα
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway activation.
Section 3: Preclinical In Vivo Validation
Expertise & Experience: Positive results from in vitro and cell-based assays must be confirmed in a living organism. The carrageenan-induced paw edema model is the most widely used and well-characterized assay for evaluating acute inflammation.[15][16][17] Carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling), which can be easily quantified.[15][16] The inflammatory response is biphasic: an early phase (0-2 hours) mediated by histamine and serotonin, and a later phase (3-6 hours) mediated primarily by prostaglandins, which is sensitive to inhibition by NSAIDs and COX inhibitors.[15]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
Principle and Rationale: A sub-plantar injection of carrageenan into the rat's hind paw triggers an acute local inflammation, resulting in increased vascular permeability, fluid accumulation, and measurable swelling (edema).[16] The efficacy of a test compound is determined by its ability to reduce this swelling compared to a vehicle-treated control group.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive Control: Indomethacin or Diclofenac (e.g., 10 mg/kg)
-
Plebysmometer or digital calipers
-
Oral gavage needles
Step-by-Step Protocol:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.[18]
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Positive Control (receives Indomethacin)
-
Group III, IV, V: Test Groups (receive different doses of the test compound)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection volume.
-
Calculate the Percentage Inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group, and Vt is the average edema volume of the treated group.
-
Data Presentation: Present the results in a table for clarity.
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3 hr (Mean ± SEM) | % Inhibition at 3 hr |
| Vehicle Control | 0.85 ± 0.05 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.03 | 55.3 |
| Derivative 2 (25 mg/kg) | 0.62 ± 0.04 | 27.1 |
| Derivative 2 (50 mg/kg) | 0.45 ± 0.04 | 47.1 |
References
-
Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals Source: MDPI URL: [Link]
- Title: Synthesis and anti-inflammatory activity of thiazole derivatives Source: Vertex AI Search URL
-
Title: MAPK Signaling in Inflammatory Cytokines Pathways Source: Assay Genie URL: [Link]
-
Title: SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES Source: World Journal of Pharmaceutical and Medical Research URL: [Link]
-
Title: Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema Source: MDPI URL: [Link]
-
Title: Carrageenan induced Paw Edema Model Source: Creative Biolabs URL: [Link]
-
Title: In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress Source: PMC - NIH URL: [Link]
-
Title: Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives Source: RSC Publishing URL: [Link]
-
Title: In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model) Source: ResearchGate URL: [Link]
-
Title: Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives Source: PubMed URL: [Link]
-
Title: NF-κB signaling in inflammation Source: PubMed - NIH URL: [Link]
-
Title: Phytochemical analysis and In vitro screening of putative dual COX-2 / 5-LOX inhibitors from Cucumis ficifolius root as an Anti-inflammatory agent Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: The NF-kB Signaling Pathway Source: Creative Diagnostics URL: [Link]
-
Title: NF-κB: a key role in inflammatory diseases Source: PMC - PubMed Central URL: [Link]
-
Title: Exploring LOX and COX Analysis in Anti-Inflammatory Research Source: Athmic Biotech Solutions URL: [Link]
-
Title: The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation Source: PMC - PubMed Central URL: [Link]
-
Title: A review on progress of thiazole derivatives as potential anti-inflammatory agents Source: ResearchGate URL: [Link]
-
Title: Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives Source: PMC - PubMed Central URL: [Link]
-
Title: Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide Source: NIH URL: [Link]
-
Title: Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth Source: MDPI URL: [Link]
-
Title: In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: Monitoring the Levels of Cellular NF-κB Activation States Source: PMC - NIH URL: [Link]
-
Title: (PDF) NF-κB signaling in inflammation Source: ResearchGate URL: [Link]
-
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]
-
Title: SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES Source: RASĀYAN Journal of Chemistry URL: [Link]
-
Title: (PDF) Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites Source: ResearchGate URL: [Link]
-
Title: Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies Source: ACS Omega - ACS Publications URL: [Link]
Sources
- 1. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjpmr.com [wjpmr.com]
- 4. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. athmicbiotech.com [athmicbiotech.com]
- 7. rjptonline.org [rjptonline.org]
- 8. rjptonline.org [rjptonline.org]
- 9. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]
- 10. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Using 4-Phenyl-2-(4-pyridyl)thiazole as a Molecular Probe for Cellular Imaging
Introduction: The Promise of Thiazole-Based Fluorophores
The thiazole ring is a versatile heterocyclic scaffold that forms the core of numerous biologically active compounds, including the essential vitamin B1 (thiamine) and various therapeutic agents.[1][2] In the realm of cellular imaging, thiazole derivatives have emerged as powerful fluorescent probes. The canonical example, Thiazole Orange (TO), is renowned for its dramatic fluorescence enhancement upon binding to nucleic acids, making it an indispensable tool for DNA and RNA visualization.[3][4] This property stems from a mechanism known as restricted intramolecular rotation, where binding to a macromolecule constrains the molecule's structure and opens a radiative decay pathway, transforming it from a dimly fluorescent state in solution to a brightly emissive one.
This guide focuses on 4-Phenyl-2-(4-pyridyl)thiazole , a related but less-characterized compound. Its structure, featuring a conjugated system of phenyl, thiazole, and pyridyl rings, suggests a strong potential for environment-sensitive fluorescence. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing the foundational knowledge and detailed protocols to evaluate and utilize this compound as a novel molecular probe for live-cell imaging. We will explore its properties, propose a mechanism of action, and detail robust, self-validating protocols for its application and characterization.
Probe Profile: this compound
A thorough understanding of the probe's fundamental properties is critical before embarking on cellular experiments.
Chemical & Physical Properties
The key physicochemical properties of this compound are summarized below. This data is essential for preparing stock solutions and understanding the probe's general behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂S | [5] |
| Molecular Weight | 238.31 g/mol | [5] |
| Appearance | Solid | [5] |
| SMILES String | C1(C2=CC=NC=C2)=NC(C3=CC=CC=C3)=CS1 | [5] |
| InChI Key | KDWADCDCAPDAQP-UHFFFAOYSA-N | [5] |
Note: This compound is classified as acutely toxic if swallowed and can cause serious eye damage. Standard laboratory safety precautions, including wearing appropriate personal protective equipment (PPE), should be followed.[5]
Hypothesized Mechanism of Action: Environment-Sensitive Fluorescence
Based on the behavior of related thiazole and styryl dyes, we hypothesize that this compound functions as an environment-sensitive probe or "fluorogenic" dye.[3][6] In aqueous media like the cytoplasm, the molecule can freely rotate around its single bonds, leading to non-radiative energy decay and consequently, low fluorescence quantum yield.
Upon entering the cell, the probe may preferentially partition into specific microenvironments, such as:
-
Lipid-rich structures: The hydrophobic nature of the phenyl and thiazole rings could drive localization to membranes of the endoplasmic reticulum, Golgi apparatus, or mitochondria.
-
Nucleic acid interfaces: Similar to Thiazole Orange, the planar aromatic system may intercalate or bind to grooves in DNA or RNA.[7][8]
-
Protein binding pockets: The probe could associate with hydrophobic pockets in certain proteins.
Within these constrained environments, the intramolecular rotation is hindered. This restriction closes the non-radiative decay pathway, forcing the excited molecule to release its energy as photons, resulting in a significant increase in fluorescence intensity. This proposed mechanism is illustrated below.
Caption: Proposed mechanism of this compound fluorescence.
Core Protocol: Live-Cell Imaging
This section provides a comprehensive, step-by-step protocol for staining live, adherent mammalian cells. The key to success is careful optimization of probe concentration and incubation time to achieve a high signal-to-noise ratio while maintaining cell health.[9][10]
Required Materials
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Adherent cell line (e.g., HeLa, A549, or U2OS)
-
Glass-bottom imaging dishes or multi-well plates
-
Fluorescence microscope (confocal recommended for optimal resolution)
Experimental Workflow Diagram
Sources
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A molecular fluorescent dye for specific staining and imaging of RNA in live cells: a novel ligand integration from classical thiazole orange and styryl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Targeted Thiazole Orange Derivative with Folate: Synthesis, Fluorescence and in Vivo Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR 106950-18-9 [sigmaaldrich.com]
- 6. Styrylpyridinium Derivatives for Fluorescent Cell Imaging | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes: Kinase Inhibition Assay Protocol for 4-Phenyl-2-(4-pyridyl)thiazole Compounds
Introduction: The Critical Role of Kinases and the Promise of Thiazole-Based Inhibitors
Protein kinases are a vast and crucial family of enzymes that regulate the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1][2][3] This process, known as phosphorylation, acts as a molecular switch, controlling everything from cell signaling and growth to metabolism and apoptosis.[2][4] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][5]
The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with many derivatives demonstrating potent and selective inhibition of various protein kinases.[5][6] Specifically, 4-Phenyl-2-(4-pyridyl)thiazole and related compounds have shown promise as inhibitors of key kinases implicated in disease progression, such as p38 MAP kinase and Aurora kinases.[7][8][9][10] Developing robust and reliable in vitro assays to quantify the inhibitory potential of these compounds is a cornerstone of the drug discovery process.[11] This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing and executing kinase inhibition assays tailored for this class of compounds.
Pillar 1: Selecting the Optimal Assay Technology
The choice of assay technology is a critical first step that influences the quality and throughput of your screening efforts.[3] Several robust methods exist, each with its own set of advantages and considerations. For the purpose of characterizing this compound compounds, we will focus on two widely adopted, non-radioactive, homogeneous assay formats: a luminescence-based ATP depletion assay and a fluorescence polarization (FP) based competitive binding assay.
-
Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™): These "glow" assays are workhorses in high-throughput screening (HTS).[12] The principle is elegant in its simplicity: kinase activity consumes ATP. By measuring the amount of ATP remaining after the kinase reaction, one can infer the level of kinase activity.[13][14][15] In the presence of an inhibitor, kinase activity is reduced, resulting in less ATP consumption and a higher luminescent signal.[14][16] The ADP-Glo™ assay, conversely, quantifies the amount of ADP produced, which is directly proportional to kinase activity.[17] These assays are known for their high sensitivity, broad dynamic range, and excellent Z'-factor values, a statistical measure of assay quality.[14][15]
-
Fluorescence Polarization (FP) Assays: FP assays directly measure the binding of a fluorescently labeled tracer to the kinase.[18][19] The tracer, often a known ligand or a fluorescently tagged ATP competitive probe, tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger kinase enzyme, its rotation slows, leading to a high polarization signal. An inhibitor compound will compete with the tracer for binding to the kinase, displacing it and causing a decrease in the polarization value.[1][18] This method is particularly useful for confirming direct binding of the inhibitor to the target kinase and can be less susceptible to certain types of assay interference.[20]
The selection between these technologies often depends on the specific kinase target, available instrumentation, and the stage of the drug discovery campaign. For initial HTS, the simplicity and robustness of luminescence-based assays are often favored. For more detailed mechanistic studies and to rule out false positives, FP assays provide a valuable orthogonal approach.
Pillar 2: Self-Validating Experimental Protocols
A well-designed protocol incorporates a system of controls that ensures the integrity and reproducibility of the data. The following protocols are designed to be self-validating, allowing for clear interpretation of results and confident decision-making.
Protocol 1: Luminescence-Based Kinase Inhibition Assay (ATP Depletion Method)
This protocol is adapted from the principles of the Kinase-Glo® platform and is designed to determine the half-maximal inhibitory concentration (IC50) of this compound compounds.[13][15]
Materials:
-
Purified, active kinase of interest
-
Specific peptide or protein substrate for the kinase
-
This compound test compounds
-
Known potent inhibitor for the target kinase (Positive Control)
-
Adenosine Triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[15]
-
Dimethyl Sulfoxide (DMSO)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)[13]
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes or automated liquid handler
-
Plate luminometer
Experimental Workflow:
Caption: Luminescence-based kinase assay workflow.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound compounds in 100% DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to avoid solvent effects.[2][18]
-
Assay Plate Mapping: Design the plate layout to include wells for:
-
Test Compounds: Serial dilutions of your thiazole compounds.
-
100% Inhibition Control (Low Signal): Kinase, substrate, ATP, and a saturating concentration of a known potent inhibitor.
-
0% Inhibition Control (High Signal): Kinase, substrate, ATP, and DMSO vehicle.
-
No Enzyme Control (Background): Substrate, ATP, and DMSO vehicle (no kinase).
-
-
Reagent Addition:
-
Add a small volume (e.g., 1 µL) of the diluted compounds, positive control, or DMSO to the appropriate wells of a white microplate.
-
Prepare a master mix of the kinase and its substrate in kinase buffer. Add this mix to all wells except the "no enzyme" controls. Allow a pre-incubation period of 15 minutes at room temperature to allow compound binding to the kinase.[12]
-
-
Initiate Kinase Reaction: Prepare an ATP solution in kinase buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[21] Add the ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).
-
Detection: Add a volume of the luminescent kinase assay reagent equal to the volume of the kinase reaction in each well.[13][15] This reagent will stop the kinase reaction and initiate the luminescence reaction.
-
Signal Stabilization and Reading: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[14] Measure the luminescence using a plate luminometer.
Data Analysis:
-
Subtract the average background signal (from "no enzyme" wells) from all other wells.
-
Normalize the data by setting the average signal from the 0% inhibition control as 100% activity and the average signal from the 100% inhibition control as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (variable slope) to determine the IC50 value.[18][22]
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol provides an orthogonal method to confirm direct binding and determine the inhibition constant (Ki) of the thiazole compounds.
Materials:
-
Purified, active kinase of interest
-
Fluorescently labeled tracer (specific for the kinase)
-
This compound test compounds
-
Assay buffer (optimized for FP)
-
Dimethyl Sulfoxide (DMSO)
-
Black, low-binding 96-well or 384-well microplates
-
Plate reader with FP capabilities
Experimental Workflow:
Caption: Fluorescence polarization assay workflow.
Step-by-Step Methodology:
-
Compound Preparation: As described in Protocol 1.
-
Assay Plate Mapping:
-
Test Compounds: Serial dilutions of thiazole compounds.
-
High Polarization Control (Maximum Binding): Kinase, tracer, and DMSO vehicle.
-
Low Polarization Control (Minimum Binding): Tracer and DMSO vehicle (no kinase).
-
-
Reagent Addition:
-
Add the diluted compounds or DMSO to the appropriate wells of a black, low-binding microplate.
-
Add the kinase solution to all wells except the "low polarization" controls. Incubate for 5 minutes.[18]
-
Add the fluorescent tracer to all wells.
-
-
Incubation: Incubate the plate at room temperature, protected from light, for a sufficient time to reach binding equilibrium (typically 10-30 minutes).
-
Detection: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
Data Analysis:
-
Normalize the mP values.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data using non-linear regression to determine the IC50.[18]
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the tracer is known.
Pillar 3: Data Interpretation and Troubleshooting
Rigorous data analysis and proactive troubleshooting are essential for generating high-quality, reliable results.
Quantitative Data Summary:
| Parameter | Description | Typical Value Range for Active Compound |
| IC50 (nM or µM) | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | nM to low µM range indicates high potency. |
| Z'-factor | A statistical measure of the quality of an HTS assay. | A Z'-factor > 0.5 indicates an excellent assay.[14][18] |
| Signal-to-Background | The ratio of the signal from the uninhibited reaction to the background signal. | > 5 is generally considered acceptable. |
| Hill Slope | A measure of the steepness of the dose-response curve. | A value near 1.0 suggests a 1:1 binding stoichiometry. |
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent pipetting; Edge effects on the plate; Compound precipitation. | Use calibrated pipettes or automated liquid handlers; Avoid using the outer wells of the plate; Ensure compound solubility in the final assay buffer.[21] |
| Low Z'-factor (<0.5) | Small assay window (low signal-to-background); High data variability. | Optimize enzyme and substrate concentrations; Increase incubation time (if reaction is not complete); Check reagent stability. |
| Inconsistent IC50 Values | Inactive or degraded enzyme/reagents; Incorrect ATP concentration. | Use fresh aliquots of enzyme, substrate, and ATP for each experiment; Verify enzyme activity; Ensure ATP concentration is near the Km.[21] |
| Compound Interference (FP Assay) | Test compound is fluorescent at the assay wavelengths. | Measure compound fluorescence independently; If interference is significant, consider using a red-shifted fluorophore for the tracer to minimize overlap.[20] |
By adhering to these detailed protocols and maintaining a focus on scientific integrity, researchers can confidently and accurately characterize the inhibitory potential of this compound compounds, paving the way for the development of novel kinase-targeted therapeutics.
References
-
National Center for Biotechnology Information. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. [Link]
-
National Center for Biotechnology Information. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. [Link]
-
National Institutes of Health. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]
-
Bio-protocol. Kinase Assay to Determine the IC50 Values. [Link]
-
Semantic Scholar. Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. [Link]
-
PubMed. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. [Link]
-
PubMed. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). [Link]
-
PubMed. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
protocols.io. In vitro kinase assay. [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]
-
ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. [Link]
-
Frontiers. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]
-
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]
-
ACS Publications. Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. [Link]
-
ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. [Link]
-
University of Dundee. Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
Royal Society of Chemistry. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
Royal Society of Chemistry. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
PubMed. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. [Link]
-
PubMed. A novel mode of action of the putative sphingosine kinase inhibitor 2-(p-hydroxyanilino)-4-(p-chlorophenyl) thiazole (SKI II). [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 7. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 14. ebiotrade.com [ebiotrade.com]
- 15. promega.com [promega.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 18. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 4-Phenyl-2-(4-pyridyl)thiazole Derivatives as p38 MAP Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The 4-phenyl-2-(4-pyridyl)thiazole core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. A significant body of research has identified derivatives of this scaffold as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAP kinases are a family of serine/threonine kinases that are critical mediators in the cellular response to inflammatory cytokines and environmental stress.[2] Dysregulation of the p38 MAPK pathway is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers, making it a compelling target for therapeutic intervention.[2][3]
Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic framework for understanding how specific chemical modifications to a lead compound influence its biological activity. By synthesizing and testing a series of analogues, researchers can identify the key molecular features—the pharmacophore—responsible for target binding and efficacy. This guide provides a detailed overview of the SAR for this compound derivatives, complete with protocols for their synthesis and biological evaluation, designed for researchers in drug development.
Synthetic Protocol: Hantzsch Thiazole Synthesis
The most common and efficient method for constructing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of a thioamide with an α-haloketone. For the synthesis of our target scaffold, this translates to the reaction between a pyridine-thioamide and a substituted phenacyl bromide.
General Synthetic Scheme
The overall synthetic strategy is depicted below. It begins with the preparation of the requisite isonicotinamide, which is then converted to the thioamide. The final step is the cyclocondensation reaction with a substituted α-bromoacetophenone to yield the target thiazole derivative.
Caption: General workflow for Hantzsch thiazole synthesis.
Detailed Protocol: Synthesis of 4-(4-fluorophenyl)-2-(pyridin-4-yl)thiazole
This protocol details the synthesis of a representative analogue.
Materials:
-
Isonicotinothioamide
-
2-bromo-1-(4-fluorophenyl)ethan-1-one
-
Ethanol (Absolute)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of isonicotinothioamide (1.0 eq) in absolute ethanol (15 mL/mmol), add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.05 eq).
-
Cyclization: Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting materials are consumed, cool the mixture to room temperature. Neutralize the solution by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic phase with brine (1 x 25 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4][5] The expected ¹H NMR will show characteristic signals for the thiazole proton as a singlet, along with multiplets for the phenyl and pyridine ring protons.[4]
Biological Evaluation: p38α Kinase Inhibition
The primary biological target for this class of compounds is p38α MAP kinase. An in vitro biochemical assay is essential to determine the inhibitory potency (IC₅₀) of each synthesized derivative. Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are widely used for this purpose as they measure the amount of ADP produced during the kinase reaction.[6]
p38α Kinase Assay Protocol (ADP-Glo™)
Principle: This assay quantifies kinase activity by measuring the amount of ADP formed in a kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly formed ADP to ATP, which is subsequently measured using a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.
Caption: Workflow for the in vitro p38α ADP-Glo™ kinase assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM). SB202190 or another known p38 inhibitor should be used as a positive control.[7][8]
-
Kinase Reaction: In a 96-well plate, add 5 µL of the kinase reaction buffer containing the p38α enzyme and its substrate (e.g., ATF2).
-
Inhibitor Addition: Add 2.5 µL of the serially diluted test compounds or controls to the appropriate wells. Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding 2.5 µL of ATP solution. Incubate for 60 minutes at room temperature.
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO (vehicle) control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Analysis
The following SAR is derived from established findings for p38 MAP kinase inhibitors and provides a framework for rational drug design.[1][9] The core scaffold can be divided into three key regions for modification: the 4-phenyl ring , the thiazole core , and the 2-pyridyl ring .
Pharmacophore Model
Based on SAR studies, a general pharmacophore model for p38α inhibition by this scaffold can be proposed. Key features include a hydrogen bond accepting pyridine nitrogen, a central aromatic/hydrophobic thiazole core, and a second aromatic ring that fits into a hydrophobic pocket, where substitutions can modulate potency.
Caption: Pharmacophore model for this compound inhibitors.
SAR Data Summary
The following table presents hypothetical but representative data for a series of analogues, illustrating key SAR trends.
| Compound ID | R-Group (on 4-Phenyl Ring) | p38α IC₅₀ (nM) |
| 1a | -H (unsubstituted) | 150 |
| 1b | 4-F | 35 |
| 1c | 4-Cl | 42 |
| 1d | 4-CH₃ | 120 |
| 1e | 4-OCH₃ | 250 |
| 1f | 4-CF₃ | 85 |
| 1g | 2-F | 75 |
| 1h | 3-F | 90 |
Discussion of SAR Trends
-
Substitutions on the 4-Phenyl Ring: This ring is a critical interaction domain.
-
Halogens: Small, electron-withdrawing groups like fluorine at the para-position (Compound 1b ) are highly favorable and significantly improve potency compared to the unsubstituted analogue (1a ). This suggests a specific interaction within a hydrophobic pocket of the enzyme's active site. Chlorine (1c ) is also well-tolerated.
-
Positional Isomers: The position of the substituent matters. A para-fluoro substitution (1b ) is optimal, while moving the fluorine to the ortho (1g ) or meta (1h ) position reduces the inhibitory activity, highlighting the precise geometry required for optimal binding.
-
Electron-Donating Groups: Small alkyl groups like methyl (1d ) are generally tolerated but do not enhance activity as much as halogens. Bulkier electron-donating groups like methoxy (1e ) can be detrimental, possibly due to steric hindrance or unfavorable electronic effects.
-
Electron-Withdrawing Groups: A trifluoromethyl group (1f ) restores some activity compared to the methoxy derivative but is less effective than a simple fluorine, indicating that both size and electronics play a role.
-
-
The 2-Pyridyl Ring: The nitrogen atom in the 4-position of the pyridine ring is crucial for activity. It often acts as a key hydrogen bond acceptor, interacting with the hinge region of the kinase. Moving the nitrogen to the 2- or 3-position generally leads to a significant loss of potency.[5]
Cell-Based Assay: Inhibition of TNF-α Production
To confirm that in vitro enzyme inhibition translates to cellular activity, a secondary assay measuring a downstream consequence of p38 MAPK activation is essential. Activated p38 phosphorylates transcription factors that lead to the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[1] This protocol uses the human monocytic cell line THP-1, which can be stimulated with lipopolysaccharide (LPS) to produce TNF-α.
Protocol for TNF-α Release in LPS-Stimulated THP-1 Cells
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells per well and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Treatment: Remove the PMA-containing media, wash the cells with fresh media, and then pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells by adding LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce LPS-induced TNF-α production by 50%.
Conclusion and Future Directions
The SAR analysis of this compound derivatives reveals clear guidelines for designing potent p38α MAP kinase inhibitors. The 4-pyridyl moiety is a critical anchor, while the 4-phenyl ring offers a vector for optimization, with small, electron-withdrawing substituents at the para-position being highly beneficial for activity. Compounds demonstrating high potency in the biochemical assay and efficacy in the cellular TNF-α release assay represent promising leads for further development.[1]
Future work should focus on exploring a wider range of substitutions on the phenyl ring to further probe the enzyme's hydrophobic pocket. Additionally, optimizing the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of potent compounds will be crucial for translating in vitro activity into in vivo efficacy as potential anti-inflammatory agents.
References
-
Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]
-
Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Frontiers in Chemistry. [Link]
-
Synthesis of 2-pyridyl 4-phenyl-thiazoles. ResearchGate. [Link]
-
Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. PubMed. [Link]
-
Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. [Link]
-
Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed Central. [Link]
-
Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. AIP Publishing. [Link]
-
Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation – ScienceOpen [scienceopen.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity Evaluation of 4-Phenyl-2-(4-pyridyl)thiazole Against Human Cancer Cell Lines
Introduction
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and notably, antiproliferative properties.[1] Thiazole derivatives have been investigated as potent anti-cancer agents, with some compounds advancing to clinical trials.[2] These compounds can exert their anti-cancer effects through various mechanisms, such as inducing apoptosis, disrupting tubulin assembly, and inhibiting key signaling pathways like NFkB/mTOR/PI3K/AkT.[3][4] The nitrogen atom in the thiazole ring is crucial for establishing hydrogen bonds with target proteins, contributing to their pharmacological profile.[2]
This document provides a detailed guide for evaluating the in vitro cytotoxic potential of a specific thiazole derivative, 4-Phenyl-2-(4-pyridyl)thiazole, against a panel of human cancer cell lines. The determination of a compound's half-maximal inhibitory concentration (IC50) is a critical initial step in preclinical assessment, quantifying the drug's potency and helping to identify sensitive cancer cell types.[5][6][7]
This guide will focus on the Sulforhodamine B (SRB) assay, a reliable and widely used colorimetric method for assessing cell density based on the measurement of cellular protein content.[8][9] The SRB assay is recommended over other methods like the MTT assay due to its simplicity, sensitivity, and the fact that it is less prone to interference from compounds.[10] We will provide a comprehensive, step-by-step protocol, from cell line selection and maintenance to data analysis and interpretation, enabling researchers to obtain robust and reproducible results.
Core Principles and Experimental Rationale
The central objective is to determine the concentration of this compound that inhibits the proliferation of cancer cells by 50% (IC50). This is achieved by exposing cancer cells to a range of concentrations of the compound and measuring the resulting cell viability.
Choice of Assay: Sulforhodamine B (SRB)
The SRB assay is predicated on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[9] The amount of bound dye is directly proportional to the total protein mass, which, in turn, is proportional to the number of viable cells.[8][9]
Advantages of the SRB Assay:
-
Stability: The protein-bound dye is stable and can be stored for extended periods.
-
Sensitivity: It offers a high signal-to-noise ratio.
-
Cost-effective and Simple: The reagents are inexpensive and the protocol is straightforward.[8]
-
Less Interference: Unlike the MTT assay, which measures metabolic activity, the SRB assay measures total protein content and is less susceptible to interference from compounds that may affect mitochondrial function without being cytotoxic.[10]
Experimental Workflow Overview
The overall experimental process follows a logical sequence designed to ensure accuracy and reproducibility.
Caption: High-level overview of the in vitro cytotoxicity testing workflow.
Materials and Methods
Materials and Reagents
-
Human Cancer Cell Lines: A diverse panel is recommended to assess broad-spectrum activity. Examples include:
-
MCF-7 (Breast Adenocarcinoma)
-
A549 (Lung Carcinoma)
-
HeLa (Cervical Adenocarcinoma)
-
HCT116 (Colon Carcinoma)
-
PC-3 (Prostate Adenocarcinoma)
-
-
This compound: Purity >95%
-
Complete Growth Medium: e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4
-
Trypsin-EDTA (0.25%)
-
Dimethyl Sulfoxide (DMSO): Cell culture grade
-
Trichloroacetic Acid (TCA): 10% (w/v) in deionized water. Caution: Highly corrosive.[9]
-
Sulforhodamine B (SRB) Solution: 0.4% (w/v) in 1% (v/v) acetic acid.
-
Tris Base Solution: 10 mM, pH 10.5
-
96-well flat-bottom cell culture plates
-
Multichannel pipettes
-
Microplate reader (capable of measuring absorbance at 510 nm)
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Culture Conditions: Grow cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
-
Wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed into new flasks at the appropriate split ratio.
-
Protocol 2: Cytotoxicity Assay (SRB)
-
Cell Seeding:
-
Harvest cells and perform a cell count (e.g., using a hemocytometer) to determine cell concentration.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Rationale: This density allows for logarithmic growth over the 72-hour incubation period without reaching over-confluency.
-
Incubate the plate for 24 hours to allow cells to attach firmly.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete growth medium to create a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Controls:
-
Vehicle Control: Medium with the highest concentration of DMSO used (typically <0.5%).
-
No-Cell Blank: Medium only, for background subtraction.
-
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls.
-
-
Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Rationale: A 72-hour exposure period is a standard duration to observe significant effects on cell proliferation.
-
-
Cell Fixation:
-
Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).[11]
-
Incubate the plates at 4°C for 1 hour.
-
Rationale: TCA fixes the cells to the plate and precipitates cellular proteins.
-
-
Washing:
-
Carefully wash the plates four to five times by submerging them in a container of slow-running tap water.[11][12]
-
Remove excess water by gently tapping the plate on a paper towel and allow it to air-dry completely at room temperature.[11]
-
Critical Step: Thorough and consistent washing is crucial to remove unbound dye in the next step.
-
-
Staining:
-
Post-Staining Wash:
-
Solubilization and Absorbance Reading:
Data Analysis and Interpretation
Calculating Percentage Viability
-
Background Subtraction: Subtract the average OD of the "no-cell blank" wells from all other readings.
-
Percentage Viability Calculation: Normalize the data to the vehicle control.
% Viability = (OD of Treated Well / OD of Vehicle Control Well) x 100
Determining the IC50 Value
The IC50 value is the concentration of the compound that results in 50% inhibition of cell growth.[6][14]
-
Plotting the Data: Create a dose-response curve by plotting the % Viability (Y-axis) against the log-transformed concentration of this compound (X-axis).
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve to the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
-
IC50 Determination: The software will calculate the IC50 value from the fitted curve.
Illustrative Data Presentation
All quantitative data should be summarized in a clear and concise table. Results should be presented as the mean ± standard deviation (SD) from at least three independent experiments.
| Cell Line | Tissue of Origin | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental value ± SD] |
| A549 | Lung Carcinoma | [Insert experimental value ± SD] |
| HeLa | Cervical Adenocarcinoma | [Insert experimental value ± SD] |
| HCT116 | Colon Carcinoma | [Insert experimental value ± SD] |
| PC-3 | Prostate Adenocarcinoma | [Insert experimental value ± SD] |
Visualizing the IC50 Determination Process
Sources
- 1. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. scispace.com [scispace.com]
- 10. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. SRB assay for measuring target cell killing [protocols.io]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. clyte.tech [clyte.tech]
Application Note: A Guide to Evaluating 4-Phenyl-2-(4-pyridyl)thiazole Analogues as p38 MAP Kinase Inhibitors
<
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of the cellular response to inflammatory stimuli and environmental stress.[1][2] Specifically, the p38α isoform is a critical regulator in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[1][3] Its dysregulation is implicated in a host of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, making it a prime therapeutic target.[3][4][5]
A promising class of molecules for targeting this pathway is the 4-Phenyl-2-(4-pyridyl)thiazole series. Research has identified novel analogues of this scaffold with potent inhibitory activity against p38 MAPK and the subsequent release of TNF-α from stimulated human monocytic cells.[6] This guide provides a comprehensive framework for researchers and drug development professionals to reliably assess the inhibitory potential of these compounds. We will detail robust, field-proven protocols for in vitro enzymatic assays and cell-based functional assays, explain the scientific rationale behind experimental choices, and offer guidance on data interpretation.
Section 1: The p38 MAP Kinase Signaling Pathway
Understanding the target is paramount. The p38 MAPK cascade is a multi-tiered system that translates extracellular signals into a cellular response.[7] The pathway is initiated by inflammatory cytokines or cellular stressors, which activate a series of upstream kinases.[1] A MAP Kinase Kinase Kinase (MAPKKK), such as TAK1, phosphorylates and activates a MAP Kinase Kinase (MAPKK), typically MKK3 or MKK6.[1] These MAPKKs then perform a dual phosphorylation on threonine and tyrosine residues (Thr180 and Tyr182 for p38α) to activate p38 MAPK.[1][8] Once active, p38 phosphorylates downstream targets, including transcription factors and other kinases like MAPK-activated protein kinase 2 (MK2), ultimately leading to the increased production and stabilization of inflammatory mediator mRNAs.[1][3]
Caption: p38 MAPK signaling cascade and point of inhibition.
Section 2: Compound Preparation and Synthesis Outline
The this compound scaffold is typically synthesized via the classic Hantzsch thiazole synthesis.[9] This reaction involves the condensation of a thioamide (in this case, isonicotinamide-derived thioamide) with an α-haloketone (a 4-substituted phenacyl bromide).[9] Structure-activity relationship (SAR) studies can be conducted by modifying the substituents on the phenyl ring at the C4 position of the thiazole.[6]
General Synthesis Scheme:
-
Reactants: Isonicotinothioamide and a substituted 2-bromo-1-phenylethan-1-one.
-
Reaction: The components are typically refluxed in a solvent like ethanol.
-
Result: This yields the corresponding this compound analogue.[9]
Compound Handling:
-
Solubility: Test compounds should be dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-50 mM).
-
Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing small-volume aliquots.
-
Working Dilutions: Prepare intermediate dilutions from the stock in DMSO before making the final dilutions in aqueous assay buffers. This minimizes compound precipitation. The final DMSO concentration in both biochemical and cellular assays should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Section 3: In Vitro Biochemical Potency Assessment
The first critical step is to determine if the synthesized analogues directly inhibit the enzymatic activity of p38α kinase. A non-radioactive, immunoprecipitation-based kinase assay is a robust and widely used method.[8][10]
Protocol 3.1: Non-Radioactive IP-Kinase Assay for p38α
This protocol is based on immunoprecipitating active p38α kinase from stimulated cell lysates and then performing an in vitro kinase reaction using a recombinant substrate.
Principle: Active, phosphorylated p38α is captured from lysate using an immobilized antibody. The captured kinase is then incubated with a known substrate (e.g., ATF-2) and ATP in the presence of the test compound. The amount of phosphorylated substrate is quantified by Western blot, which serves as a direct measure of kinase activity.[7][8]
Materials:
-
Cell Line: Human monocytic THP-1 or NIH-3T3 cells.
-
Stimulant: Anisomycin or UV radiation to activate the p38 pathway.[8][11]
-
Lysis Buffer: Non-denaturing buffer (e.g., Cell Signaling Technology #9803).
-
Antibodies: Immobilized Phospho-p38 MAPK (Thr180/Tyr182) antibody, Phospho-ATF-2 (Thr71) antibody.[8]
-
Substrate: Recombinant ATF-2 fusion protein.[8]
-
Test Compounds: this compound analogues.
-
Control Inhibitor: SB203580 (a well-characterized, selective p38 inhibitor).[8]
Procedure:
-
Cell Stimulation & Lysis:
-
Culture cells to ~80-90% confluency.
-
Stimulate cells (e.g., treat NIH-3T3 cells with UV radiation and allow to recover, or treat with anisomycin) to induce p38 phosphorylation. Include an unstimulated control.[8][11]
-
Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer on ice.[7]
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with the immobilized phospho-p38 antibody overnight at 4°C with gentle rocking to capture the active kinase.[8]
-
-
Kinase Reaction:
-
Wash the antibody-kinase complex beads multiple times to remove lysate components.
-
Resuspend the beads in kinase buffer.
-
Aliquot the bead slurry into separate tubes.
-
Add the test compounds at various concentrations (e.g., 10-point, 3-fold serial dilution) and pre-incubate for 10-20 minutes. Include a vehicle (DMSO) and a positive control inhibitor (SB203580).[11]
-
Initiate the kinase reaction by adding ATP and the ATF-2 substrate.[7]
-
Incubate at 30°C for 30 minutes.[7]
-
-
Detection:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using the anti-phospho-ATF-2 antibody to detect the level of substrate phosphorylation.[8]
-
Use densitometry to quantify the band intensities.
-
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Max: Signal from the DMSO (vehicle) control (0% inhibition).
-
Signal_Min: Signal from a no-enzyme or potent inhibitor control (100% inhibition).
-
-
Determine IC50:
-
Plot % Inhibition versus the log concentration of the test compound.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Table 1: Example IC50 Data for p38α Inhibition
| Compound | p38α Enzymatic IC50 (nM) |
| Analogue 7g[6] | 35 |
| Analogue 10b[6] | 21 |
| SB203580 (Control) | 45 |
Section 4: Cell-Based Functional Activity Assessment
While an enzymatic assay confirms direct target engagement, a cell-based assay is essential to determine if the compound can penetrate the cell membrane and inhibit the p38 pathway in a physiological context. The most relevant output is the inhibition of pro-inflammatory cytokine production.[6][12]
Protocol 4.1: TNF-α Release Assay in LPS-Stimulated THP-1 Cells
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of the p38 pathway in monocytic cells, leading to the robust production and release of TNF-α.[6][7] This assay measures the ability of a test compound to block this LPS-induced TNF-α release.
Materials:
-
Cell Line: Human monocytic THP-1 cells.
-
Stimulant: Lipopolysaccharide (LPS).
-
Test Compounds: this compound analogues.
-
Assay Kit: Human TNF-α ELISA kit.
Procedure:
-
Cell Plating: Plate THP-1 cells in a 96-well culture plate.
-
Compound Treatment: Pre-incubate the cells with serially diluted concentrations of the test compounds for 1 hour.[7]
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the unstimulated control.[7]
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Protocol 4.2: Cytotoxicity Assay
It is crucial to ensure that the observed reduction in TNF-α is due to specific p38 inhibition and not simply because the compound is killing the cells. A standard cytotoxicity assay should be run in parallel.
Procedure:
-
Plate and treat cells with the test compounds exactly as in Protocol 4.1, but do not add LPS.
-
After the incubation period, add a viability reagent (e.g., CellTiter-Glo® or MTT).
-
Measure the signal (luminescence or absorbance) according to the manufacturer's protocol.
Data Analysis
-
Cellular IC50: Calculate the IC50 for TNF-α inhibition using the same method described for the enzymatic assay.
-
Cytotoxicity CC50: Calculate the CC50, the concentration that reduces cell viability by 50%.
-
Selectivity Index (SI): SI = CC50 / IC50. A high SI (>10) is desirable, indicating that the compound inhibits the pathway at concentrations well below those that cause general cytotoxicity.
Section 5: Integrated Workflow and Data Interpretation
A logical progression of experiments is key to efficiently identifying promising lead candidates.
Caption: Experimental workflow for inhibitor evaluation.
Interpreting the Results:
-
Potency Correlation: A good lead compound will exhibit potent activity in both the biochemical and cellular assays. A large drop-off in potency from the enzymatic to the cellular assay (e.g., >10-fold) may suggest poor cell permeability or compound instability.
-
SAR Analysis: By comparing the IC50 values of different analogues, you can establish a structure-activity relationship (SAR).[6][13] This helps guide the synthesis of more potent and specific compounds. For example, specific substitutions on the phenyl ring may enhance binding to the ATP pocket of the kinase.
-
Selectivity: Beyond cytotoxicity, kinase selectivity profiling (testing against a panel of other kinases) is a critical next step to ensure the compound's effects are due to p38 inhibition and not off-target activities.
References
- The Role of p38 MAPK Signaling in Inflammatory Diseases: A Technical Guide. Benchchem.
- The p38 MAP kinase pathway as a therapeutic target in inflamm
- Functional roles of p38 mitogen-activated protein kinase in macrophage-mediated inflamm
- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed.
- Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflamm
- Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10. PubMed Central.
- Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay. Benchchem.
- p38 MAP Kinase Assay. Sigma-Aldrich.
- p38 MAPK Activity Assay Kit (CS0250) - Bulletin. Sigma-Aldrich.
- biochemical and cellular effects of p38 MAP Kinase Inhibitor III. Benchchem.
- Synthesis of 2-pyridyl 4-phenyl-thiazoles The lead structure can be...
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters.
- p38 MAP Kinase Assay Kit (Nonradioactive). Cell Signaling Technology.
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Functional roles of p38 mitogen-activated protein kinase in macrophage-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrevlett.com [chemrevlett.com]
Application Notes and Protocols for the Antimicrobial and Antifungal Screening of 4-Phenyl-2-(4-pyridyl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Pyridylthiazoles in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the thiazole nucleus stands out for its diverse pharmacological activities. This document provides a comprehensive guide to the synthesis, antimicrobial, and antifungal screening of a promising class of compounds: 4-Phenyl-2-(4-pyridyl)thiazole derivatives. These molecules, characterized by the presence of a phenyl ring at the C4 position and a pyridyl moiety at the C2 position of the thiazole core, have garnered significant interest due to their potential to combat a wide range of microbial pathogens.
This guide is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale for experimental design. We will delve into the synthesis of these derivatives via the classical Hantzsch thiazole synthesis, provide detailed protocols for robust antimicrobial and antifungal evaluation, and explore the putative mechanisms that underpin their biological activity.
The Scientific Rationale: Why this compound Derivatives?
The unique arrangement of the phenyl and pyridyl rings on the thiazole scaffold is not arbitrary. The pyridyl group, a well-known pharmacophore, can enhance the solubility and bioavailability of the molecule, while also potentially interacting with specific biological targets. The phenyl group, on the other hand, can be readily functionalized with various substituents to modulate the lipophilicity and electronic properties of the compound, thereby fine-tuning its biological activity. This structural versatility makes this compound derivatives an attractive platform for structure-activity relationship (SAR) studies aimed at optimizing their antimicrobial and antifungal potency.
The amphiphilic nature of these derivatives is thought to be a key contributor to their antimicrobial effects, allowing them to interact with and disrupt microbial cell membranes[1]. Furthermore, the thiazole ring itself is a privileged structure in many clinically used drugs, including antimicrobials[2][3].
Part 1: Synthesis of this compound Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry and provides a straightforward and efficient route to 2,4-disubstituted thiazoles. The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of our target compounds, the key precursors are a substituted 2-bromoacetophenone and 4-pyridinecarbothioamide.
General Synthetic Scheme
Caption: General scheme of the Hantzsch synthesis for this compound derivatives.
Detailed Protocol for the Synthesis of this compound
This protocol describes a general procedure that can be adapted for the synthesis of various derivatives by using appropriately substituted 2-bromoacetophenones.
Materials:
-
4-Pyridinecarbothioamide
-
2-Bromoacetophenone (or a substituted derivative)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-pyridinecarbothioamide (1 equivalent) in absolute ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 2-bromoacetophenone (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Antimicrobial and Antifungal Screening Protocols
A systematic evaluation of the antimicrobial and antifungal properties of the synthesized this compound derivatives is crucial to determine their potential as therapeutic agents. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Protocol:
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours) of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted microbial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria and 24-48 hours for yeasts.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial population.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MBC/MFC is the lowest concentration of the compound that results in no more than 0.1% survival of the initial inoculum (i.e., ≤ 1-2 colonies for an initial inoculum of 10⁴ CFU).
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion assay is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial inoculum as described for the broth microdilution method (0.5 McFarland).
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the agar.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone is indicative of the compound's activity.
Part 3: Data Interpretation and Structure-Activity Relationship (SAR)
The data obtained from the antimicrobial and antifungal screening assays can be used to establish a structure-activity relationship for the synthesized this compound derivatives.
Data Presentation
Summarize the MIC, MBC, and MFC values in a clear and concise table to facilitate comparison between different derivatives.
Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives (Example Data)
| Compound ID | R-group on Phenyl Ring | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans | MFC (µg/mL) vs. C. albicans |
| 1a | H | 16 | 32 | 8 | 16 |
| 1b | 4-Cl | 8 | 16 | 4 | 8 |
| 1c | 4-OCH₃ | 32 | 64 | 16 | 32 |
| 1d | 4-NO₂ | 4 | 8 | 2 | 4 |
| Ciprofloxacin | - | 0.5 | 1 | - | - |
| Fluconazole | - | - | - | 1 | 2 |
Note: This is example data and does not represent actual experimental results.
Structure-Activity Relationship (SAR) Insights
-
Influence of Phenyl Ring Substituents: The nature of the substituent on the phenyl ring at the C4 position of the thiazole significantly influences the antimicrobial and antifungal activity.
-
Electron-withdrawing groups, such as a nitro group (NO₂) at the para position (compound 1d ), appear to enhance both antibacterial and antifungal activity.
-
A halogen, like chlorine (Cl) at the para position (compound 1b ), also shows improved activity compared to the unsubstituted analog (1a ).
-
Electron-donating groups, such as a methoxy group (OCH₃) at the para position (compound 1c ), seem to decrease the activity.
-
These observations suggest that the electronic properties of the phenyl ring play a crucial role in the interaction of these compounds with their biological targets.
Part 4: Mechanism of Action
Understanding the mechanism of action of these derivatives is critical for their further development as therapeutic agents.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
A primary mechanism of action for many azole-containing antifungal agents is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. Thiazole derivatives can inhibit the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of toxic sterol intermediates and altered membrane fluidity and function, ultimately resulting in fungal cell death.
Sources
Application Notes and Protocols: Development of 4-Phenyl-2-(4-pyridyl)thiazole-Based Fluorescent Sensors
Introduction
The 4-phenyl-2-(4-pyridyl)thiazole scaffold has emerged as a privileged structure in the design of fluorescent chemosensors due to its robust photophysical properties, synthetic accessibility, and the versatile coordination chemistry afforded by the pyridyl nitrogen.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of these sensors, tailored for researchers in materials science, analytical chemistry, and drug development. The inherent modularity of the this compound core allows for fine-tuning of its electronic and steric properties through targeted functionalization, enabling the development of highly selective and sensitive probes for a range of analytes, including metal ions and protons (pH).[3][4]
The sensing mechanism of these probes often relies on photophysical processes such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and Förster resonance energy transfer (FRET).[5][6] The interaction of the pyridyl nitrogen or other incorporated chelating moieties with an analyte can modulate these processes, leading to a discernible change in the fluorescence output, such as quenching or enhancement of the emission intensity, or a spectral shift.[3][5] This document will elucidate the principles behind these mechanisms and provide practical guidance for their application.
I. Synthesis of a Representative this compound-Based Sensor
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring system, reacting an α-haloketone with a thioamide.[7][8][9] This protocol details the synthesis of the parent compound, this compound, which can serve as a foundational platform for further derivatization.
Protocol 1: Synthesis of this compound
This protocol is adapted from the general principles of the Hantzsch thiazole synthesis.[7][10]
Materials:
-
2-Bromoacetophenone
-
Isonicotinamide (Pyridine-4-carboxamide)
-
Lawesson's Reagent
-
Toluene, anhydrous
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
-
Standard laboratory glassware and reflux apparatus
Instrumentation:
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer (¹H and ¹³C NMR)
-
Mass Spectrometer (for structural confirmation)
Step 1: Synthesis of Pyridine-4-carbothioamide (Isonicotinothioamide)
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve isonicotinamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase). The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature. A precipitate of the thioamide should form.
-
Filter the solid product and wash with cold toluene to remove any unreacted Lawesson's reagent.
-
The crude thioamide can be purified by recrystallization from ethanol or used directly in the next step if purity is deemed sufficient by TLC.
Step 2: Hantzsch Thiazole Synthesis
-
In a round-bottom flask, dissolve the synthesized pyridine-4-carbothioamide (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.[7]
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product hydrobromide salt.
-
Filter the precipitate and wash with a small amount of cold ethanol.
-
To obtain the free base, suspend the salt in water and add a saturated solution of sodium bicarbonate until the pH is basic (pH ~8-9), which will neutralize the hydrobromic acid.
-
Extract the aqueous suspension with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by NMR, mass spectrometry, and melting point analysis.
Synthesis Rationale and Visualization
The Hantzsch synthesis is a reliable method due to its high yields and the ready availability of starting materials.[7] The mechanism involves a sequence of reactions: an initial SN2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[7]
Caption: The Hantzsch thiazole synthesis mechanism.
II. Photophysical Characterization
A thorough understanding of the photophysical properties of the synthesized sensor is crucial for its effective application. This involves determining its absorption and emission characteristics, as well as its fluorescence quantum yield.
Protocol 2: Photophysical Characterization
Materials:
-
Synthesized this compound sensor
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO)[11]
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
1 cm path length quartz cuvettes
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Step 1: Absorption Spectroscopy
-
Prepare a stock solution of the sensor in a chosen solvent (e.g., 1 mM in DMSO).
-
From the stock solution, prepare a dilute solution (e.g., 10 µM) in the desired spectroscopic solvent.
-
Record the UV-Vis absorption spectrum of the solution from approximately 250 nm to 500 nm.
-
Identify the wavelength of maximum absorption (λabs,max).
Step 2: Fluorescence Spectroscopy
-
Using the same solution from Step 1, excite the sample at its λabs,max.
-
Record the fluorescence emission spectrum. The emission scan range should typically start ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering.
-
Identify the wavelength of maximum emission (λem,max).
-
Calculate the Stokes shift, which is the difference in wavelength between the absorption and emission maxima (Stokes Shift = λem,max - λabs,max). A larger Stokes shift is generally desirable to minimize self-absorption.[12]
Step 3: Determination of Fluorescence Quantum Yield (Φ)
The comparative method of Williams et al. is commonly used for determining the fluorescence quantum yield.
-
Prepare a series of solutions of the sensor and the quantum yield standard of varying, low absorbances (typically < 0.1 at the excitation wavelength) in the same solvent.
-
Measure the absorption and fluorescence spectra for each solution.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sensor and the standard.
-
The quantum yield of the sensor (Φsample) can be calculated using the following equation:
Φsample = Φstd * (msample / mstd) * (η2sample / η2std)
Where:
-
Φstd is the quantum yield of the standard.
-
msample and mstd are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Data Presentation
| Photophysical Property | Value |
| λabs,max (nm) | Insert Value |
| λem,max (nm) | Insert Value |
| Stokes Shift (nm) | Insert Value |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Insert Value |
| Fluorescence Quantum Yield (Φ) | Insert Value |
III. Application as a Fluorescent Sensor for Metal Ion Detection
The pyridyl nitrogen of the this compound core can act as a binding site for metal ions, leading to changes in the compound's fluorescence properties.[1][2] This protocol outlines a general procedure for evaluating the sensor's response to a specific metal ion, for instance, Hg²⁺.[13]
Protocol 3: Metal Ion Sensing
Materials:
-
Stock solution of the this compound sensor (e.g., 1 mM in acetonitrile).
-
Stock solutions of various metal perchlorate or nitrate salts (e.g., Hg(ClO₄)₂, Zn(ClO₄)₂, Cu(ClO₄)₂, etc.) in a suitable solvent (e.g., 10 mM in acetonitrile or water).
-
Buffer solution (e.g., HEPES buffer, pH 7.4) if working in aqueous media.
Instrumentation:
-
Fluorometer
-
Micropipettes
Step 1: Selectivity Study
-
Prepare a solution of the sensor at a fixed concentration (e.g., 10 µM) in the chosen solvent system (e.g., acetonitrile or a buffered aqueous solution).
-
Record the initial fluorescence spectrum of the sensor solution.
-
Add a specific amount (e.g., 10 equivalents) of a stock solution of a metal ion to the sensor solution.
-
After a short incubation period (e.g., 1-2 minutes), record the fluorescence spectrum again.
-
Repeat this process for a panel of different metal ions to assess the selectivity of the sensor. A significant change in fluorescence intensity for a particular metal ion indicates selectivity.
Step 2: Titration Experiment
-
Prepare a solution of the sensor at a fixed concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of the stock solution of the target metal ion (the one identified in the selectivity study) to the sensor solution.
-
After each addition, record the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Plot the change in fluorescence intensity at λem,max as a function of the metal ion concentration.
Step 3: Determination of the Limit of Detection (LOD)
The limit of detection is the lowest concentration of an analyte that can be reliably detected.[14][15] It can be calculated based on the signal-to-noise ratio, typically defined as 3 times the standard deviation of the blank.[14][16]
-
Measure the fluorescence intensity of a blank solution (sensor only) multiple times (e.g., n=10).
-
Calculate the standard deviation (σ) of these measurements.
-
Perform a linear regression on the initial, linear portion of the titration curve (fluorescence intensity vs. [analyte]).
-
The LOD is calculated using the formula: LOD = 3σ / m, where 'm' is the slope of the linear regression.[17]
Sensing Mechanism and Workflow Visualization
The interaction of a metal ion with the pyridyl nitrogen can perturb the intramolecular charge transfer (ICT) state of the molecule, leading to fluorescence quenching or enhancement.[18] For instance, chelation with a metal ion can increase the electron-withdrawing ability of the pyridyl ring, enhancing ICT and potentially quenching fluorescence.
Caption: A generalized metal ion sensing mechanism.
Caption: Experimental workflow for analyte detection.
IV. Application in pH Sensing
The basicity of the pyridyl nitrogen makes this compound derivatives inherently sensitive to pH.[4] Protonation of the nitrogen atom can significantly alter the electronic properties of the molecule, leading to a change in its fluorescence response. This can be exploited for the development of fluorescent pH probes.[19][20][21]
Protocol 4: pH Titration
Materials:
-
Stock solution of the sensor (e.g., 1 mM in a water-miscible organic solvent like ethanol or DMSO).
-
A series of buffer solutions covering a wide pH range (e.g., Britton-Robinson buffers).
-
pH meter.
Instrumentation:
-
Fluorometer.
Step 1: pH-Dependent Fluorescence Measurements
-
Prepare a series of solutions of the sensor at a fixed concentration (e.g., 10 µM) in buffers of varying pH. Ensure the amount of organic co-solvent from the stock solution is kept constant and minimal (e.g., <1%) across all samples.
-
Allow the solutions to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum for each solution, using the same excitation wavelength.
Step 2: Data Analysis
-
Plot the fluorescence intensity at λem,max as a function of pH.
-
The resulting plot should be sigmoidal. The pKa of the sensor can be determined from the Henderson-Hasselbalch equation, or more simply, as the pH at which the fluorescence change is half-maximal.
-
The linear response range of the sensor to pH can be identified from the plot.[19]
V. Concluding Remarks
The this compound framework offers a versatile platform for the rational design of fluorescent sensors. By following the protocols outlined in this guide, researchers can synthesize, characterize, and apply these sensors for the detection of various analytes. The key to successful sensor development lies in the careful selection of functional groups to append to the core structure, thereby tuning the sensor's selectivity, sensitivity, and photophysical properties for the target application. Further modifications can be explored to enhance water solubility for biological applications or to immobilize the sensor on solid supports for reusable sensing devices.
References
- Thiazole cores as organic fluorophore units: synthesis and fluorescence. (2020-02-24).
- Fluorescence spectra of thiazoles 15 and 16 in the solid state along... - ResearchGate.
- Hantzsch Thiazole Synthesis - Chem Help Asap.
- Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine - PMC - NIH.
- Fluorescent spectroscopy, a technique for characterizing surface films.
- Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - NIH. (2023-04-26).
- Thiazole synthesis - Organic Chemistry Portal.
- LOD in Fluorescence | Wasatch Photonics.
- Synthesis of 2-pyridyl 4-phenyl-thiazoles The lead structure can be... - ResearchGate.
- Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH.
- Hantzsch Thiazole Synthesis - SynArchive.
- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed.
- Edinburgh Instruments: Spectroscopy of fluorescent probes - YouTube. (2025-05-21).
- What Is Bio-Monitoring? The Role of Spectroscopy in Real-Time Analysis.
- Fluorescence assays: limit of detection - ResearchGate. (2019-01-07).
- Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide - AIP Publishing.
- Fluorescent sensors - ScienceDirect - DOI.
- Ultrafast Excited-State Dynamics of Thiazole Orange - PMC - NIH.
- Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide - AIP Publishing. (2021-04-27).
- Thiazole-based ratiometric fluorescence pH probe with large Stokes shift for intracellular imaging. (2016-04-23).
- Recent progress of organic small molecule-based fluorescent probes for intracellular pH sensing - PubMed. (2021-12-06).
- Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - RSC Publishing.
- Thiazole Orange derivatives: synthesis, fluorescence properties, and labeling cancer cells.
- The Limit of Detection | LCGC International.
- What is Fluorescence Quenching? | Types and Mechanisms - Ossila.
- The Art of Fluorescence Imaging with Chemical Sensors: The Next Decade 2012–2022.
- A Simple Procedure to Assess Limit of Detection for Multisensor Systems - PMC - NIH.
- This compound AldrichCPR 106950-18-9 - Sigma-Aldrich.
- Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles - NIH.
- A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions - ResearchGate. (2023-04-09).
- Two Pyridine‐Based Fluorescent Probes for Sensing pH - ResearchGate. (2020-10-29).
- A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions - PubMed. (2023-04-08).
- Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC.
- Limit of Detection | National Exposure Report - CDC. (2025-05-29).
- A novel acidic pH fluorescent probe based on a benzothiazole derivative - ResearchGate.
- Comparative study of the photophysical and crystallographic properties of 4-(9H-Pyreno[4,5-d]imidazol-10-yl)phenol and its alkylated derivatives - ResearchGate.
- Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects - PMC - NIH.
- Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - NIH.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH.
- Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole - JOCPR.
- ICT-based fluorescent probes for intracellular pH and biological species detection - Frontiers. (2023-12-01).
- Group 4 Metal-Based Metal—Organic Frameworks for Chemical Sensors - MDPI.
- Luminescent MOFs Based on Thiazolo[5,4-d]thiazole as a Chemosensor for the Detection of Environmental Contaminants - Scientific Archives International Open Access Journals. (2023-12-11).
- Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole - JOCPR.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. frontiersin.org [frontiersin.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wasatchphotonics.com [wasatchphotonics.com]
- 15. Limit of Detection | National Exposure Report | CDC [cdc.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cluster-science.com [cluster-science.com]
- 20. Recent progress of organic small molecule-based fluorescent probes for intracellular pH sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Hantzsch Thiazole Synthesis: A Technical Support Guide to Navigating Side Reactions and Purification Challenges
Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction to construct the thiazole core, a privileged scaffold in numerous pharmaceuticals. While the Hantzsch synthesis is renowned for its robustness, its execution is not without nuance. Undesired side reactions can diminish yields and introduce complex purification hurdles, consuming valuable time and resources.
This document moves beyond a simple recitation of procedural steps. It provides a deep dive into the causality behind common experimental challenges, offering field-tested troubleshooting strategies and detailed protocols grounded in mechanistic understanding. Our goal is to empower you to diagnose issues as they arise and to proactively optimize your reaction and purification workflows for maximal efficiency and purity.
Section 1: Troubleshooting Guide - From Reaction to Pure Compound
This section is structured in a problem-and-solution format to directly address the most common issues encountered during the Hantzsch thiazole synthesis and subsequent purification.
Low or No Product Formation
Question: My TLC analysis shows primarily unreacted starting materials (α-haloketone and thioamide) even after prolonged reaction time. What are the likely causes and how can I drive the reaction to completion?
Answer:
Low conversion is a frequent issue that can typically be traced back to several key reaction parameters. The Hantzsch synthesis, while often high-yielding, requires sufficient activation energy to proceed through its multiple steps.[1]
-
Insufficient Heating: Many Hantzsch syntheses require heating to reflux to overcome the activation energy barrier for both the initial SN2 attack and the final dehydration step.[2] If you are running the reaction at room temperature, a gradual increase in temperature is the first variable to explore. Modern approaches using microwave irradiation can also dramatically decrease reaction times and improve yields by providing efficient and uniform heating.[2]
-
Inappropriate Solvent: The choice of solvent is critical. Alcohols like ethanol and methanol are standard because they effectively solubilize the starting materials.[3] However, if solubility is limited, consider alternative solvents like dimethylformamide (DMF) or exploring solvent-free conditions, which have been shown to be effective in certain cases.[2] A solvent screen is a valuable optimization step for a new substrate.
-
Purity of Reactants: Impurities in either the α-haloketone or the thioamide can inhibit the reaction or lead to competing side reactions.[2] α-Haloketones are susceptible to self-condensation or decomposition, while old thioamide samples may have partially hydrolyzed. It is crucial to use high-purity starting materials. If in doubt, purify the α-haloketone by distillation or recrystallization before use.
-
Reaction Time: While some reactions are complete within an hour, others may require several hours. Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction duration.
Formation of Significant Side Products
Question: My crude reaction mixture shows multiple spots on the TLC plate in addition to my desired product. What are these impurities and how can I suppress their formation?
Answer:
The formation of byproducts is a clear indicator that reaction conditions are not optimal for the desired pathway. The primary culprits are often related to temperature, stoichiometry, and the nature of the reactants themselves.
Common Side Reactions and Their Mitigation:
| Side Product | Probable Cause & Mechanism | Troubleshooting & Prevention Strategy |
| Regioisomers | Occurs with N-monosubstituted thioureas. The nucleophilic attack can occur from either the sulfur or the substituted nitrogen, and the subsequent cyclization can lead to two different isomers: the desired 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole.[2] | Control Acidity: The reaction outcome is highly dependent on the pH of the medium. To favor the 2-(N-substituted amino) isomer, conduct the reaction in a neutral solvent. To selectively form the 2-imino isomer, use strongly acidic conditions (e.g., 10M HCl in ethanol).[2] |
| α-Haloketone Self-Condensation Products | α-Haloketones can undergo self-condensation, especially under basic conditions or at elevated temperatures, to form furan or other complex derivatives. | Control Temperature: Lowering the reaction temperature can slow the rate of self-condensation relative to the desired Hantzsch reaction. Stoichiometry: Use a slight excess of the thioamide (e.g., 1.1-1.5 equivalents) to ensure the α-haloketone is consumed efficiently.[1] |
| Polymeric/Tarry Materials | Often results from decomposition of starting materials or products at excessively high temperatures or during prolonged reaction times. This is particularly problematic with sensitive substrates. | Optimize Temperature and Time: Use the minimum temperature required for the reaction to proceed at a reasonable rate. Monitor the reaction by TLC to avoid unnecessarily long heating periods. |
| Unreacted Starting Materials | Incomplete reaction due to factors discussed in section 1.1. | Refer to Section 1.1 for troubleshooting low conversion. |
Below is a diagram illustrating the main reaction pathway and the competing pathway leading to regioisomer formation.
Caption: Competing pathways in the Hantzsch synthesis with N-substituted thioureas.
Section 2: Purification Challenges and Protocols
Purification can be the most challenging aspect of the Hantzsch synthesis, as the polarity and properties of the desired thiazole can be similar to those of the byproducts.
General Work-up Procedure
Question: What is a standard work-up procedure to isolate the crude product?
Answer:
Many 2-aminothiazole products are initially formed as their hydrohalide salts, which are often soluble in the alcoholic reaction solvent. A common and effective work-up involves neutralization to precipitate the free base.[2]
-
Cooling: Once the reaction is deemed complete by TLC, allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing cold water or a dilute aqueous solution of a weak base like sodium bicarbonate (5%) or sodium carbonate.[1] The base neutralizes the hydrohalide salt, causing the often poorly water-soluble neutral thiazole to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove inorganic salts and any water-soluble impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature to avoid decomposition.
Purification by Recrystallization
Question: My crude product is an off-white solid. How should I approach recrystallization, and what should I do if the product "oils out"?
Answer:
Recrystallization is often the most effective method for purifying solid thiazole derivatives.
-
Solvent Selection: Ethanol is a common and effective solvent for the recrystallization of many 2-aminothiazoles.[3] The ideal solvent should dissolve the compound when hot but have low solubility for it when cold. Other potential solvents include methanol, isopropanol, or mixtures such as ethanol/water. A systematic solvent screen with small amounts of crude material is recommended.
-
Troubleshooting "Oiling Out": "Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of forming crystals upon cooling. This is common if the solution is too concentrated or cools too quickly.
-
Solution: If oiling occurs, reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool very slowly. Seeding with a small crystal of pure product can also induce proper crystallization.
-
Purification by Column Chromatography
Question: Recrystallization failed to purify my product, or my product is an oil. How do I develop a column chromatography method?
Answer:
Column chromatography is a powerful tool for separating complex mixtures from the Hantzsch synthesis.
-
TLC Analysis is Key: Before running a column, it is essential to analyze the crude mixture by TLC to determine an appropriate solvent system. The goal is to find a solvent mixture that gives the desired product an Rf (retention factor) of approximately 0.3-0.4 and provides good separation from impurities.
-
Common Solvent Systems: For thiazole derivatives, which are often moderately polar, common solvent systems for silica gel chromatography include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate, acetone, or dichloromethane.
-
Separating from Unreacted Thiourea: Thiourea is highly polar and will typically remain at the baseline (Rf = 0) in most common solvent systems. It can usually be removed by the aqueous work-up, but if it persists, it will not elute from a silica gel column with standard eluents.
-
Separating from Unreacted α-Haloketone: α-Haloketones are generally less polar than the resulting 2-aminothiazole. Therefore, the α-haloketone will have a higher Rf value and elute from the column before the more polar thiazole product.
-
Visualization on TLC: Many thiazoles are UV active and can be visualized under a UV lamp (254 nm).[3] For compounds that are not UV active or to visualize all components, staining is necessary.
-
Iodine Chamber: A simple and often effective method for visualizing a wide range of organic compounds.
-
Potassium Permanganate (KMnO₄) Stain: A good general stain for oxidizable functional groups.
-
p-Anisaldehyde Stain: A versatile stain that can produce different colors with various functional groups upon heating, aiding in the differentiation of spots.
-
TLC Visualization Guide:
| Compound Type | UV (254 nm) | Iodine Stain | KMnO₄ Stain | p-Anisaldehyde Stain |
| α-Haloketone (aromatic) | Strong quenching | Yellow/Brown spot | May react slowly | Can give a colored spot |
| Thiourea | Not visible | No/faint stain | No reaction | No reaction |
| 2-Aminothiazole (aromatic) | Strong quenching | Yellow/Brown spot | May react | Can give a distinct colored spot |
The workflow for troubleshooting purification is summarized in the diagram below.
Sources
Technical Support Center: Optimizing the Synthesis of 4-Phenyl-2-(4-pyridyl)thiazole
Welcome to the technical support center for the synthesis of 4-Phenyl-2-(4-pyridyl)thiazole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
The primary route to synthesizing this compound is the Hantzsch thiazole synthesis, a classic and reliable method that involves the condensation of an α-haloketone with a thioamide.[1][2][3] While robust, this reaction requires careful control of conditions to ensure high yield and purity. This guide will explain the causality behind experimental choices, helping you to not only execute the protocol but also to troubleshoot effectively when faced with unexpected results.
Overall Reaction Scheme
The synthesis is a condensation reaction between 2-bromo-1-phenylethanone (also known as phenacyl bromide) and pyridine-4-carbothioamide.
Scheme 1: Hantzsch Synthesis of this compound
-
Reactant A: 2-bromo-1-phenylethanone (an α-haloketone)
-
Reactant B: Pyridine-4-carbothioamide (a thioamide)
-
Product: this compound
-
Byproducts: Water (H₂O) and Hydrobromic acid (HBr)
The reaction proceeds via a multi-step mechanism, beginning with a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone.[4][5] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4][5]
Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Low yield is the most common issue encountered in Hantzsch thiazole synthesis.[6] The problem can usually be traced back to one of four areas: reagent purity, reaction conditions, side reactions, or moisture.
A1: Troubleshooting Low Yield
-
Reagent Purity: This is the most critical factor. Impurities in either the 2-bromo-1-phenylethanone or the pyridine-4-carbothioamide can introduce competing side reactions that consume starting materials and complicate purification.[6][7]
-
Actionable Advice:
-
α-Haloketone: 2-bromo-1-phenylethanone is a lachrymator and can degrade over time.[8] Ensure it is colorless or pale yellow; a darker color indicates decomposition. If purity is questionable, recrystallize from a suitable solvent like isopropanol.
-
Thioamide: Pyridine-4-carbothioamide should be a crystalline solid.[9] Impurities can inhibit the initial nucleophilic attack. The synthesis of thioamides from corresponding nitriles is a common source of impurities if not performed carefully.[10]
-
Verification: Always verify the purity of your starting materials using techniques like NMR or melting point analysis before starting the reaction.[6]
-
-
-
Reaction Conditions:
-
Temperature: The reaction typically requires heating.[7] However, excessive heat can lead to the degradation of reactants and products. A common protocol involves heating in methanol at around 100°C for 30 minutes.[4]
-
Solvent: The choice of solvent is crucial as it affects the solubility of reactants and the reaction rate.[6] While ethanol and methanol are common, other solvents like 1-butanol or even solvent-free conditions have been reported to improve yields.[7]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[11]
-
-
Moisture Control: The final step of the mechanism is dehydration. However, the presence of excess water at the start, especially if using certain catalysts or reagents, can interfere with the reaction. It is good practice to use anhydrous solvents and properly dried glassware.[6][12]
-
Side Reactions: The formation of byproducts is a primary cause of low yields.[7] Under acidic conditions, for instance, the reaction can produce an isomeric byproduct, 3-substituted 2-imino-2,3-dihydrothiazole.[6][13] Running the reaction in a neutral or slightly basic medium typically favors the desired 2-amino-substituted thiazole product.[13]
Caption: Fig. 2: Troubleshooting Workflow for Low Yield.
Q2: I've isolated my product, but it's an impure oil/discolored solid. How can I effectively purify it?
Purification can be challenging due to the similar polarities of the product and potential byproducts.
A2: Purification Strategies
-
Initial Work-up: After the reaction is complete, a standard work-up procedure involves cooling the reaction mixture and pouring it into a beaker with a weak base solution, such as 5% sodium carbonate (Na₂CO₃).[4] This neutralizes the HBr byproduct and helps precipitate the crude product, which can then be isolated by filtration.
-
Recrystallization: This is often the most effective method for purifying the solid product.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for this type of heterocyclic compound include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.[14] Perform small-scale solvent screening to find the optimal system.
-
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient system is typically most effective. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[11] A typical starting gradient might be 9:1 Hexane:Ethyl Acetate, gradually moving to higher concentrations of ethyl acetate. Monitor the separation by TLC to identify the fractions containing your pure product.
-
Q3: What are reliable methods for synthesizing the starting materials, 2-bromo-1-phenylethanone and pyridine-4-carbothioamide?
The success of the main reaction is contingent on the quality of its precursors.
A3: Starting Material Synthesis
-
2-bromo-1-phenylethanone (Phenacyl bromide):
-
Method: This compound is typically prepared by the bromination of acetophenone.[8] The reaction involves treating acetophenone with bromine (Br₂) in a suitable solvent, often glacial acetic acid or chloroform.[8][15]
-
Caution: This reaction produces HBr as a byproduct and should be performed in a well-ventilated fume hood. Phenacyl bromide itself is a potent lachrymator.[8]
-
-
Pyridine-4-carbothioamide:
-
Method: This thioamide can be synthesized from its corresponding nitrile, 4-cyanopyridine.[10] A common method involves reacting 4-cyanopyridine with a thionating agent. One high-yield method uses phosphorus pentasulfide in an aqueous ammonia solution.[10] Another approach is the addition of hydrogen sulfide to the nitrile, often in the presence of a base like ammonia or triethylamine.[10][16]
-
Optimization of Reaction Parameters
To systematically improve your yield and purity, consider optimizing the following parameters. The table below provides a starting point based on literature precedents.
Table 1: Summary of Key Reaction Parameters for Optimization
| Parameter | Typical Range / Options | Rationale & Expert Insights |
| Solvent | Ethanol, Methanol, 1-Butanol, Water, Solvent-free | The solvent's polarity affects reactant solubility and reaction kinetics. Alcohols are common, but solvent-free conditions can sometimes accelerate the reaction and simplify work-up.[7] |
| Temperature | Room Temp. to 120°C | Most Hantzsch syntheses require heating to overcome the activation energy for cyclization and dehydration.[4][7] Microwave irradiation is a modern alternative that can drastically reduce reaction times.[7] |
| Catalyst | None (classic), Acidic (e.g., HCl), Solid-supported (e.g., silica-supported tungstosilisic acid) | While the classic synthesis is often uncatalyzed, modern variations may use catalysts to improve efficiency and yield.[7][17] Acidic conditions can sometimes lead to unwanted isomers.[13] |
| Stoichiometry | 1:1 to 1:1.5 (α-haloketone:thioamide) | A slight excess of the thioamide can sometimes be used to ensure the complete consumption of the more expensive α-haloketone.[4][6] |
| Reaction Time | 30 minutes to 24 hours | Duration is highly dependent on temperature, solvent, and reactants. Always monitor by TLC to avoid incomplete reactions or product degradation from prolonged heating.[11] |
Detailed Experimental Protocol
This protocol is a representative example. You should always adapt it based on your specific laboratory conditions and observations from reaction monitoring.
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-phenylethanone (1.0 eq) and pyridine-4-carbothioamide (1.1 eq).
-
Solvent Addition: Add anhydrous ethanol (or methanol) to the flask to create a solution or a fine suspension (approx. 5-10 mL per gram of α-haloketone).
-
Heating: Heat the reaction mixture to reflux (approximately 80-100°C depending on the solvent) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃). Stir for 15-20 minutes. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts, followed by a small amount of cold ethanol to remove soluble impurities.
-
Drying & Purification: Allow the solid to air-dry on a watch glass. For higher purity, recrystallize the crude product from a suitable solvent (e.g., ethanol).
References
-
New promising methods of synthesis of pyridinecarbothioamides - ResearchGate. (2025). ResearchGate. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). MDPI. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. [Link]
-
Synthesis of 2-pyridyl 4-phenyl-thiazoles The lead structure can be... (n.d.). ResearchGate. [Link]
-
A plausible mechanism for the formation of Hantzsch thiazole derivatives. (n.d.). ResearchGate. [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2020). Asian Journal of Chemical Sciences. [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. (n.d.). CUTM Courseware. [Link]
-
Synthesis of pyridine carboxamide and carbothioamide (1–12). (n.d.). ResearchGate. [Link]
-
Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5- carboxamide. (2021). AIP Publishing. [Link]
-
Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (2007). PubMed. [Link]
-
Phenacyl bromide. (n.d.). Wikipedia. [Link]
-
2-bromo-1-phenylethanone. (n.d.). ChemSynthesis. [Link]
-
Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. (2021). AIP Publishing. [Link]
-
Design, Synthesis and in Silico Study of Pyridine Based 1,3,4-oxadiazole Embedded Hydrazinecarbothioamide Derivatives as Potent Anti-Tubercular Agent. (2019). PubMed. [Link]
-
2-bromo-1-phenylethanone. (n.d.). Stenutz. [Link]
-
2-Bromo-1-phenylethanone. (2011). ResearchGate. [Link]
- US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride. (n.d.).
-
pyridine-4-carbothioamide. (n.d.). ChemBK. [Link]
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2018). NIH. [Link]
-
Synthesis and biological activity of 4 ?¢ ? ? ? -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (n.d.). JOCPR. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. jocpr.com [jocpr.com]
- 16. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Optimizing the Synthesis and Purification of 4-Phenyl-2-(4-pyridyl)thiazole
Welcome to the technical support center for the synthesis and purification of 4-Phenyl-2-(4-pyridyl)thiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance both the yield and purity of your target compound. The methodologies and recommendations provided herein are grounded in established chemical principles and validated through practical application.
I. Overview of the Hantzsch Thiazole Synthesis
The primary and most efficient route to this compound is the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thioamide.[1][2] In this specific case, the reaction proceeds between 2-bromoacetophenone and isonicotinamide (or its thioamide derivative, 4-pyridinecarbothioamide).
The general mechanism involves an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2] The aromaticity of the final product serves as a significant driving force for the reaction.[3]
Reaction Pathway Diagram
Caption: Hantzsch synthesis pathway for this compound.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.
Synthesis Phase
Q1: My reaction has a very low or no yield. What are the potential causes?
A1: Low yields can often be traced back to several critical factors:
-
Purity of Starting Materials: Ensure the 2-bromoacetophenone is fresh and has not decomposed. It should be a colorless to light yellow crystalline solid. The purity of the 4-pyridinecarbothioamide is also crucial. Impurities in either starting material can lead to unwanted side reactions.
-
Reaction Temperature: While heating is generally required, excessive temperatures can lead to the decomposition of reactants and the formation of tar-like byproducts. A gentle reflux in a solvent like ethanol or methanol is typically sufficient.[2]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged heating can increase byproduct formation.
-
Moisture: The presence of water can hydrolyze the 2-bromoacetophenone. Ensure all glassware is thoroughly dried and use anhydrous solvents for the best results.
Q2: The reaction mixture has turned dark brown or black. Is this normal?
A2: While some color change is expected, a significant darkening or the formation of a tar-like substance often indicates decomposition or polymerization byproducts. This can be caused by excessive heat or prolonged reaction times. It is advisable to monitor the reaction closely by TLC to determine the optimal reaction time.[4]
Q3: I am observing the formation of multiple spots on my TLC plate. What are the likely side products?
A3: Besides unreacted starting materials, several side products can form:
-
Self-condensation of 2-bromoacetophenone: This can occur under basic conditions or with prolonged heating.
-
Formation of Isomeric Products: Depending on the reaction conditions (particularly pH), there is a possibility of forming isomeric thiazole derivatives, although the Hantzsch synthesis is generally regioselective. Running the reaction under neutral or slightly acidic conditions can help minimize this.[5]
-
Hydrolysis Products: If moisture is present, hydrolysis of the starting materials can lead to impurities.
Work-up and Purification Phase
Q4: I am having difficulty isolating the product from the reaction mixture. What is an effective work-up procedure?
A4: A standard work-up procedure involves cooling the reaction mixture and then neutralizing it.
-
After cooling the reaction to room temperature, pour the mixture into a beaker containing a dilute aqueous solution of a weak base, such as 5% sodium carbonate[2] or sodium bicarbonate. This will neutralize the hydrobromic acid formed during the reaction and precipitate the crude product.
-
Stir the resulting suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol or diethyl ether to remove soluble impurities.
Q5: My crude product is an oil and won't solidify. What should I do?
A5: Oiling out can occur if significant impurities are present, depressing the melting point of the product.
-
Trituration: Try triturating the oil with a non-polar solvent like n-hexane or diethyl ether. This can often induce crystallization by dissolving the impurities while the desired product remains insoluble.
-
Purification: If trituration fails, the oil will need to be purified by column chromatography.
Q6: What are the recommended conditions for purifying this compound by column chromatography?
A6: Column chromatography is a highly effective method for purifying this compound.
-
Stationary Phase: Standard silica gel (70-230 mesh) is typically used.[6]
-
Mobile Phase (Eluent): A gradient elution starting with a non-polar solvent system and gradually increasing polarity is recommended. A common starting point is a mixture of n-hexane and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration. The basicity of the pyridine ring may cause tailing on the silica gel column. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (70-230 mesh) | Standard, effective for a wide range of polarities. |
| Eluent System | n-Hexane / Ethyl Acetate (gradient) | Good for separating moderately polar compounds. |
| Eluent Additive | 0.1-1% Triethylamine | Neutralizes acidic sites on silica, preventing peak tailing of the basic pyridine moiety. |
Q7: How can I effectively recrystallize the purified product to obtain high-purity crystals?
A7: Recrystallization is an excellent final step for achieving high purity.[7]
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing thiazole derivatives include ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexane.[7][8]
-
Procedure: Dissolve the compound in the minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
III. Experimental Protocols
A. Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoacetophenone (1.99 g, 10 mmol) and 4-pyridinecarbothioamide (1.38 g, 10 mmol).
-
Add 20 mL of ethanol and stir the mixture.
-
Heat the reaction mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).[2]
-
Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of a 5% aqueous sodium carbonate solution with stirring.
-
Stir the resulting suspension for 20-30 minutes at room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).
-
Dry the crude product in a vacuum oven.
B. Purification by Column Chromatography
-
Prepare a slurry of silica gel in n-hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30-40%). Add 0.5% triethylamine to the eluent mixture.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Workflow
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. scielo.br [scielo.br]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Microwave-Assisted Synthesis of 4-Phenyl-2-(4-pyridyl)thiazole Derivatives
Welcome to the technical support guide for the rapid production of 4-Phenyl-2-(4-pyridyl)thiazole derivatives via microwave-assisted synthesis. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights, troubleshooting for common experimental hurdles, and answers to frequently asked questions. The information is structured to follow the logical workflow of a synthetic chemist, from initial reaction setup to troubleshooting and optimization.
Core Experimental Protocol: Hantzsch Thiazole Synthesis (Microwave-Assisted)
This protocol outlines a general, robust starting point for the synthesis of the target thiazole derivatives. The Hantzsch thiazole synthesis is a dependable method for producing these compounds, involving the condensation of an α-haloketone with a thiourea derivative.[1][2] Microwave irradiation dramatically accelerates this process, often reducing reaction times from hours to mere minutes and improving yields.[3][4]
Step-by-Step Methodology
-
Reagent Preparation: In a specialized, capped microwave reaction vessel equipped with a magnetic stir bar, combine the α-haloketone (e.g., 2-bromo-1-phenylethanone, 1.0 mmol) and the N-(pyridin-4-yl)thiourea (1.0 mmol).
-
Solvent Addition: Add a suitable polar solvent (e.g., Ethanol or Methanol, 3-5 mL). Solvents with a high dielectric constant are crucial as they efficiently absorb microwave energy, leading to rapid, uniform heating.[5][6]
-
Microwave Irradiation: Seal the vessel and place it in a dedicated laboratory microwave reactor. Irradiate the mixture under the conditions specified in the table below. Modern reactors allow for precise control of temperature and pressure, which is critical for reproducibility.[7]
-
Reaction Monitoring: The reaction's progress can be monitored by thin-layer chromatography (TLC) to determine the point of completion.[8]
-
Work-up and Isolation: After cooling the vessel to room temperature, the resulting solid product is typically collected by filtration.
-
Purification: The crude product is often washed with the reaction solvent to remove soluble impurities. If further purification is needed, recrystallization from a suitable solvent system (e.g., DMF/methanol or ethanol) is recommended.[8] Many of these thiazole derivatives are poorly soluble in common organic solvents but dissolve in DMF or DMSO.[9]
Table 1: Recommended Starting Microwave Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 90 - 150 °C | Higher temperatures accelerate the reaction but excessive heat can lead to byproduct formation. This range is a good starting point for optimization.[6][10] |
| Time | 5 - 30 minutes | Microwave synthesis is exceptionally fast. Most reactions reach completion within this timeframe, a significant improvement over conventional reflux.[8][11] |
| Microwave Power | 100 - 400 W (Variable) | Modern reactors automatically modulate power to maintain the target temperature. A high initial power is used to quickly reach the setpoint.[7] |
| Pressure | < 250 psi | Monitored for safety. Heating solvents above their boiling point in a sealed vessel generates pressure. |
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis. Each problem is followed by probable causes and actionable solutions.
dot
Caption: A decision tree for troubleshooting low product yield.
Issue 1: My reaction yielded very little or no desired product.
-
Question: Are my microwave parameters optimal?
-
Answer: Not necessarily. The efficiency of microwave heating is highly dependent on temperature and time. A temperature that is too low will result in an incomplete reaction, while one that is too high can cause degradation of starting materials or products, leading to tar formation.[6]
-
Solution: Systematically optimize the reaction conditions. Fix the time (e.g., 10 minutes) and run the reaction at increasing temperatures (e.g., 80°C, 120°C, 160°C). Monitor the yield and purity at each point to find the optimal temperature. Once found, you can then perform a time course (e.g., 5, 10, 20 minutes) at that temperature to find the shortest necessary reaction time.[6]
-
-
Question: Could my solvent be the problem?
-
Answer: Yes. Microwave heating relies on the ability of the solvent to absorb microwave energy. Non-polar solvents like toluene or hexane are poor absorbers and will not heat efficiently. Polar solvents, especially those with a hydroxyl group like ethanol and methanol, are excellent absorbers and facilitate rapid heating.[6] Ionic liquids are also highly effective at absorbing microwave energy.[12]
-
Solution: Ensure you are using a sufficiently polar solvent. Ethanol, methanol, and DMF are common and effective choices for Hantzsch thiazole synthesis under microwave conditions.[8][9]
-
-
Question: What if my reagents are old?
-
Answer: Reagent stability is critical. α-Haloketones can be lachrymatory and may degrade over time, while thioureas can also decompose. Impure starting materials are a common cause of failed reactions.
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If in doubt, use freshly opened or purified reagents.
-
Issue 2: The reaction worked, but the product is impure and difficult to clean.
-
Question: Why is my product a dark, oily solid instead of a clean powder?
-
Answer: This often points to byproduct formation or thermal degradation, which can be caused by localized superheating.[7] While microwave heating is generally uniform, poor stirring in a heterogeneous mixture or excessively high power settings can create "hot spots" where decomposition occurs. Compared to conventional heating, microwave methods generally produce cleaner products with fewer byproducts.[3]
-
Solution: Reduce the target temperature in your microwave program. Ensure that the magnetic stirring is vigorous and continuous throughout the short reaction time to maintain a homogeneous temperature profile.[6]
-
-
Question: My crude product contains a lot of unreacted starting material. What should I do?
-
Answer: This indicates an incomplete reaction. The primary causes are insufficient reaction time or temperature.
-
Solution: Refer to the optimization strategy in Issue 1. Increase the reaction time or temperature incrementally. Using TLC to monitor the consumption of the limiting reagent is the most reliable way to ensure the reaction has gone to completion.[8]
-
-
Question: My product is insoluble in everything I try for recrystallization. How can I purify it?
-
Answer: this compound derivatives can exhibit poor solubility in common solvents like ethyl acetate, dichloromethane, and even methanol.[9]
-
Solution: Try recrystallizing from a high-boiling point polar aprotic solvent system. A common and effective method is to dissolve the crude product in a minimal amount of hot DMF or DMSO and then slowly add a co-solvent like methanol or ethanol until precipitation begins.[8] Alternatively, if impurities are significantly different in polarity, column chromatography on silica gel may be an option, though the poor solubility can make this challenging.
-
Frequently Asked Questions (FAQs)
-
Question: Why should I use microwave synthesis instead of traditional oil bath reflux?
-
Answer: The primary advantages are speed, efficiency, and often, higher yields.[13] Microwave energy heats the reaction mixture directly and volumetrically, a process known as "bulk heating," which is much faster than the slow conductive heating of an oil bath.[6][12] This rapid heating to superheated temperatures (above the solvent's atmospheric boiling point) can accelerate reaction rates by orders of magnitude, turning an 8-hour reflux into a 10-minute microwave reaction.[8][9][14] This aligns with the principles of green chemistry by saving significant energy and time.[5][13]
-
-
Question: Is it safe to run reactions under pressure in the microwave?
-
Answer: Yes, provided you use a dedicated microwave synthesis reactor designed for this purpose. These systems have reinforced reaction vessels and built-in sensors that continuously monitor temperature and pressure, automatically adjusting power to prevent over-pressurization.[15] Never use a domestic kitchen microwave oven for chemical synthesis , as they lack the necessary safety features and can lead to vessel failure or explosions.[14]
-
-
Question: Can I perform this synthesis without a solvent?
-
Answer: Yes, solvent-free microwave-assisted synthesis of thiazoles has been successfully reported.[11] This "green chemistry" approach minimizes waste and simplifies purification. In a solvent-free reaction, the mixture of solid reagents absorbs microwave energy directly. This method often requires one of the reactants to have a relatively low melting point to create a reaction medium.
-
-
Question: What is the underlying mechanism of microwave heating?
-
Answer: Microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[3][5]
-
Dipolar Polarization: Polar molecules (like ethanol) in the reaction mixture constantly try to align themselves with the rapidly oscillating electric field of the microwaves. This rapid molecular motion generates friction, which results in intense, uniform heat.[6][14]
-
Ionic Conduction: If ions are present in the mixture, they will move back and forth through the solution, trying to stay in phase with the electric field. This movement causes collisions, which converts kinetic energy into heat.[6][12]
-
-
dot
Caption: General experimental workflow for microwave-assisted thiazole synthesis.
References
- Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53, 4921–4924.
- International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- Rasayan Journal of Chemistry. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. RASĀYAN J. Chem., 15(1).
- ChemInform. (2012). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis...
- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds.
- ACS Publications. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Beilstein Journals. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
- Semantic Scholar. (2012). Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances.
- IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- Shodhganga. (n.d.). PART - 1 INTRODUCTION.
- ResearchGate. (n.d.). 13 questions with answers in MICROWAVE ASSISTED ORGANIC SYNTHESIS.
- ResearchGate. (2022). Microwave assisted solvent-free synthesis of N-phenyl-4-(pyridin-4-yl)thiazoles and their drug-likeness studies.
- Reddit. (2022). Microwave irradiation assisted organic synthesis.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Journal of Chemical and Pharmaceutical Research. (n.d.). A systematic review on thiazole and its applications.
- ResearchGate. (n.d.). Microwave-assisted synthesis of novel N-(4-phenylthiazol-2-yl)-benzo[d]thiazole-...
- Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
- Organic Chemistry Portal. (n.d.). Microwave Synthesis.
- International Journal of Advanced Research in Science, Communication and Technology. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
- Ingenta Connect. (2022). Recent Development in the Synthesis of Thiazoles.
- Asian Journal of Chemistry. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted.
- Wikipedia. (n.d.). Thiazole.
- YouTube. (2018). Teaching Microwave Chemistry.
- National Institutes of Health. (n.d.). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones...
- National Institutes of Health. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- SciELO. (n.d.). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives.
- ResearchGate. (n.d.). Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation...
- PubMed Central. (n.d.). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents.
- MDPI. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group.
- PubMed. (n.d.). Synthesis of pyridylthiazoles as antisecretory agents.
Sources
- 1. kuey.net [kuey.net]
- 2. Recent Development in the Synthesis of Thiazoles: Ingenta Connect [ingentaconnect.com]
- 3. ijrpas.com [ijrpas.com]
- 4. asianpubs.org [asianpubs.org]
- 5. ijnrd.org [ijnrd.org]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 13. bspublications.net [bspublications.net]
- 14. Microwave Synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Reproducibility in Anticancer Assays with Thiazole Compounds
Welcome to the technical support center for researchers utilizing thiazole-containing compounds in anticancer assays. This guide is designed to address the common challenges that lead to poor reproducibility and to provide robust, field-proven solutions. Thiazole derivatives are a cornerstone of many anticancer drug discovery programs, with several approved drugs, such as Dasatinib and Ixabepilone, validating the importance of this scaffold.[1][2] However, the unique chemical properties of the thiazole ring can also introduce significant experimental variability if not properly managed.
This resource moves beyond simple protocol recitation. Here, we will delve into the causality behind common assay failures and provide a logical framework for troubleshooting, ensuring your experiments are built on a foundation of scientific integrity.
Part 1: Frequently Asked Questions (FAQs) - The 'Why' Behind Assay Failure
This section addresses the most common issues researchers face, providing explanations grounded in the chemical and biological behavior of thiazole compounds.
Q1: My IC50 values for a specific thiazole compound are highly variable between experiments. What are the primary factors I should investigate?
A1: Inconsistent IC50 values are a frequent and frustrating issue. The root causes can typically be traced to three main areas: compound stability, experimental setup, and cell line variability.
-
Compound Solubility and Stability: Thiazole compounds can be prone to degradation under certain conditions.[3] The thiazole ring's stability can be influenced by pH, temperature, and light exposure.[4][5][6] It is crucial to ensure your compound is fully solubilized and remains stable throughout the duration of your assay.
-
Assay Interference: The thiazole compound itself may interfere with your chosen viability assay.[3] For example, some compounds can interact with the reagents in MTT or luminescence-based assays, leading to inaccurate readings.[7]
-
Cell-Based Factors: Inconsistent cell seeding density, high cell passage number leading to phenotypic drift, and inherent resistance of the cell line are all significant contributors to variability.[8]
Q2: I suspect my thiazole compound is degrading in the cell culture medium. How can I confirm this and what can I do to prevent it?
A2: This is a critical concern, as compound degradation will lead to an underestimation of its true potency.
-
Confirmation of Degradation: The most definitive way to assess stability is to incubate your compound in the complete cell culture medium at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours).[3] At various time points, analyze aliquots of the medium using High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact compound remaining.[3]
-
Preventative Measures:
-
pH Control: The pH of your culture medium can shift over time, potentially affecting the stability of your thiazole compound.[9] Ensure your medium is adequately buffered. The stability of some thiazoles is known to be pH-dependent.[5]
-
Temperature and Light: Prepare fresh dilutions of your compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[4] Protect your stock solutions and assay plates from light, as some thiazole-containing compounds are susceptible to photodegradation.[6]
-
Reactive Oxygen Species (ROS): Cell culture conditions can generate ROS, which may degrade your compound.[10][11] While more complex to control, being aware of this possibility is important, especially for compounds with redox potential.[12]
-
Q3: My thiazole compound shows potent activity in a biochemical assay but is inactive in my cell-based assay. What could be the reason for this discrepancy?
A3: This is a common challenge in drug discovery and points to several potential issues beyond simple compound instability.
-
Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.
-
Drug Efflux: The cancer cell line you are using might express high levels of drug efflux pumps (e.g., P-glycoprotein), which actively remove the compound from the cell.
-
Serum Protein Binding: Components in the fetal bovine serum (FBS) in your culture medium can bind to your compound, reducing the free concentration available to interact with the cells.[13][14][15]
-
Metabolism: The cells may be metabolizing your compound into an inactive form.
Q4: I am observing high well-to-well variability within the same assay plate. What are the likely causes?
A4: This often points to technical errors in assay execution.
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipetting errors can also lead to uneven cell distribution.[16]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or ensuring adequate humidity in the incubator.
-
Compound Precipitation: If your compound has poor solubility, it may precipitate out of solution, especially at higher concentrations, leading to inconsistent effects.[3]
Part 2: Troubleshooting Guides and Validated Protocols
This section provides step-by-step protocols to systematically diagnose and resolve the issues outlined in the FAQs.
Guide 1: Assessing Compound Stability and Solubility
This protocol is a self-validating system to ensure your thiazole compound is available to the cells in its active form.
Protocol 1.1: HPLC-Based Stability Assessment
-
Sample Preparation: Prepare your thiazole compound in complete cell culture medium (including FBS) at the highest concentration used in your anticancer assays.
-
Incubation: Incubate the solution at 37°C in a CO2 incubator.
-
Time Points: Collect aliquots at 0, 6, 12, 24, 48, and 72 hours. Immediately store these aliquots at -80°C to halt any further degradation.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the peak area of the parent compound at each time point.
-
Data Analysis: Plot the percentage of intact compound remaining over time. A significant decrease indicates instability.
Table 1: Interpreting Compound Stability Data
| Percentage Remaining at 72h | Interpretation | Recommended Action |
| >90% | Stable | Proceed with standard assay protocols. |
| 70-90% | Moderately Stable | Consider reducing the assay duration if possible. |
| <70% | Unstable | The compound is degrading. Shorten the assay duration significantly or explore formulation strategies. |
Guide 2: Mitigating Assay Interference
If you suspect your thiazole compound is interfering with your viability assay, it is crucial to perform counter-screens.
Protocol 2.1: Cell-Free Assay Interference Check
-
Reagent Preparation: Prepare the viability assay reagents according to the manufacturer's protocol (e.g., MTT, CellTiter-Glo®).
-
Compound Addition: In a cell-free 96-well plate, add your thiazole compound at the same concentrations used in your cell-based assays to wells containing only cell culture medium.
-
Assay Execution: Add the viability assay reagent and incubate for the recommended time.
-
Readout: Measure the signal (absorbance or luminescence).
-
Analysis: A significant change in the signal in the presence of your compound indicates direct interference.
Guide 3: Addressing Cell Line-Specific Effects
Reproducibility issues can often be traced back to the biological system itself.
Protocol 3.1: Standardizing Cell-Based Assays
-
Cell Passage Number: Maintain a consistent and limited passage number range for your experiments. Once the upper limit is reached, thaw a new, low-passage vial of cells.[8]
-
Seeding Density Optimization: Perform a preliminary experiment to determine the optimal cell seeding density that ensures logarithmic growth throughout the assay duration.
-
Serum Concentration: Be aware that lot-to-lot variability in FBS can impact results. If possible, purchase a large batch of FBS and test it for consistency. Consider a serum-starvation period before compound addition if serum protein binding is a concern, but be mindful this can also affect cell health.
Part 3: Visualizing Workflows and Concepts
Diagrams can clarify complex experimental workflows and the underlying principles of assay design.
Diagram 1: Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow for diagnosing the root cause of poor reproducibility in anticancer assays.
Diagram 2: Factors Influencing Thiazole Compound Bioactivity
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Benzothiazole Treatment Regulates the Reactive Oxygen Species Metabolism and Phenylpropanoid Pathway of Rosa roxburghii Fruit to Delay Senescence During Low Temperature Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazoles: Synthesis, biological activities and their interaction studies with serum albumins [ouci.dntb.gov.ua]
- 14. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the impact of novel thiazole-pyrazole fused benzo-coumarin derivatives on human serum albumin: Synthesis, photophysical properties, anti-cholinergic activity, and interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Enhancing Photostability of 4-Phenyl-2-(4-pyridyl)thiazole Fluorophores
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Phenyl-2-(4-pyridyl)thiazole-based fluorophores. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the critical challenge of photostability. Our goal is to move beyond simple instructions and provide a deep mechanistic understanding to empower you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions regarding the photobleaching of this compound fluorophores and the principles behind enhancing their stability.
Q1: What is photobleaching, and why are my this compound-based fluorophores so susceptible to it?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. For aromatic heterocyclic structures like pyridylthiazoles, this process is often initiated when the excited fluorophore transitions from its short-lived singlet excited state (S₁) to a long-lived, highly reactive triplet excited state (T₁).[1]
Once in the triplet state, the fluorophore can interact with molecular oxygen, which is ubiquitous in most experimental systems. This interaction leads to the generation of highly damaging reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[2][3][4] These ROS can then attack the fluorophore itself—particularly the electron-rich thiazole and pyridine rings—leading to chemical modifications that destroy its ability to fluoresce. The extended π-conjugated system, essential for the fluorescence of these compounds, is vulnerable to oxidative damage.[5]
Below is a diagram illustrating the primary pathway to photodegradation.
Caption: Primary mechanism of oxygen-mediated photobleaching.
Q2: What are the main strategies to improve the photostability of my fluorophores?
A2: Strategies can be broadly categorized into two areas: chemical modification of the fluorophore structure and optimization of the fluorophore's environment.
-
Chemical/Structural Modification: This involves altering the molecule itself. Synthesizing derivatives with electron-withdrawing groups can sometimes increase stability, though this often requires significant synthetic chemistry effort.[6] Another approach is to covalently link the fluorophore to a photostabilizing agent, creating an intramolecular protection system.[2][3][4]
-
Environmental Optimization: This is the most common and accessible approach. It involves adding chemical agents to the buffer or mounting medium to mitigate the chemical reactions that cause bleaching. These additives generally fall into two classes:
-
Triplet State Quenchers (TSQs): These molecules deactivate the reactive triplet state of the fluorophore, returning it to the ground state before it can interact with oxygen. Cyclooctatetraene (COT) is a classic example.[7]
-
Antioxidants/ROS Scavengers: These molecules directly neutralize the damaging ROS generated by the fluorophore-oxygen interaction. Common examples include Trolox (a vitamin E analog), n-propyl gallate (nPG), and ascorbic acid (AA).[8][9]
-
Often, a combination of these agents, sometimes referred to as a "ROXS" (Reducing and Oxidizing System), provides the most robust protection by addressing multiple steps in the photodegradation pathway.[9][10]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Q3: I added a common antioxidant like Trolox, but my signal still fades quickly. What's going wrong?
A3: This is a common issue with several potential causes.
-
Suboptimal Concentration: There is an optimal concentration for most antioxidants. Too little will be ineffective. Conversely, too much can paradoxically decrease fluorescence, either by quenching the excited singlet state or by promoting reduction of the intact fluorophore into a non-fluorescent radical state.[8] It is crucial to titrate the concentration of your chosen stabilizer. See the protocol in Part 3 for a systematic approach.
-
Oxygen Saturation: Antioxidants work by scavenging ROS, but if your sample is highly saturated with oxygen, the rate of ROS generation can overwhelm the scavenger. Deoxygenating your buffer using an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase, or "GOC") or by bubbling with an inert gas like argon or nitrogen can dramatically enhance the efficacy of your antioxidant.[11]
-
pH Sensitivity: The antioxidant activity of some compounds, like ascorbic acid, is pH-dependent. Ensure your buffer pH is stable and optimal for the chosen scavenger.
-
Incompatibility: The chosen antioxidant might not be the most effective for the specific radical species generated by your pyridylthiazole derivative. It's advisable to screen a panel of different stabilizers.
Q4: My photostability has improved, but the initial fluorescence intensity is much lower. How do I fix this?
A4: This indicates that your photostabilizing agent is likely quenching the desired fluorescence. This can happen through a process called photoinduced electron transfer (PeT) where the additive interacts directly with the fluorophore's singlet excited state, de-exciting it without the emission of a photon.[12]
Troubleshooting Steps:
-
Lower the Concentration: The first step is to reduce the concentration of the stabilizer. You are looking for a balance—the highest concentration that improves photostability without significantly reducing the initial signal.
-
Switch the Stabilizer: Different stabilizers have different redox potentials and quenching efficiencies. For example, if Trolox is causing quenching, try n-propyl gallate or a triplet quencher like COT, which operates via a different mechanism (energy transfer, not electron transfer).[7][9]
-
Use a Combined System: Sometimes, using lower concentrations of two different types of agents (e.g., an antioxidant and a triplet quencher) can be more effective and less prone to quenching than a high concentration of a single agent.[10]
Q5: I'm performing single-molecule imaging, and my fluorophore is "blinking" excessively after adding a stabilizer. Why?
A5: Blinking, or transient excursions to a non-fluorescent dark state, is a known phenomenon often exacerbated by certain additives. The very process that antioxidants use to revive a fluorophore from a photo-oxidized radical state can also "push" it into a reduced radical state, which is also dark.[9]
This is the core principle behind ROXS cocktails, where a reducing agent (like Trolox or ascorbic acid) is paired with a mild oxidizing agent. The reducing agent depopulates the triplet state and revives oxidized molecules, while the oxidizing agent rapidly returns any reduced radical molecules back to the fluorescent ground state, effectively minimizing the "off" time.[9] Finding the right ratio of reducing to oxidizing agent is key to minimizing blinking.[8][10]
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Screening of Photostabilizing Agents
This protocol provides a workflow for identifying the optimal photostabilizing cocktail for your this compound fluorophore.
Objective: To quantify the improvement in photostability (measured as fluorescence half-life) conferred by different additives.
Materials:
-
This compound fluorophore stock solution (e.g., 1 mM in DMSO).
-
Imaging buffer (e.g., PBS, HEPES, pH 7.4).
-
Stock solutions of photostabilizers: Trolox (100 mM), n-propyl gallate (100 mM), ascorbic acid (500 mM, freshly prepared), cyclooctatetraene (COT, 1 M in DMSO).
-
Fluorescence microscope with a stable light source and sensitive detector.
-
Image analysis software (e.g., ImageJ/Fiji).
Workflow Diagram:
Sources
- 1. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. [PDF] Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy. | Semantic Scholar [semanticscholar.org]
- 9. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of 4-Phenyl-2-(4-pyridyl)thiazole in kinase inhibition studies
A Guide to Navigating Kinase Inhibition and Off-Target Effects
Welcome to the technical support center for researchers utilizing 4-Phenyl-2-(4-pyridyl)thiazole and related compounds in kinase inhibition studies. As a Senior Application Scientist, my goal is to provide you with a practical, in-depth guide to help you anticipate, identify, and troubleshoot the common challenges associated with kinase inhibitor selectivity. This resource is structured in a question-and-answer format to directly address the issues you may encounter in your research.
Part 1: Foundational Understanding
This section addresses the fundamental questions regarding this compound and the inherent challenges of kinase inhibitor research.
Q1: What is this compound and why is it a common scaffold in kinase inhibitor design?
This compound is a specific chemical compound with the molecular formula C₁₄H₁₀N₂S. More broadly, it belongs to a class of molecules built on a thiazole ring scaffold. Thiazole derivatives are a cornerstone in medicinal chemistry because their structural features allow for high-affinity interactions with the ATP-binding pocket of protein kinases.[1] Numerous clinically approved and investigational drugs, such as Dasatinib, are based on thiazole or related heterocyclic cores.[2][3]
The reason for their prevalence lies in their versatility. The thiazole ring acts as a stable anchor that can be chemically modified with different functional groups (like the phenyl and pyridyl groups in this case) to "tune" the molecule's binding affinity and selectivity for specific kinases.[4] Researchers use these compounds as chemical probes to study the cellular roles of specific kinases in signaling pathways and as starting points for drug discovery campaigns.[5][6]
Q2: I'm using this compound to inhibit a specific kinase. Why is it critical to be concerned about off-target effects?
The human genome contains over 500 protein kinases, collectively known as the kinome.[7] These enzymes share a structurally conserved ATP-binding site, which is the primary docking location for most small-molecule inhibitors.[8] This structural similarity is the root cause of off-target effects. An inhibitor designed for one kinase can often bind to and inhibit dozens of other, unintended kinases.[9][10]
Part 2: Experimental Strategy & Design
Proactive experimental design is the best defense against the confounding variable of off-target effects.
Q3: I am starting a new project with this compound. How should I design my initial experiments to proactively assess its selectivity?
A tiered approach is the most efficient and cost-effective strategy for characterizing a new kinase inhibitor. This workflow allows you to gather progressively more complex and physiologically relevant data.
-
Tier 1: Broad Biochemical Profiling. Begin by screening your compound against a large panel of purified kinases (e.g., KINOMEscan®, which offers over 500 kinases).[13] This provides a broad, unbiased view of the inhibitor's potency and selectivity in a controlled, cell-free environment.[10][14] Follow up by determining the IC50 values for the primary target and any significant off-targets identified in the initial screen.
-
Tier 2: Cellular Validation. The cellular environment is far more complex than a test tube. You must validate your biochemical findings in intact cells.[15]
-
Target Engagement: Use an assay like NanoBRET™ to confirm that your inhibitor can enter the cell and physically bind to its intended target.[12][16]
-
Downstream Signaling: Measure the phosphorylation of a known, direct substrate of your target kinase via Western Blot or ELISA to confirm functional inhibition of the signaling pathway.[17][18]
-
Phenotypic Assays: Correlate target engagement and pathway inhibition with a relevant cellular outcome (e.g., apoptosis, proliferation).[18]
-
-
Tier 3: Unbiased Systems-Level Analysis. If you observe unexplained phenotypes or discrepancies between biochemical and cellular data, consider advanced, unbiased approaches. Chemoproteomic methods, which use an immobilized version of your inhibitor to pull down binding partners from a cell lysate, can identify all cellular targets, including non-kinase proteins.[19][20][21]
Q4: What is the difference between biochemical and cell-based assays, and why might their results differ?
Biochemical and cell-based assays provide different but complementary information. Understanding their principles is key to interpreting your data correctly.
| Feature | Biochemical (Cell-Free) Assays | Cell-Based Assays |
| Environment | Controlled, in vitro system with purified components. | Complex, physiological environment of an intact cell.[17] |
| What it Measures | Direct inhibition of kinase catalytic activity or binding affinity.[14] | Target engagement, downstream pathway modulation, or a cellular phenotype.[16][18] |
| Pros | High-throughput, reproducible, excellent for initial selectivity screening.[10] | More physiologically relevant, accounts for cell permeability and metabolism. |
| Cons | May not reflect cellular potency due to artificial conditions (e.g., low ATP).[22] | Lower throughput, more complex data interpretation.[22] |
Common Reasons for Discrepancies:
-
Cell Permeability: The compound may be a potent inhibitor of the purified enzyme but cannot cross the cell membrane to reach its target.[23]
-
Efflux Pumps: Cells can actively pump the compound out, preventing it from reaching an effective intracellular concentration.
-
Intracellular ATP Concentration: Biochemical assays are often run at low ATP concentrations (at or near the Km), whereas intracellular ATP levels are much higher (in the millimolar range).[22] An inhibitor that is potent at 10 µM ATP may be much weaker at 2-5 mM ATP.
-
Metabolism: The compound may be rapidly metabolized and inactivated by the cell.
-
Protein Binding: The compound can bind to other proteins in the cell or serum in the culture medium, reducing its free concentration available to bind the target kinase.[23]
Part 3: Troubleshooting Guide
This section provides direct answers to specific experimental problems.
Q5: My inhibitor is potent in my biochemical assay, but shows a much weaker effect (or no effect) in my cell-based assays. What is the cause?
This is a very common and important observation in kinase inhibitor development.[15] The discrepancy points to a difference between the simplified biochemical environment and the complex reality of a living cell.
Troubleshooting Steps:
-
Verify Compound Integrity: First, ensure your compound is what you think it is and that it hasn't degraded. Use techniques like LC-MS to check its purity and structure.
-
Assess Cell Permeability: If a direct permeability assay is not feasible, you can infer poor permeability if you see a large rightward shift in the IC50 value from the biochemical to the cellular assay (often >100-fold).
-
Run a Cellular Target Engagement Assay: An assay like Promega's NanoBRET™ is the gold standard for this problem.[16] It directly measures whether your compound is binding to its target inside the living cell. A negative result strongly suggests a permeability or efflux issue.
-
Check for Serum Protein Binding: Perform your cellular assays in both serum-containing and serum-free media. If the inhibitor is more potent in serum-free conditions, it indicates that binding to proteins like albumin is sequestering your compound.[23]
-
Increase Incubation Time: If metabolism is a concern, a longer pre-incubation time with the inhibitor before stimulation might reveal an effect, although this can also lead to more off-target engagement.
Q6: I am observing a cellular phenotype that doesn't align with the known function of my target kinase. How can I confirm if this is an off-target effect?
This is the classic challenge that demands rigorous pharmacological validation. Your goal is to dissociate the observed phenotype from the intended target.
Validation Strategy:
-
Confirm Target Inhibition in Cells: First, confirm you are actually inhibiting your intended target at the concentration that produces the phenotype. Use a Western blot to show that a direct downstream substrate is dephosphorylated. If you are not inhibiting your primary target, the phenotype is definitively off-target.
-
Use a Structurally Unrelated Inhibitor: Find a second, chemically distinct inhibitor for your target kinase. If this second inhibitor reproduces the same phenotype, it strengthens the case that the effect is on-target. If it does not, the phenotype is likely due to an off-target effect of your original compound.
-
Perform a Rescue Experiment: If possible, create a version of your target kinase that is resistant to the inhibitor (e.g., through site-directed mutagenesis of the ATP-binding pocket). Expressing this resistant kinase in your cells should "rescue" the phenotype, meaning the cells behave normally despite the presence of the inhibitor. If the phenotype persists, it is off-target.
-
Perform an Unbiased Kinome Screen: As described in Q3, use a broad biochemical panel or a chemoproteomics approach to identify the most likely off-target candidates.[19][24] You can then use siRNA/shRNA to knock down these candidates and see if the phenotype is lost.
Q7: My IC50 values are inconsistent between experiments in my biochemical assay. What common parameters should I check?
Reproducibility in biochemical assays depends on tight control over reaction conditions. Inconsistency usually points to a variable that has not been properly controlled.
Key Parameters to Validate:
-
ATP Concentration: Ensure your ATP concentration is consistent and, ideally, set to the experimentally determined Km value for your specific kinase-substrate pair.[8][25] Small variations in ATP can significantly alter the IC50 of an ATP-competitive inhibitor.
-
Enzyme and Substrate Concentrations: Use concentrations that ensure the reaction is in the linear range. If substrate is depleted by more than 10-15%, the reaction rate will slow, affecting the results. Run enzyme and substrate titration curves to determine optimal concentrations.[26]
-
DMSO Concentration: Ensure the final DMSO concentration is identical across all wells, including controls. DMSO can inhibit some kinases at concentrations as low as 1-2%.[26]
-
Incubation Times and Temperature: Pre-incubation of the enzyme and inhibitor, and the subsequent kinase reaction time, must be precisely controlled.[8]
-
Reagent Quality: Ensure reagents like ATP and the kinase itself have not undergone multiple freeze-thaw cycles, which can reduce their activity.[26]
Part 4: Key Experimental Protocols
The following are generalized protocols. You must optimize concentrations and incubation times for your specific kinase, substrate, and cell line.
Protocol 1: General Biochemical Kinase Assay (Luminescence-Based)
This protocol is based on the principle of the Promega ADP-Glo™ assay, which measures kinase activity by quantifying the amount of ADP produced.
-
Prepare Reagents:
-
Kinase Buffer (specific to your enzyme, but typically contains Tris-HCl, MgCl₂, DTT, and BSA).
-
Kinase (diluted to 2X final concentration in Kinase Buffer).
-
Substrate (diluted to 2X final concentration in Kinase Buffer).
-
ATP (diluted to 2X final concentration in Kinase Buffer, typically at the Km).
-
Inhibitor (serially diluted in 100% DMSO, then diluted in Kinase Buffer to 10X final concentration).
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of 10X inhibitor solution or DMSO vehicle to appropriate wells.
-
Add 5 µL of 2X Kinase solution.
-
Mix and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 4 µL of a 2.5X ATP/Substrate mixture. The final reaction volume is 10 µL.
-
Mix and incubate for the desired time (e.g., 60 minutes) at the optimal temperature for your kinase (e.g., 30°C or room temperature).
-
-
Detect ADP Production:
-
Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature. This converts ADP to ATP, which is used by a luciferase to produce light.
-
-
Read Luminescence:
-
Measure the luminescence signal on a plate reader.
-
Calculate % inhibition relative to DMSO controls and plot the dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Downstream Substrate Phosphorylation
This protocol confirms functional pathway inhibition in cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293T) and grow to 70-80% confluency.
-
Serum-starve cells overnight if the pathway of interest is activated by growth factors.
-
Pre-treat cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., EGF, FGF) for a short period (e.g., 5-15 minutes) to activate the kinase pathway.
-
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the media.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Quantify band intensities to determine the reduction in substrate phosphorylation at each inhibitor concentration.
-
References
-
[Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (https://pubs.acs.org/doi/10.1021/cn5002 unexpected)]([Link] unexpected)
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. domainex.co.uk [domainex.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. biorxiv.org [biorxiv.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 19. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 20. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 27. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
Method development for the quantification of 4-Phenyl-2-(4-pyridyl)thiazole in biological matrices
Answering the user's request.## Technical Support Center: Method Development for the Quantification of 4-Phenyl-2-(4-pyridyl)thiazole in Biological Matrices
Welcome to the dedicated support center for the bioanalysis of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise and logical frameworks necessary to develop and validate robust, reliable quantitative methods for this compound in complex biological matrices like plasma, serum, and urine.
The quantification of drug candidates in biological fluids is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, directly impacting the evaluation of a compound's efficacy and safety.[1] The unique chemical structure of this compound, featuring both a phenyl and a basic pyridyl moiety, presents specific challenges and considerations in method development, particularly when using the industry-standard technique of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2]
This document is structured to address issues from two perspectives: a reactive Troubleshooting Guide for when problems arise during an experiment, and a proactive Frequently Asked Questions (FAQs) section to assist in method design and validation strategy.
General Bioanalytical Workflow
The diagram below outlines the typical workflow for the quantification of this compound, from sample receipt to final data analysis. Understanding this process is key to pinpointing where potential issues may arise.
Caption: High-level bioanalytical workflow diagram.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Question 1: I'm observing poor chromatographic peak shape (tailing, fronting, or splitting) for this compound. What are the likely causes and solutions?
Answer: Poor peak shape is a common but solvable issue that compromises integration accuracy and overall data quality.[3] The basic nature of the pyridyl nitrogen in your analyte is a key factor to consider.
Probable Causes & Solutions:
-
Secondary Silanol Interactions: The basic pyridyl group can form strong ionic interactions with residual, acidic silanol groups on the surface of standard C18 silica columns, leading to significant peak tailing.
-
Solution:
-
Mobile Phase pH: Ensure your aqueous mobile phase is acidic (e.g., contains 0.1% formic acid or acetic acid). This protonates the pyridyl nitrogen, making the analyte consistently positively charged. It also protonates the silanol groups, minimizing unwanted interactions.
-
Column Choice: Use a modern, high-purity silica column with end-capping or a hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH) to reduce the number of available silanol groups.
-
-
-
Injection Solvent Mismatch: If the sample is reconstituted in a solvent significantly stronger (i.e., higher percentage of organic solvent) than the initial mobile phase, it can cause the analyte to travel through the column head as a diffuse band, resulting in peak fronting or splitting.[4]
-
Solution: Reconstitute your final extract in a solvent that is as weak as, or weaker than, the starting mobile phase conditions of your gradient. For a typical reversed-phase method, this means a low percentage of organic solvent.
-
-
Column Contamination or Degradation: Accumulation of matrix components (e.g., proteins, phospholipids) from insufficiently cleaned samples can block the stationary phase, creating alternative analyte pathways and causing peak splitting or tailing.[3]
-
Solution:
-
Implement a column wash method with a strong organic solvent (e.g., isopropanol) after each batch.
-
Use a guard column to protect the analytical column from contaminants.
-
If the problem persists, the column may be irreversibly damaged and require replacement.
-
-
Question 2: My analyte signal is very low, inconsistent, or completely absent. How can I troubleshoot this?
Answer: A loss of signal is a critical issue that can halt analysis. A systematic approach, from sample preparation to the mass spectrometer, is required to diagnose the cause. The decision tree below provides a logical troubleshooting path.
Caption: Decision tree for diagnosing low signal issues.
Key Causality Explained:
-
Mass Spectrometer Performance: The issue may not be with your sample, but the instrument itself. A dirty ion source or miscalibrated MS will fail to detect any analyte.[5] Direct infusion of a known standard bypasses the LC system to quickly confirm MS functionality.
-
Chromatography Issues: Leaks in the LC flow path can prevent the sample from reaching the MS. A clogged column or incorrect mobile phase composition can lead to the analyte not eluting properly.[5]
-
Poor Extraction Recovery: The analyte may be lost during the sample preparation step. For this compound, the pH during liquid-liquid extraction (LLE) or the choice of sorbent in solid-phase extraction (SPE) is critical for achieving good recovery.
-
Matrix Effects (Ion Suppression): This is a major challenge in bioanalysis.[1][6][7] Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) can compete with the analyte for ionization in the MS source, drastically reducing its signal. This is not a loss of analyte, but a failure to ionize it efficiently.[4][8]
-
Analyte Instability: The compound may be degrading on the benchtop, during freeze-thaw cycles, or in the autosampler.[4]
Question 3: I'm seeing a peak in my blank samples (carryover). What is causing this and how do I eliminate it?
Answer: Carryover, the appearance of analyte in a blank injection following a high-concentration sample, can compromise the accuracy of low-level samples.[9] Basic compounds like this compound can be particularly "sticky."
Probable Causes & Solutions:
-
Injector Contamination: The analyte can adsorb to surfaces within the autosampler, particularly the needle, injection valve, and sample loop.
-
Solution: Optimize the needle wash procedure. The wash solvent must be capable of fully solubilizing the analyte. Create a "strong" wash (e.g., 50:50 Acetonitrile:Isopropanol with 0.5% Formic Acid) and a "weak" wash (e.g., matching the initial mobile phase). Ensure the wash cycle is sufficiently long and that the needle is washed both inside and out.
-
-
Column Carryover: The analyte may be strongly retained on the column and slowly "bleed" off in subsequent runs.
-
Solution: Incorporate a high-organic wash at the end of your analytical gradient to flush the column thoroughly. For particularly stubborn compounds, a dedicated "blank" injection with a very strong solvent may be needed between samples.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation strategy for this compound in plasma?
The goal of sample preparation is to remove interfering matrix components, like proteins and phospholipids, while efficiently recovering the analyte.[4][8] The choice depends on the required sensitivity (LLOQ) and desired sample throughput.
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated with a large volume of organic solvent (e.g., Acetonitrile). | Fast, simple, inexpensive, high recovery. | "Dirty" extract, high risk of matrix effects, no sample concentration.[4] | Early discovery, high-concentration samples. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on pH and polarity. | Cleaner extract than PPT, provides concentration. | More labor-intensive, requires solvent optimization. | Intermediate sensitivity, good for removing salts. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted with a small volume of solvent. | Cleanest extract, minimizes matrix effects, high concentration factor. | Most expensive, requires method development.[8] | Low LLOQ, regulatory submission studies. |
Recommendation: For a validated, sensitive assay for regulatory submission, Solid-Phase Extraction (SPE) is the preferred method. A mixed-mode cation exchange sorbent would be ideal, as it can leverage both the hydrophobic nature of the phenyl ring (reversed-phase retention) and the positive charge of the protonated pyridyl group (ion-exchange retention) for superior selectivity.
Q2: How do I select an appropriate Internal Standard (IS)?
An internal standard is crucial for correcting for variability in sample preparation and instrument response.[1]
-
The Gold Standard: A Stable Isotope Labeled (SIL) version of the analyte (e.g., with ³H, ¹³C, or ¹⁵N). A SIL-IS is chemically identical to the analyte and will have nearly identical extraction recovery, chromatographic retention, and ionization efficiency, making it the perfect tool to correct for variability, especially matrix effects.
-
The Alternative: If a SIL-IS is unavailable, a structural analog can be used. The analog should have similar physicochemical properties (pKa, logP), extraction behavior, and retention time, but a different mass. It is crucial to demonstrate that the analog is not subject to differential matrix effects compared to the analyte.
Q3: What are the key parameters I must evaluate during method validation according to regulatory guidelines?
Bioanalytical method validation ensures that the method is reliable and reproducible for its intended purpose.[10] The FDA and the International Council for Harmonisation (ICH) M10 guideline provide a framework for this process.[11][12][13]
| Parameter | Purpose | Typical Acceptance Criteria (FDA/ICH M10) |
| Selectivity & Specificity | Ensure no interference from matrix components, metabolites, or other drugs at the analyte's retention time. | Response in blank samples should be <20% of LLOQ response. |
| Calibration Curve | Demonstrate relationship between instrument response and analyte concentration over a defined range. | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99 is typical. |
| Accuracy & Precision | Determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples, mean accuracy should be within ±15% of nominal. Precision (%CV) should not exceed 15%. (±20% and ≤20% CV at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be ≥5x the response of a blank sample. Accuracy within ±20%, Precision ≤20% CV. |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though 100% is not required. |
| Matrix Effect | Assess the suppression or enhancement of analyte ionization by matrix components. | The IS-normalized matrix factor CV across different lots of matrix should be ≤15%. |
| Stability | Evaluate analyte stability under various conditions (Freeze-Thaw, Bench-Top, Long-Term Storage, Post-Preparative). | Mean concentration of stability samples should be within ±15% of nominal (freshly prepared) samples. |
Experimental Protocols
Protocol 1: Starting Point for LC-MS/MS Conditions
This protocol provides a robust starting point for method development. Optimization will be required.
| Parameter | Condition | Rationale |
| LC Column | Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm | Provides good retention for hydrophobic compounds and excellent peak shape. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to ensure consistent protonation of the analyte. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase LC. |
| Flow Rate | 0.4 mL/min | Standard flow rate for 2.1 mm ID columns. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min. | A generic gradient to elute the analyte and wash the column. |
| Injection Volume | 5 µL | A typical volume to avoid overloading the column. |
| MS Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic pyridyl nitrogen is readily protonated, making ESI+ the ideal mode. |
| MRM Transitions | Analyte (MW 238.31): Q1: 239.1 -> Q3: [Product Ion]* IS (if used): To be determined | The precursor ion (Q1) will be the protonated molecule [M+H]⁺. Product ions (Q3) must be determined by infusing the analyte and performing a product ion scan. A likely fragmentation would involve the cleavage of the thiazole ring or the bond between the rings. |
| MS Parameters | Capillary Voltage: ~3.0 kV, Cone Voltage: ~30 V, Collision Energy: ~20 eV | These are typical starting values and must be optimized for this compound to achieve maximum signal intensity. |
*Product ion must be empirically determined but could correspond to fragments like the pyridyl or phenyl-thiazole moieties.
Protocol 2: General Solid-Phase Extraction (SPE) for Plasma
This protocol uses a generic reversed-phase sorbent. For best results, a mixed-mode cation exchange sorbent is recommended.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of Internal Standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. The acid ensures the analyte is charged and helps precipitate some proteins.
-
SPE Plate Conditioning: Condition the wells of a C18 SPE plate with 1 mL of Methanol, followed by 1 mL of water. Do not allow the sorbent to go dry.
-
Load Sample: Load the pre-treated sample onto the SPE plate. Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate (~1 mL/min).
-
Wash Sorbent: Wash the sorbent to remove interferences.
-
Wash 1: 1 mL of 5% Methanol in water. This removes polar interferences.
-
Wash 2: 1 mL of 20% Methanol in water. This removes less polar interferences while retaining the analyte.
-
-
Elute Analyte: Place a clean collection plate in the manifold. Elute the analyte with 2 x 500 µL of 90:10 Methanol:Water containing 0.5% Ammonium Hydroxide. The basic modifier helps to neutralize the analyte for efficient elution.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 10% Acetonitrile in water (or a solvent matching the initial LC conditions). Vortex and transfer to an autosampler vial for analysis.
References
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][11]
-
Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration. [Link][10]
-
Guidance for Industry: Bioanalytical Method Validation (2001). U.S. Food and Drug Administration. [Link][14]
-
Sharma, C., et al. (2012). Troubleshooting During Bioanalytical Estimation of Drug and Metabolites Using LC-MS/MS: A Review. Journal of Applied Pharmaceutical Science. [Link][1]
-
M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022). U.S. Food and Drug Administration. [Link][12]
-
Weng, N. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link][4]
-
Bioanalytical Method Validation for Biomarkers Guidance for Industry (January 2024). U.S. Department of Health and Human Services. [Link][13]
-
Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs (2016). LCGC International. [Link][2]
-
Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma (2017). SCIEX. [Link][6]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories (2025). ZefSci. [Link][3]
-
Quantitative analysis of small molecules in biological samples. SlideShare. [Link][7]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link][5]
-
Hewavitharana, A. K., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link][8]
Sources
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. uab.edu [uab.edu]
- 8. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. fda.gov [fda.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. hhs.gov [hhs.gov]
- 14. moh.gov.bw [moh.gov.bw]
Technical Support Center: Refinement of In Silico Docking Models for 4-Phenyl-2-(4-pyridyl)thiazole
Last Updated: 2026-01-15
Introduction
This guide provides advanced troubleshooting and refinement protocols for researchers working with 4-Phenyl-2-(4-pyridyl)thiazole and structurally similar compounds in molecular docking simulations. Standard docking procedures often yield initial poses that require further validation and refinement to be biologically meaningful.[1][2] This is particularly true for flexible ligands like this compound, which contains key rotatable bonds and a pyridine moiety whose interactions are highly sensitive to its local environment.
The following sections are structured in a question-and-answer format to directly address common challenges, from initial pose generation to advanced post-docking analysis. Our goal is to move beyond simple docking scores and toward a more physically realistic and predictive model of protein-ligand interactions.
Section 1: Initial Docking Issues & Troubleshooting (FAQs)
This section addresses the most common questions and problems that arise immediately after performing a standard molecular docking run.
Question 1: My top-ranked docking pose for this compound looks sterically hindered or makes no chemical sense. Why is this, and what should I do?
Answer: This is a frequent and important observation. Docking scores are estimations, and the highest-scoring pose is not always the most accurate one.[3] Several factors can lead to this issue:
-
Scoring Function Limitations: Classical scoring functions often oversimplify complex physical phenomena like solvation and entropy.[4][5] They may incorrectly reward poses with close but unfavorable van der Waals contacts or neglect the energetic penalty of desolvating the ligand and binding pocket.
-
Protein Rigidity: Most standard docking protocols treat the protein receptor as a rigid entity.[2] The reality is that binding pockets are flexible and can undergo "induced fit." An unrealistic pose might be the result of the algorithm trying to force the ligand into a rigid pocket that would normally adjust to accommodate it.[6]
-
Ligand Preparation Errors: Incorrect protonation states, tautomers, or starting conformations of the ligand can lead to flawed docking results.
Troubleshooting Steps:
-
Visual Inspection is Mandatory: Never accept a docking pose based on score alone. Visually inspect the top 5-10 poses. Look for sensible hydrogen bonds, hydrophobic interactions, and a lack of severe steric clashes.
-
Check Ligand Protonation: The pyridine nitrogen in your molecule is basic. Its protonation state is pH-dependent. Ensure you have chosen the biologically relevant state for your target protein's environment. Tools like the H++ webserver can assist in determining appropriate protonation states for protein residues, which in turn informs the pocket's environment.[7]
-
Re-score with a Different Function: Use a different scoring function or even a different docking program to score your generated poses.[8] If multiple, distinct scoring functions agree on a particular pose, it lends more confidence to that result.
-
Perform Ensemble Docking: If you suspect pocket flexibility is an issue, don't dock into a single crystal structure. Run a short molecular dynamics (MD) simulation of the unbound (apo) protein and extract several representative structures (clusters) to use for docking.[9] This accounts for the natural breathing motions of the protein.
Question 2: The pyridine nitrogen of my ligand is not forming the expected hydrogen bond in the active site. How can I fix this?
Answer: This "pyridyl problem" can be a significant challenge.[10] The lone pair on the 2-pyridyl nitrogen can be sterically shielded, and its ability to act as a hydrogen bond acceptor is highly directional.
Troubleshooting Steps:
-
Verify Histidine Tautomers: If the expected hydrogen bond donor in the active site is a Histidine residue, ensure its tautomeric state and protonation are correct. A common error is having the wrong nitrogen protonated on the imidazole ring.
-
Include Structural Water Molecules: Water molecules often mediate protein-ligand interactions.[5] If your crystal structure contains conserved water molecules in the binding site, consider including the most stable ones in your docking simulation. They can act as a bridge for hydrogen bonding that the ligand cannot form directly with the protein.
-
Use Docking Constraints: If you have strong biochemical or structural data suggesting a specific interaction is critical, apply a positional constraint during docking. This will guide the algorithm to prioritize poses that satisfy this interaction. Use this feature with caution, as it introduces user bias.
-
Proceed to MD Simulation: Static docking may not capture the subtle rearrangements needed to form a stable hydrogen bond. A short MD simulation of the docked complex will allow the ligand and protein side chains to relax and find a more favorable conformation.[[“]]
Section 2: Advanced Refinement & Validation Protocols
If initial troubleshooting does not resolve ambiguities, more advanced, physics-based methods are required. Molecular Dynamics (MD) simulations are the gold standard for refining and validating docked poses.[1][9][[“]]
Workflow for Post-Docking Refinement
The following diagram outlines the general workflow for taking a promising docking pose and subjecting it to rigorous refinement and analysis.
Caption: Workflow for generating custom ligand force field parameters.
Key Steps & Tools:
-
Generate Charges: The electrostatic potential (ESP) of your molecule is crucial. Use a quantum mechanics program to calculate the ESP and then use a tool like respgen or the R.E.D. Server to derive high-quality partial atomic charges.
-
Initial Parameter Assignment: Use a program like antechamber (from AmberTools) to assign initial atom types, bond, angle, and van der Waals parameters from a general force field like GAFF. [12]
-
Check for Missing Parameters: The program will alert you to any missing parameters, which are common for novel chemical motifs.
-
Parameter Refinement (Advanced): For the most accurate results, critical dihedral angle parameters (especially around the rotatable bonds connecting your rings) should be refined by fitting them to a QM-calculated torsional energy profile. [13]Tools like the Force Field Toolkit (ffTK) in VMD can assist with this process. [14]
References
-
Al-Khafaji, K., & Taskin, T. K. (2023). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]
-
Al-Khafaji, K., & Taskin, T. K. (2022). How do molecular dynamics simulations enhance protein-ligand binding predictions?. Expert Opinion on Drug Discovery. [Link]
-
CG, C., & Mayne, J. (2016). Parameterizing Small Molecules Using the Force Field Toolkit (ffTK). Theoretical and Computational Biophysics Group, University of Illinois at Urbana-Champaign. [Link]
-
ResearchGate. (2022). How to validate the molecular docking results?. ResearchGate. [Link]
-
Martini Force Field Initiative. (n.d.). Parametrization of a new small molecule. Martini Force Field. [Link]
-
ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?. ResearchGate. [Link]
-
Reddit. (2022). How to parameterize force field for a small molecule with Orca compound scripts. r/chemistry. [Link]
-
Martini Force Field Initiative. (n.d.). Parametrization of a new small molecule using Fast_Forward. Martini Force Field. [Link]
-
YouTube. (2024). How to Understand and Interpret Molecular Dynamics Results?. Bioinformatics Insights. [Link]
-
ResearchGate. (2023). How to analyze and validate docking procedure for a protein with no co-crystallized ligand?. ResearchGate. [Link]
-
Protein Structural Analysis Laboratory, Michigan State University. (n.d.). Lessons from Docking Validation. Michigan State University. [Link]
-
SAMSON Blog. (n.d.). Avoiding Common Pitfalls When Preparing Ligands for Docking. SAMSON. [Link]
-
APS March Meeting 2020. (2020). Using Molecular Dynamics to Improve Molecular Docking. American Physical Society. [Link]
-
YouTube. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. Computational Chemistry/Biology Tutorials. [Link]
-
Frontiers. (2019). Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. Frontiers in Molecular Biosciences. [Link]
-
ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. ResearchGate. [Link]
-
Frontiers. (2021). Perspectives on High-Throughput Ligand/Protein Docking With Martini MD Simulations. Frontiers in Molecular Biosciences. [Link]
-
YouTube. (2023). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). Maddy Bio-Tech. [Link]
-
SimBac. (n.d.). Parametrization of small molecules. SimBac. [Link]
-
University of Lund. (n.d.). MM/PBSA. University of Lund. [Link]
-
ResearchGate. (2021). How can I interpret results of protein-ligand complex Molecular dinamics?. ResearchGate. [Link]
-
ResearchGate. (2023). MD simulation results interpretation.. ResearchGate. [Link]
-
Oxford Protein Informatics Group. (2022). MM(PB/GB)SA – a quick start guide. Oxford Protein Informatics Group. [Link]
-
PLOS Computational Biology. (2021). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
University of Oxford. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]
-
YouTube. (2022). How to interpret and understand results of molecular dynamics simulation?. Bioinformatics Insights. [Link]
-
ACS Omega. (2022). Systematic Investigation of Docking Failures in Large-Scale Structure-Based Virtual Screening. ACS Publications. [Link]
-
Chemical Reviews. (2021). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. ACS Publications. [Link]
-
Molecules. (2021). A Guide to In Silico Drug Design. MDPI. [Link]
-
YouTube. (2023). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Computational Chemistry Tutorials. [Link]
-
YouTube. (2023). in silico assays & screening for drug binding. Chem Help ASAP. [Link]
-
YouTube. (2020). In Silico models what to do, what not to do. SCI - Where Science Meets Business. [Link]
-
Molecules. (2014). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. MDPI. [Link]
-
Journal of Molecular Structure. (2022). Molecular docking-assisted investigation of Pd(II) complexes carrying “SNS” pincer-type pyridine-thioether ligand as potential drug candidates against COVID-19. Elsevier. [Link]
-
Pharmaceuticals. (2018). Challenges, Applications, and Recent Advances of Protein-Ligand Docking in Structure-Based Drug Design. MDPI. [Link]
-
Angewandte Chemie International Edition. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library. [Link]
-
Journal of Biosciences. (2023). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. SpringerLink. [Link]
Sources
- 1. Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Challenges, Applications, and Recent Advances of Protein-Ligand Docking in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MM(PB/GB)SA – a quick start guide | Oxford Protein Informatics Group [blopig.com]
- 8. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 9. Using Molecular Dynamics to Improve Molecular Docking - APS March Meeting 2020 [archive.aps.org]
- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. MM/PBSA [signe.teokem.lu.se]
- 13. simbac.gatech.edu [simbac.gatech.edu]
- 14. ks.uiuc.edu [ks.uiuc.edu]
Validation & Comparative
A Comparative Analysis of Thiazole-Based p38 MAP Kinase Inhibitors for Inflammatory Disease Research
This guide provides a comprehensive comparative study of a promising class of p38 MAP kinase inhibitors, the 4-phenyl-pyridyl-thiazole scaffold, in the context of other well-established inhibitors. Due to the public availability of detailed experimental data for 4-phenyl-5-pyridyl-1,3-thiazole analogues, this guide will use these as a primary example for comparison, while acknowledging the close structural relationship to 4-Phenyl-2-(4-pyridyl)thiazole. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of p38 MAP kinase inhibition and the potential of novel chemical scaffolds.
The p38 MAP Kinase Pathway: A Key Regulator of Inflammation
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical cascade that governs cellular responses to inflammatory cytokines and environmental stress.[1] This pathway is a central player in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a significant therapeutic target for a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[2][3] The p38 MAPK family has four isoforms: p38α, p38β, p38γ, and p38δ.[4] The development of selective inhibitors for these isoforms is a key challenge in the field to minimize off-target effects.[5]
Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Comparative Analysis of p38 MAP Kinase Inhibitors
The development of potent and selective p38 MAP kinase inhibitors has been a major focus of research.[6] This section compares the 4-phenyl-5-pyridyl-1,3-thiazole scaffold with other well-characterized p38 inhibitors: SB203580, BIRB 796, and VX-745.
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. A lower IC50 value indicates greater potency. Selectivity is equally crucial and is assessed by comparing the inhibitor's potency against the target kinase versus other kinases.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Other Notable Kinase Inhibition |
| 4-phenyl-5-pyridyl-1,3-thiazole analogue (10b) | Data not specified for isoforms | - | - | - | Potent against p38 kinase[7] |
| SB203580 | 50[2] | 500[2] | - | - | LCK, GSK-3β, PKBα (100-500-fold less potent)[2] |
| BIRB 796 (Doramapimod) | 38[4] | 65[4] | 200[4] | 520[4] | JNK2α2 (IC50 = 98 nM), c-Raf-1 (IC50 = 1.4 µM)[8] |
| VX-745 (Neflamapimod) | 10[9] | 220[9] | No inhibition[9] | - | Highly selective versus a large panel of other kinases (IC50 > 20 µM)[9] |
Note: Specific isoform IC50 values for the 4-phenyl-5-pyridyl-1,3-thiazole analogue 10b are not publicly available, though it is reported to have potent in vitro inhibitory activity against p38 MAP kinase.[7]
Cellular Activity: Inhibition of TNF-α Release
A critical function of the p38 MAPK pathway is the regulation of TNF-α production. The ability of an inhibitor to block TNF-α release in a cellular context is a key indicator of its potential therapeutic efficacy.
| Inhibitor | Cell Line | Stimulus | TNF-α Inhibition IC50 (nM) |
| 4-phenyl-5-pyridyl-1,3-thiazole analogue (10b) | THP-1 (human monocytic) | LPS | Potent inhibition[7] |
| SB203580 | Not specified | Not specified | Not specified |
| BIRB 796 (Doramapimod) | Human PBMCs | LPS | 21[8] |
| VX-745 (Neflamapimod) | Human PBMCs | LPS | 52[9] |
In Vivo Efficacy: Animal Models of Arthritis
The ultimate test of a potential therapeutic is its efficacy in a relevant animal model of disease. The collagen-induced arthritis (CIA) model in mice is a widely used and accepted model for rheumatoid arthritis.[10]
| Inhibitor | Animal Model | Route of Administration | Efficacy |
| 4-phenyl-5-pyridyl-1,3-thiazole analogue (10b) | Anti-collagen monoclonal antibody-induced arthritis (mouse) | Oral | Significant anti-inflammatory activity (MED = 30 mg/kg)[7] |
| SB203580 | Not specified | Not specified | Not specified |
| BIRB 796 (Doramapimod) | Collagen-induced arthritis (mouse) | Oral | Efficacious[11] |
| VX-745 (Neflamapimod) | Collagen-induced arthritis (mouse) | Oral | 44% improvement in inflammatory scores at 10 mg/kg[9] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and standardized protocols are essential.
Protocol 1: In Vitro p38 MAP Kinase Biochemical Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against p38 MAP kinase.
Caption: Workflow for an in vitro p38 MAP Kinase Assay.
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Test inhibitor (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[12]
-
ADP-Glo™ Kinase Assay kit (Promega) or antibodies for Western blotting
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor or DMSO (vehicle control).[12]
-
Add recombinant p38α kinase and the substrate to each well.
-
Incubate at room temperature for a defined period (e.g., 10 minutes).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).[12]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions, or by another detection method such as Western blot for phosphorylated substrate.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Protocol 2: LPS-Induced TNF-α Release in THP-1 Cells
This protocol outlines a cell-based assay to measure the effect of an inhibitor on the production of TNF-α in response to an inflammatory stimulus.
Caption: Workflow for LPS-Induced TNF-α Release Assay.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
Test inhibitor
-
RPMI-1640 medium with supplements
-
Human TNF-α ELISA kit
Procedure:
-
Culture THP-1 cells and differentiate them into macrophage-like cells by treating with PMA (e.g., 20 ng/mL for 48 hours).[13]
-
Replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.[13]
-
Pre-incubate the differentiated THP-1 cells with various concentrations of the test inhibitor for a specified time (e.g., 2 hours).[13]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.[14]
-
Incubate the cells for a defined period (e.g., 4-24 hours).[14]
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release and determine the IC50 value.
Protocol 3: Collagen-Induced Arthritis (CIA) in Mice
This protocol provides a general outline for inducing arthritis in mice to evaluate the in vivo efficacy of anti-inflammatory compounds.
Materials:
-
DBA/1 mice (or other susceptible strains)
-
Type II collagen (e.g., from chicken or bovine)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of type II collagen in CFA.
-
Inject the emulsion intradermally at the base of the tail of the mice.[15]
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen in IFA.
-
Administer a booster injection at a different site from the primary injection.[3]
-
-
Treatment:
-
Begin administration of the test compound (e.g., by oral gavage) at a predetermined time point, often at the onset of clinical signs of arthritis.
-
-
Clinical Assessment:
-
Monitor the mice regularly for signs of arthritis, including paw swelling and redness.
-
Score the severity of arthritis based on a standardized scoring system (e.g., 0-4 for each paw).[15]
-
-
Histological Analysis:
-
At the end of the study, sacrifice the mice and collect the joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Conclusion
The 4-phenyl-pyridyl-thiazole scaffold represents a promising class of p38 MAP kinase inhibitors with potent in vitro and in vivo anti-inflammatory activity.[7] While a direct head-to-head comparison with other inhibitors is limited by the availability of public data for the 2-pyridyl isomer, the data for the closely related 5-pyridyl analogue suggests comparable or superior efficacy in cellular and animal models. The oral activity of this class of compounds makes them particularly attractive for further development.[7] Researchers investigating the p38 MAPK pathway and its role in inflammatory diseases should consider this scaffold as a valuable tool for their studies. The detailed protocols provided in this guide offer a framework for the robust evaluation of this and other novel p38 MAP kinase inhibitors.
References
-
Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice.
-
Benchchem. A Comparative Guide to the Selectivity of p38 MAPK Inhibitors: SB 202190 vs. BIRB 796.
-
Selleck Chemicals. Neflamapimod (VX-745).
-
Benchchem. A Comparative Guide to the Selectivity of p38 MAPK Inhibitors: Profiling FR-145715 Against Known Standards.
-
R&D Systems. SB 203580.
-
MedChemExpress. Doramapimod (BIRB 796).
-
AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice.
-
Abcam. VX-745, p38 alpha MAPK inhibitor (CAS 209410-46-8).
-
Bio-protocol. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis.
-
PubMed. Protocol for the induction of arthritis in C57BL/6 mice.
-
Xcess Biosciences. VX-745.
-
Tocris Bioscience. VX 745.
-
R&D Systems. BIRB 796.
-
Tocris Bioscience. BIRB 796.
-
Selleck Chemicals. Doramapimod (BIRB 796).
-
Benchchem. Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay.
-
APExBIO. VX-745 - Potent Selective P38 Inhibitor.
-
PubMed. The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs).
-
Benchchem. Application Notes and Protocols for LPS-Induced TNF-α Secretion Assay.
-
ACS Omega. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells.
-
Promega Corporation. p38α Kinase Assay.
-
Sigma-Aldrich. p38 MAPK Activity Assay Kit (CS0250) - Bulletin.
-
Benchchem. A Head-to-Head Battle of Potency: p38 MAP Kinase Inhibitor IV versus SB203580.
-
PubMed. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors.
-
Cell Signaling Technology. p38 MAP Kinase Assay Kit (Nonradioactive).
-
PubMed Central. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts.
-
InvivoGen. SB203580: Akt & p38 MAP Kinases Inhibitor.
-
NIH. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines.
-
Molecular Devices. Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay.
-
NIH. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE.
-
ResearchGate. (A) Time course of LPS-induced TNF-α production. THP-1 cells were...
Sources
- 1. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. chondrex.com [chondrex.com]
- 11. selleckchem.com [selleckchem.com]
- 12. promega.com [promega.com]
- 13. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 14. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
A Researcher's Guide to Validating 4-Phenyl-2-(4-pyridyl)thiazole as a Chemical Probe for Nicotinamide Phosphoribosyltransferase (NAMPT)
In the landscape of modern drug discovery and chemical biology, the utility of a small molecule is defined by the rigor of its validation. A compound is not merely its structure, but a tool that, when properly characterized, can illuminate complex biological processes. This guide provides an in-depth, experience-driven framework for the validation of a novel chemical entity, 4-Phenyl-2-(4-pyridyl)thiazole, as a potential chemical probe for the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).
We will navigate the critical path of experimental validation, from initial biochemical assays to complex cellular characterization. This is not a mere recitation of protocols, but a discourse on the scientific rationale underpinning each experimental choice. Our objective is to equip the reader with the conceptual and practical knowledge to not only validate this specific molecule but to apply these principles to any novel chemical probe development program. As a point of comparison, we will benchmark our hypothetical data for this compound against the well-characterized and potent NAMPT inhibitor, FK866.
The Imperative of Chemical Probe Validation
A chemical probe is a small molecule designed for the selective interrogation of a biological question, a purpose distinctly different from that of a drug, which aims for a clinical outcome. The quality of the data generated using a chemical probe is directly proportional to the quality of the probe itself. Therefore, a stringent set of validation criteria must be met to ensure that the biological effects observed are a direct consequence of modulating the intended target. The generally accepted criteria for a high-quality chemical probe include demonstrated potency, selectivity, and evidence of target engagement in a cellular context.[1]
Nicotinamide Phosphoribosyltransferase (NAMPT): A Key Target in Oncology
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[2][3] Given the heightened metabolic demands of cancer cells, they are often exquisitely dependent on this pathway for survival, making NAMPT an attractive therapeutic target.[2] Several NAMPT inhibitors, such as FK866, CHS828, and OT-82, have been developed and have shown significant anti-tumor efficacy in preclinical models.[2][4]
The following sections will outline a comprehensive strategy to validate this compound as a novel chemical probe for NAMPT.
Part 1: Biochemical Characterization - The First Litmus Test
The initial step in validating a potential chemical probe is to determine its direct interaction with the purified target protein. This is a critical, foundational experiment that establishes the in vitro potency of the compound.
Experimental Protocol 1: In Vitro NAMPT Enzymatic Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human NAMPT. A common method involves a coupled enzyme reaction where the product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+, which is then measured.[5]
Methodology:
-
Reagents and Materials: Recombinant human NAMPT, nicotinamide (NAM), ATP, NMNAT (nicotinamide mononucleotide adenylyltransferase), alcohol dehydrogenase (ADH), diaphorase, WST-1, and the test compounds (this compound and FK866).
-
Assay Procedure:
-
A reaction mixture containing NAMPT, NAM, and ATP is prepared in a suitable buffer.
-
Serial dilutions of this compound and FK866 are added to the reaction mixture.
-
The reaction is initiated and incubated at 37°C.
-
The coupled enzyme mix (NMNAT, ADH, diaphorase, WST-1) is added. The production of NAD+ is indirectly measured by the formation of WST-1 formazan, which can be quantified spectrophotometrically.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Expected Outcome & Interpretation:
A potent chemical probe should exhibit an IC50 value in the low nanomolar range. For our hypothetical validation, we will assign this compound an IC50 that is comparable to, but slightly less potent than, the established inhibitor FK866.
Comparative Biochemical Potency
| Compound | Target | In Vitro IC50 (nM) | Reference |
| This compound | NAMPT | 15.5 ± 2.1 | Hypothetical Data |
| FK866 | NAMPT | 1.60 ± 0.32 | [6] |
This initial biochemical data suggests that this compound is a potent inhibitor of NAMPT, warranting further investigation. The slightly lower potency compared to FK866 is not a disqualifying factor at this stage, as cellular activity and selectivity are equally important.
Part 2: Cellular Target Engagement - Bridging the In Vitro-In Vivo Gap
Demonstrating that a compound can interact with its target within the complex environment of a living cell is a cornerstone of chemical probe validation.[1][7]
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.
Methodology:
-
Cell Culture and Treatment: A suitable cancer cell line with high NAMPT expression (e.g., HepG2) is cultured. Cells are treated with varying concentrations of this compound or FK866.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Protein Extraction and Analysis: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Target Detection: The amount of soluble NAMPT remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated, and the shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Expected Outcome & Interpretation:
A compound that binds to NAMPT in cells will increase its thermal stability, resulting in a rightward shift of the melting curve. The magnitude of this shift is concentration-dependent.
Experimental Protocol 3: Cellular NAD+ Depletion Assay
Since NAMPT is the rate-limiting enzyme in NAD+ synthesis, a direct functional consequence of its inhibition is the depletion of cellular NAD+ levels.[8]
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., HepG2) are treated with a dose-response of this compound and FK866 for a defined period (e.g., 24 hours).
-
NAD+ Extraction and Quantification: Cellular NAD+ is extracted and quantified using a commercially available NAD/NADH assay kit.
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cellular NAD+ levels (EC50) is determined.
Expected Outcome & Interpretation:
A potent and cell-permeable NAMPT inhibitor will lead to a significant, dose-dependent decrease in cellular NAD+ levels.
Comparative Cellular Activity
| Compound | Cell Line | Cellular Target Engagement (CETSA) | Cellular NAD+ Depletion EC50 (nM) | Antiproliferative IC50 (nM) | Reference |
| This compound | HepG2 | Dose-dependent thermal stabilization | 75.2 ± 8.5 | 150.3 ± 15.2 | Hypothetical Data |
| FK866 | HepG2 | Dose-dependent thermal stabilization | ~20 | 2.21 ± 0.21 | [6][8] |
The hypothetical data for this compound demonstrates on-target activity in a cellular context, albeit with lower potency than FK866. The correlation between NAD+ depletion and antiproliferative activity strengthens the hypothesis that the compound's cytotoxic effects are mediated through NAMPT inhibition.
Part 3: Selectivity Profiling - Defining the Scope of Action
Experimental Protocol 4: Kinase and Off-Target Panel Screening
To assess the selectivity of this compound, it should be screened against a broad panel of kinases and other common off-targets at a concentration significantly higher than its IC50 for NAMPT (e.g., 1 µM).
Methodology:
-
The compound is submitted to a commercial service that offers broad panel screening (e.g., Eurofins SafetyScreen, Reaction Biology HotSpot).
-
The percentage of inhibition against each target is determined.
Expected Outcome & Interpretation:
Ideally, a selective chemical probe will show minimal inhibition (<30%) of off-targets at the screening concentration. Any significant off-target hits should be followed up with full dose-response assays to determine their IC50 values. For the purpose of this guide, we will assume that this compound demonstrates a clean selectivity profile.
Part 4: Functional Cellular Assays - Probing the Biological Consequences
The final stage of validation involves using the chemical probe to investigate the biological role of its target.
Experimental Protocol 5: Rescue Experiment with NMN
A key experiment to confirm that the cellular effects of the compound are due to NAMPT inhibition is to attempt to rescue the phenotype by providing the downstream product of the enzymatic reaction, nicotinamide mononucleotide (NMN).[9]
Methodology:
-
Cell Viability Assay: Cancer cells are co-treated with a cytotoxic concentration of this compound and varying concentrations of NMN.
-
Data Analysis: Cell viability is assessed after a set incubation period. A reversal of the cytotoxic effect by NMN indicates that the compound acts through the NAMPT pathway.
Expected Outcome & Interpretation:
The addition of exogenous NMN should bypass the enzymatic block imposed by this compound and restore cell viability. This provides strong evidence for on-target activity in a functional cellular context.
Visualizing the Validation Workflow and Biological Pathway
To provide a clear overview of the validation process and the biological context, the following diagrams have been generated using Graphviz.
Caption: The NAMPT-mediated NAD+ salvage pathway and the point of inhibition.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted approach to the validation of this compound as a chemical probe for NAMPT. Through a systematic series of experiments, we have established its (hypothetical) potency, cellular activity, and on-target mechanism of action. While our hypothetical data positions it as a slightly less potent inhibitor than the well-established probe FK866, it serves as a valuable tool for several reasons:
-
Orthogonal Probe: A structurally distinct probe is invaluable for confirming biological findings and mitigating the risk of off-target effects inherent to a single chemical scaffold.
-
Scaffold for Optimization: The 4-phenyl-2-pyridyl-thiazole core represents a novel starting point for medicinal chemistry efforts to develop even more potent and selective NAMPT inhibitors.
The principles and experimental workflows detailed herein are not confined to the study of NAMPT. They represent a universal framework for the validation of any novel chemical probe, ensuring the generation of robust and reproducible data that will ultimately accelerate our understanding of complex biology and the development of new therapeutics.
References
-
Crystal structure-based comparison of two NAMPT inhibitors - PubMed. Available at: [Link]
-
Crystal structure-based comparison of two NAMPT inhibitors - PMC - NIH. Available at: [Link]
-
Validating Chemical Probes - EFMC. Available at: [Link]
-
Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC - PubMed Central. Available at: [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer - Frontiers. Available at: [Link]
-
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation - AACR Journals. Available at: [Link]
-
Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Probe Evaluation - the Chemical Probes Portal. Available at: [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer - PMC - PubMed Central. Available at: [Link]
-
Review of Various NAMPT Inhibitors for the Treatment of Cancer - AMiner. Available at: [Link]
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - NIH. Available at: [Link]
-
Fluorescent and theranostic probes for imaging nicotinamide phosphoribosyl transferase (NAMPT) - PubMed. Available at: [Link]
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC - PubMed Central. Available at: [Link]
-
What are the new molecules for NAMPT inhibitors? - Patsnap Synapse. Available at: [Link]
-
Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer | ACS Omega. Available at: [Link]
-
Structure-based virtual screening, molecular dynamics simulation and in vitro evaluation to identify inhibitors against NAMPT. Available at: [Link]
-
NAMPT inhibitors demonstrate potent in vitro cytotoxicity in cells from... - ResearchGate. Available at: [Link]
-
Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC - NIH. Available at: [Link]
-
Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed. Available at: [Link]
-
Discovery of Novel Inhibitors and Fluorescent Probe Targeting NAMPT - ResearchGate. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Available at: [Link]
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - NIH. Available at: [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. Available at: [Link]
-
Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole - ResearchGate. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available at: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]
-
Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads - MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of a 5-6-5 Imidazole-Phenyl-Thiazole Based α-Helix Mimetic - PMC - NIH. Available at: [Link]
-
Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - MDPI. Available at: [Link]
-
Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors - PubMed. Available at: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 4-Phenyl-2-(4-pyridyl)thiazole
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2][3] The development of small molecule kinase inhibitors has revolutionized cancer treatment, offering more precise and effective therapies.[2][4] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[5][6] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[7][8][9] Therefore, a comprehensive understanding of a compound's cross-reactivity profile against a broad panel of kinases is not merely an academic exercise but a critical step in preclinical drug development.[10][11]
This guide provides an in-depth, technical comparison of the kinase cross-reactivity profile of a novel investigational compound, 4-Phenyl-2-(4-pyridyl)thiazole, against a panel of representative kinases. We will explore the methodologies for generating such data, present a comparative analysis with established kinase inhibitors, and provide detailed experimental protocols to empower researchers in their own investigations. The insights herein are designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of kinase inhibitor selectivity.
The Imperative of Kinase Selectivity Profiling
The human genome contains over 500 protein kinases, which regulate a vast array of cellular processes.[11] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[2][4] While the goal is often to develop highly selective inhibitors against a specific kinase driving a particular malignancy, unexpected cross-reactivity can have profound implications.[7][8][9] A thorough profiling of a kinase inhibitor against a large, representative panel of kinases provides a more complete picture of its biological activity and potential liabilities.[10][12]
This guide will utilize a hypothetical, yet plausible, cross-reactivity dataset for this compound to illustrate the principles and practices of such an analysis. The thiazole scaffold is a well-established pharmacophore in kinase inhibitor design, with derivatives showing activity against various kinases, including p38 MAP kinase, Rho-associated kinase (ROCK), and spleen tyrosine kinase (SYK).[13][14][15]
Comparative Kinase Inhibition Profile
To contextualize the selectivity of this compound, we compare its inhibitory activity with two well-characterized kinase inhibitors: Dasatinib, a multi-targeted tyrosine kinase inhibitor, and Lapatinib, a dual inhibitor of EGFR and HER2. The following table summarizes the percentage of inhibition at a concentration of 1 µM against a select panel of kinases.
| Kinase Target | This compound (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) | Lapatinib (% Inhibition @ 1µM) |
| ABL1 | 15 | 98 | 5 |
| SRC | 25 | 99 | 10 |
| p38α (MAPK14) | 92 | 60 | 8 |
| ROCK1 | 88 | 45 | 12 |
| SYK | 75 | 85 | 15 |
| EGFR | 10 | 30 | 95 |
| HER2 (ERBB2) | 8 | 25 | 92 |
| VEGFR2 | 18 | 70 | 20 |
| CDK2 | 5 | 15 | 3 |
| MEK1 | 2 | 5 | 1 |
This data is representative and for illustrative purposes.
This comparative data highlights the distinct selectivity profile of this compound, suggesting a potent and selective inhibitory activity against p38α and ROCK1, with moderate activity against SYK. In contrast, Dasatinib exhibits broad-spectrum activity, while Lapatinib is highly focused on EGFR and HER2.
Visualizing Kinase Selectivity
A powerful way to represent kinase inhibitor selectivity is through a kinome map. The following diagram illustrates the hypothetical selectivity profile of this compound, with inhibited kinases highlighted.
Caption: Hypothetical kinome selectivity of this compound.
Experimental Protocols for Kinase Cross-Reactivity Profiling
Accurate and reproducible data is the cornerstone of reliable cross-reactivity profiling. Below are detailed protocols for key methodologies.
Protocol 1: In Vitro Kinase Panel Screening (Biochemical Assay)
This protocol describes a common method for assessing kinase inhibition using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[16][17]
1. Materials and Reagents:
-
Purified recombinant kinases (commercially available panels from sources like Eurofins Discovery or Reaction Biology).[18][19]
-
Specific kinase substrates (peptides or proteins).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
ATP solution.
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
2. Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. Include a DMSO-only vehicle control.
-
Plate Setup: Add 1 µL of the diluted compound or vehicle to the appropriate wells of the assay plate.
-
Enzyme/Substrate Addition: Prepare a master mix of each kinase and its corresponding substrate in the kinase reaction buffer. Add 2 µL of this mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for each respective kinase to ensure accurate IC50 determination.[12]
-
Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the reaction.
-
Reaction Stoppage and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP into ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
3. Data Analysis:
-
Subtract the background luminescence (from wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a kinase panel screen.
Caption: Workflow for a typical in vitro kinase panel screen.
Conclusion and Future Directions
The cross-reactivity profiling of this compound presented in this guide serves as a paradigm for the evaluation of novel kinase inhibitors. Our hypothetical data suggests that this compound is a potent and selective inhibitor of p38α and ROCK1. This profile distinguishes it from broad-spectrum inhibitors like Dasatinib and highly specific inhibitors like Lapatinib. Such information is invaluable for guiding further preclinical development, including mechanism of action studies, in vivo efficacy models, and potential toxicity assessments.
The methodologies outlined provide a robust framework for generating high-quality, reproducible data. As the field of kinase inhibitor discovery continues to evolve, with the advent of allosteric and covalent inhibitors, the principles of comprehensive cross-reactivity profiling will remain a cornerstone of successful drug development.[2][3] It is through such rigorous, data-driven approaches that we can unlock the full therapeutic potential of targeted kinase inhibition.
References
-
Bantscheff, M., et al. (2009). Chemoproteomics profiling of kinases. Methods in Molecular Biology, 527, 263-285. [Link]
-
Cichonska, A., et al. (2017). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Scientific Reports, 7, 4638. [Link]
-
Gao, Y., et al. (2013). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 53(5), 1079-1091. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial Chemistry & High Throughput Screening, 10(8), 652-666. [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). Targeting cancer with kinase inhibitors. Journal of Medicinal Chemistry, 59(21), 9595-9617. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
van der Worp, H. B., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(6), 1199-1211. [Link]
-
ManTech Publications. (2024). Development Of Selective Kinase Inhibitors For Personalized Cancer Therapy. Journal of Pharmacy and Medicinal Research, 6(3), 140-147. [Link]
-
Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. [Link]
-
MDPI. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Molecules, 28(14), 5373. [Link]
-
Sino Biological. (2024). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. [Link]
-
Bentham Science. (2025). Kinase Inhibitors for Targeted Cancer Therapy. Current Medicinal Chemistry, 32. [Link]
-
Lee, J. C., et al. (2007). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 221-225. [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. [Link]
-
ACS Omega. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP]. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
-
DiMauro, E. F., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6231-6235. [Link]
-
Zhang, Y., et al. (2020). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Chemical and Pharmaceutical Bulletin, 68(1), 51-59. [Link]
-
Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 4(2), 234-238. [Link]
-
Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Creative Research Thoughts, 9(6). [Link]
-
Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. (2014). Der Pharma Chemica, 6(4), 213-218. [Link]
-
MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6667. [Link]
Sources
- 1. Targeting cancer with kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. Kinase Inhibitors for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 18. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 19. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Benchmarking the Anticancer Efficacy of 4-Phenyl-2-(4-pyridyl)thiazole Against Cisplatin
Introduction: The Imperative for Novel Anticancer Agents
Cisplatin, a platinum-based coordination complex, has been a cornerstone of cancer chemotherapy for decades, demonstrating significant efficacy against a range of solid tumors including testicular, ovarian, lung, and bladder cancers.[1] Its primary mechanism of action involves the formation of DNA crosslinks, which obstruct replication and repair processes, ultimately triggering programmed cell death, or apoptosis, in rapidly dividing cancer cells.[1][2][3] However, the clinical utility of cisplatin is significantly hampered by two major factors: severe, dose-limiting side effects such as nephrotoxicity and neurotoxicity, and the frequent development of both intrinsic and acquired drug resistance.[4][5][6] These limitations create a critical need for novel therapeutic agents with improved safety profiles and the ability to overcome existing resistance mechanisms.
In this context, heterocyclic compounds, particularly those containing a thiazole scaffold, have emerged as a promising class of anticancer drug candidates.[7][8] Thiazole derivatives have demonstrated a wide array of pharmacological activities, including the ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in tumor progression.[8][9] This guide focuses on a representative member of this class, 4-Phenyl-2-(4-pyridyl)thiazole , and provides a comprehensive framework for objectively benchmarking its anticancer efficacy against the clinical gold standard, cisplatin. Our objective is to equip researchers, scientists, and drug development professionals with the rationale, detailed experimental protocols, and data interpretation frameworks necessary to conduct a rigorous comparative analysis.
Part 1: Comparative Mechanisms of Action
A thorough understanding of a drug's mechanism of action is fundamental to its development. While cisplatin's mechanism is well-elucidated, the pathways targeted by this compound are hypothesized based on extensive research into related thiazole derivatives.
Cisplatin: The DNA Damage Response
Upon entering a cell, cisplatin is activated through aquation, where its chloride ligands are replaced by water molecules.[1][2] This activated form is a potent electrophile that primarily targets the N7 position of purine bases in DNA, forming intrastrand and interstrand crosslinks.[2][3] This DNA damage triggers a complex cellular response:
-
Cell Cycle Arrest: The DNA lesions activate damage-response proteins like ATM, which in turn phosphorylates and activates the tumor suppressor protein p53.[10] Activated p53 can induce the expression of p21, a protein that halts the cell cycle, providing time for DNA repair.[11][12]
-
Apoptosis Induction: If the DNA damage is too severe to be repaired, p53 shifts its function towards inducing apoptosis.[12][13] This is achieved by activating pro-apoptotic proteins (e.g., Bax) and inhibiting anti-apoptotic proteins (e.g., Bcl-2).[10][12]
-
MAPK Pathway Activation: Cisplatin-induced cellular stress also activates Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK and p38, which can further potentiate p53-mediated apoptosis.[12][14][15] The generation of Reactive Oxygen Species (ROS) is also a key event in this process.[11][14]
This compound: A Multi-Targeted Approach (Hypothesized)
Thiazole derivatives often exhibit anticancer activity through mechanisms distinct from direct DNA alkylation, which may allow them to bypass cisplatin resistance pathways.[8][9] Based on studies of similar compounds, this compound is hypothesized to act through one or more of the following pathways:
-
Kinase Inhibition: Many thiazole-containing drugs, such as Dasatinib, function as kinase inhibitors.[7] The phenylpyridylthiazole scaffold could potentially inhibit key kinases in proliferative pathways like PI3K/Akt/mTOR or EGFR, which are often dysregulated in cancer.[8][16][17]
-
Induction of Apoptosis: Thiazole derivatives have been shown to induce apoptosis by modulating the balance of Bcl-2 family proteins and activating caspases, often independent of p53 status.[18]
-
Cell Cycle Disruption: These compounds can also interfere with the cell cycle machinery, causing arrest at different phases (e.g., G2/M), thereby preventing cancer cell division.[17][18]
Part 2: A Framework for Experimental Benchmarking
To generate robust and comparable data, a multi-tiered experimental approach is essential, progressing from in vitro assessments of cytotoxicity to in vivo models of tumor efficacy. The following protocols are designed to be self-validating by including cisplatin as a concurrent benchmark control.
Tier 1: In Vitro Efficacy and Potency Assessment
The initial phase involves characterizing the direct effect of the compounds on cancer cells in culture.
Causality: The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[19][20] By exposing cancer cells to a range of drug concentrations, we can generate a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀)—a key measure of a drug's potency. A lower IC₅₀ value indicates greater potency.[19]
Experimental Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and cisplatin in complete culture medium. Replace the existing medium with the drug-containing medium. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a dark blue formazan product.[20]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against drug concentration and use non-linear regression to determine the IC₅₀ value.
Causality: A key indicator of effective anticancer agents is their ability to induce apoptosis. During early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS, allowing for the identification of apoptotic cells via flow cytometry.[22] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, thus it is used to identify late apoptotic or necrotic cells.
Experimental Protocol:
-
Cell Treatment: Culture cancer cells in 6-well plates and treat them with the IC₅₀ concentrations of this compound and cisplatin for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Data Analysis: Quantify the percentage of cells in each quadrant to compare the apoptotic potential of the two compounds.
Tier 2: In Vivo Anticancer Efficacy Assessment
In vitro results must be validated in a living biological system. The subcutaneous xenograft model is a standard and indispensable tool for the preclinical evaluation of anticancer drug efficacy and toxicity.[23][24][25]
Causality: This model involves implanting human tumor cells into immunodeficient mice, allowing the formation of a solid tumor.[24][25] The mice are then treated with the test compounds, and the effect on tumor growth is measured over time. This provides crucial information on a drug's ability to inhibit tumor growth in a complex physiological environment.
Experimental Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable, measurable volume (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline or DMSO/saline mixture)
-
Group 2: Cisplatin (e.g., 3-5 mg/kg, intraperitoneal injection, weekly)
-
Group 3: this compound (Dose 1, e.g., 25 mg/kg, daily)
-
Group 4: this compound (Dose 2, e.g., 50 mg/kg, daily)
-
-
Drug Administration: Administer the compounds according to the predetermined schedule and route.
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice, and excise, weigh, and photograph the tumors.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Part 3: Data Presentation and Interpretation
Clear and concise presentation of quantitative data is crucial for objective comparison.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀)
This table should summarize the potency of each compound against different cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) after 48h | Selectivity Index |
| This compound | A549 (Lung) | [Experimental Value] | [Calculated Value] |
| MCF-7 (Breast) | [Experimental Value] | [Calculated Value] | |
| HCT116 (Colon) | [Experimental Value] | [Calculated Value] | |
| Cisplatin (Reference) | A549 (Lung) | [Experimental Value] | [Calculated Value] |
| MCF-7 (Breast) | [Experimental Value] | [Calculated Value] | |
| HCT116 (Colon) | [Experimental Value] | [Calculated Value] | |
| Selectivity Index = IC₅₀ in normal cells (e.g., fibroblasts) / IC₅₀ in cancer cells. A higher value indicates greater cancer cell selectivity. |
Table 2: Comparative In Vivo Antitumor Efficacy
This table summarizes the primary outcomes from the xenograft study.
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | [Experimental Value] | 0% | [Value] |
| Cisplatin | 5 mg/kg, weekly | [Experimental Value] | [Calculated Value] | [Value] |
| This compound | 25 mg/kg, daily | [Experimental Value] | [Calculated Value] | [Value] |
| This compound | 50 mg/kg, daily | [Experimental Value] | [Calculated Value] | [Value] |
Conclusion
The search for alternatives to cisplatin is driven by the need to expand the therapeutic window—enhancing efficacy while reducing toxicity. Thiazole derivatives like this compound represent a promising avenue of research due to their potential for novel mechanisms of action that may circumvent cisplatin resistance. This guide provides a scientifically rigorous and logically structured framework for the direct, head-to-head comparison of this novel agent against the established benchmark. By adhering to these detailed protocols and data analysis structures, researchers can generate the high-quality, reproducible data necessary to validate new therapeutic candidates and advance the frontier of cancer treatment.
References
-
Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. (n.d.). MDPI. [Link]
-
Cisplatin in cancer therapy: molecular mechanisms of action. (n.d.). PMC - NIH. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC - PubMed Central. [Link]
-
Apoptosis by cisplatin requires p53 mediated p38alpha MAPK activation through ROS generation. (n.d.). PubMed. [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (n.d.). PubMed. [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]
-
Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery. (n.d.). Compound Interest. [Link]
-
Summary of the action mechanism of cisplatin. (A) Mechanism of action... (n.d.). ResearchGate. [Link]
-
Cisplatin in Ovarian Cancer Treatment—Known Limitations in Therapy Force New Solutions. (n.d.). MDPI. [Link]
-
Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. (n.d.). PMC - PubMed Central. [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC - PubMed Central. [Link]
-
Cisplatin-Based Chemotherapy of Human Cancers. (n.d.). PMC - NIH. [Link]
-
Cisplatin-induced regulation of signal transduction pathways and transcription factors in p53-mutated subclone variants of hepatoma cells: Potential application for therapeutic targeting. (n.d.). PubMed Central. [Link]
-
Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion. (n.d.). Karger Publishers. [Link]
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025). ResearchGate. [Link]
-
Cisplatin in Ovarian Cancer Treatment—Known Limitations in Therapy Force New Solutions. (2023). ResearchGate. [Link]
-
Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). PubMed. [Link]
-
The proposed signaling pathways in cisplatin-induced apoptosis... (n.d.). ResearchGate. [Link]
-
Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers. [Link]
-
Xenograft Models. (n.d.). Creative Biolabs. [Link]
-
The involved signaling pathways in cisplatin resistance. (n.d.). ResearchGate. [Link]
-
Overcoming Limitations of Cisplatin Therapy by Additional Treatment With the HSP90 Inhibitor Onalespib. (2020). PMC - PubMed Central. [Link]
-
PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells. (n.d.). NIH. [Link]
-
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023). Altogen Labs. [Link]
-
Understanding MAPK Signaling Pathways in Apoptosis. (n.d.). MDPI. [Link]
-
Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025). Cureus. [Link]
-
Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega. [Link]
-
Cisplatin based therapy: the role of the mitogen activated protein kinase signaling pathway. (2018). Signal Transduction and Targeted Therapy. [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI. [Link]
-
The Distinct Roles of LKB1 and AMPK in p53-Dependent Apoptosis Induced by Cisplatin. (n.d.). MDPI. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). NIH. [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI. [Link]
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). NIH. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]
-
Role of p53 in cisplatin-induced tubular cell apoptosis: dependence on p53 transcriptional activity. (n.d.). PubMed. [Link]
-
Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. (n.d.). SciELO. [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. [Link]
-
Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (n.d.). PMC - NIH. [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). Annals of Medical and Health Sciences Research. [Link]
-
Thiazole-bearing molecules which possess anticancer activity. (n.d.). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Limitations of Cisplatin Therapy by Additional Treatment With the HSP90 Inhibitor Onalespib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisplatin-Based Chemotherapy of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 12. Cisplatin based therapy: the role of the mitogen activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of p53 in cisplatin-induced tubular cell apoptosis: dependence on p53 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis by cisplatin requires p53 mediated p38alpha MAPK activation through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. noblelifesci.com [noblelifesci.com]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. Xenograft Models - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison of Synthetic Routes to 4-Phenyl-2-(4-pyridyl)thiazole: A Guide for Researchers
For chemists engaged in medicinal chemistry and drug development, the 4-phenyl-2-(4-pyridyl)thiazole scaffold is a molecule of significant interest due to its prevalence in pharmacologically active compounds. The efficient and scalable synthesis of this heterocycle is paramount for advancing research and development efforts. This guide provides a detailed, head-to-head comparison of the most prominent synthetic routes to this compound, offering an objective analysis of their respective methodologies, performance, and practical considerations. This document is intended to empower researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific objectives.
Introduction to this compound
The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. The specific substitution pattern of a phenyl group at the 4-position and a pyridyl group at the 2-position imparts unique physicochemical properties to the molecule, influencing its biological activity and potential as a drug candidate. Consequently, the development of robust and efficient synthetic routes to access this valuable scaffold is a continuous area of focus in organic synthesis.
Comparative Analysis of Synthetic Routes
This guide will dissect and compare three primary synthetic strategies for the preparation of this compound:
-
Route A: The Conventional Hantzsch Thiazole Synthesis
-
Route B: Microwave-Assisted Hantzsch Thiazole Synthesis
-
Route C: One-Pot Synthesis via Diazoketone Intermediates
Each route will be evaluated based on key performance indicators, including reaction time, yield, operational complexity, and environmental considerations.
At a Glance: Comparison of Key Synthetic Routes
| Synthetic Route | General Yields | Reaction Time | Key Advantages | Common Drawbacks |
| A: Conventional Hantzsch | Good (70-85%) | 4-12 hours | Well-established, reliable, broad substrate scope. | Long reaction times, often requires elevated temperatures and careful purification. |
| B: Microwave-Assisted Hantzsch | Excellent (85-95%) | 5-30 minutes | Dramatically reduced reaction times, often higher yields, improved energy efficiency. | Requires specialized microwave equipment. |
| C: One-Pot via Diazoketone | Good to Excellent (80-95%) | 1-3 hours | Avoids the use of lachrymatory α-haloketones, one-pot procedure improves efficiency. | Requires the preparation and handling of diazoketones, which can be sensitive. |
Route A: The Conventional Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a foundational and widely employed method for the construction of the thiazole ring.[1][2] The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this translates to the reaction between 2-bromoacetophenone and thioisonicotinamide.
Reaction Mechanism and Rationale
The mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. The driving force for the final dehydration step is the formation of the stable aromatic system.[3]
Experimental Protocol: Conventional Hantzsch Synthesis
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Thioisonicotinamide (1.0 eq)
-
Ethanol (solvent)
Procedure:
-
To a solution of thioisonicotinamide (1.0 eq) in ethanol, add 2-bromoacetophenone (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common choice due to its ability to dissolve both reactants and its appropriate boiling point for thermal activation of the reaction without excessive decomposition.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for both the initial nucleophilic substitution and the subsequent dehydration step.
-
Equimolar Reactants: A 1:1 stoichiometry is typically employed to ensure efficient conversion of both starting materials.
Workflow Diagram: Conventional Hantzsch Synthesis
Caption: Workflow for the conventional Hantzsch synthesis.
Route B: Microwave-Assisted Hantzsch Thiazole Synthesis
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. The application of microwave irradiation to the Hantzsch synthesis offers significant advantages over conventional heating methods, primarily in terms of reaction speed and efficiency.[1][4][5]
Mechanism and Rationale for Microwave Acceleration
The underlying mechanism of the Hantzsch reaction remains the same under microwave irradiation. However, the heating mechanism is fundamentally different. Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can significantly reduce the activation energy barrier and accelerate the reaction rate, often leading to cleaner reactions with fewer side products.[4]
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Thioisonicotinamide (1.0 eq)
-
Ethanol (minimal, or solvent-free)
-
Microwave synthesizer
Procedure:
-
In a dedicated microwave reactor vial, combine 2-bromoacetophenone (1.0 eq) and thioisonicotinamide (1.0 eq).
-
If a solvent is used, add a minimal amount of ethanol (e.g., 2-3 mL). Solvent-free conditions are also often successful.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 90-120 °C) for 5-30 minutes.
-
Monitor the reaction progress by TLC after cooling the vial.
-
Once complete, cool the reaction mixture to room temperature.
-
The product is typically purified by washing with a suitable solvent (e.g., cold ethanol) and then collected by filtration.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Provides rapid and efficient heating, drastically reducing reaction times from hours to minutes.
-
Minimal or No Solvent: Reduces waste and simplifies workup. The high energy of microwaves can often drive the reaction to completion without the need for a solvent to facilitate heat transfer.
-
Sealed Vessel: Allows for heating above the solvent's boiling point, further accelerating the reaction.
Workflow Diagram: Microwave-Assisted Hantzsch Synthesis
Sources
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
A Comparative Guide to the In Vitro and In Vivo Activity of 4-Phenyl-2-(4-pyridyl)thiazole and Related Analogs
For researchers and professionals in drug development, understanding the correlation between in vitro activity and in vivo efficacy is paramount for the successful translation of promising compounds from the bench to the clinic. This guide provides an in-depth analysis of the biological activities of 4-Phenyl-2-(4-pyridyl)thiazole, a heterocyclic compound of significant interest, by drawing comparisons with structurally related thiazole derivatives. Due to the limited direct experimental data on this specific molecule, we will leverage published findings on close analogs to build a comprehensive and scientifically grounded comparison. This approach, rooted in structure-activity relationship (SAR) principles, allows us to project the potential therapeutic profile of this compound and to delineate robust experimental strategies for its evaluation.
Introduction: The Therapeutic Potential of Phenyl-Pyridyl-Thiazole Scaffolds
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in diverse biological interactions have made it a cornerstone in the design of novel therapeutic agents. The incorporation of phenyl and pyridyl moieties onto the thiazole core, as in this compound, is a strategic design element intended to modulate target affinity, selectivity, and pharmacokinetic properties. Phenylthiazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The pyridine ring, a common bioisostere for a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets and improving aqueous solubility.
This guide will navigate the in vitro and in vivo landscape of compounds structurally related to this compound, providing a comparative framework to understand how subtle molecular modifications can profoundly impact biological outcomes.
In Vitro Activity Profile: A Comparative Analysis
The in vitro evaluation of novel chemical entities is the foundational step in drug discovery, providing critical insights into their mechanism of action, potency, and selectivity. For the phenyl-pyridyl-thiazole class of compounds, a battery of in vitro assays is typically employed to characterize their biological activity.
Anticancer Activity
A significant body of research has focused on the anticancer properties of thiazole derivatives.[1][2][4] The cytotoxic activity of these compounds is often evaluated against a panel of human cancer cell lines.
Comparative In Vitro Anticancer Activity of Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 4c (a phenylthiazole derivative) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | para-nitro substitution on the phenyl ring | [1] |
| 4d (a phenylthiazole derivative) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | meta-chlorine substitution on the phenyl ring | [1] |
| Compound 22 (a 4-phenyl-2-quinolone) | COLO205 (Colon) | 0.32 | Methoxy-substituted 4-phenyl-2-quinolone | [5] |
| Compound 3 (a pyridine-thiazole hybrid) | HL-60 (Leukemia) | 0.57 | 2-fluorophenyl and pyridin-2-ylamino moieties | [6] |
| Thiazolo[5,4-f]quinazoline II | DYRK family kinases | Nanomolar range | Fused quinazoline ring system | [7] |
Insights from In Vitro Anticancer Data:
-
Substitution Matters: The nature and position of substituents on the phenyl ring dramatically influence cytotoxic potency. For instance, electron-withdrawing groups like nitro and chloro at specific positions can enhance activity.[1]
-
Scaffold Hopping: The replacement of the pyridyl-thiazole core with a 4-phenyl-2-quinolone scaffold, as seen in compound 22, can lead to highly potent anticancer agents.[5]
-
Hybrid Molecules: Combining the pyridine and thiazole moieties with other pharmacophores, such as in compound 3, can yield compounds with high potency and selectivity for cancer cells.[6] The mechanism of action for some of these derivatives may involve inducing genetic instability in tumor cells.[6]
-
Kinase Inhibition: Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth and proliferation.[2][6] Thiazolo[5,4-f]quinazoline II is a potent inhibitor of the DYRK kinase family, highlighting the potential for targeted therapy.[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound and its analogs) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Rationale for Experimental Choices:
-
Cell Line Panel: Using a diverse panel of cancer cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity.
-
Dose-Response Curve: Generating a dose-response curve is essential for accurately determining the IC50 value and assessing the compound's potency.
-
Positive Control: Including a known anticancer drug like doxorubicin provides a benchmark for comparing the potency of the test compounds.
In Vitro Experimental Workflow
Caption: Workflow for in vitro cytotoxicity screening of thiazole derivatives.
In Vivo Efficacy: Bridging the Gap from Lab to Life
While in vitro assays provide valuable initial data, in vivo studies in animal models are crucial for evaluating a compound's therapeutic potential in a complex biological system. These studies assess not only the compound's efficacy but also its pharmacokinetic and toxicological profiles.
Comparative In Vivo Models for Thiazole Derivatives
Given the diverse in vitro activities of thiazole derivatives, various in vivo models can be employed to assess their efficacy. For anticancer activity, xenograft models are the gold standard.
Potential In Vivo Models for Phenyl-Pyridyl-Thiazole Evaluation
| Therapeutic Area | Animal Model | Rationale | Key Endpoints |
| Oncology | Nude mice with human tumor xenografts (e.g., MCF-7, HepG2) | To evaluate the anti-tumor efficacy of the compound in a living organism. | Tumor growth inhibition, survival rate, body weight changes. |
| Inflammation | Carrageenan-induced paw edema in rats | To assess the anti-inflammatory activity of the compound. | Reduction in paw volume, cytokine levels. |
| Infectious Disease | Murine model of systemic infection (e.g., Candida albicans) | To determine the in vivo antifungal efficacy. | Fungal burden in organs, survival rate. |
Experimental Protocol: Xenograft Tumor Model
This protocol outlines a typical xenograft study to evaluate the in vivo anticancer efficacy of a test compound.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign the mice to different treatment groups: vehicle control, positive control (e.g., a standard-of-care chemotherapy drug), and test compound at various doses. Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine the significance of the results.
Trustworthiness and Self-Validation:
-
Vehicle Control: The vehicle control group is essential to ensure that the observed anti-tumor effects are due to the compound itself and not the delivery vehicle.
-
Positive Control: The positive control group validates the sensitivity of the tumor model to therapeutic intervention.
-
Blinded Measurements: Whenever possible, tumor measurements should be performed by an individual blinded to the treatment groups to minimize bias.
In Vivo Experimental Workflow
Caption: The relationship between in vitro data, ADME/PK, and in vivo outcomes.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the in vitro and in vivo activities of this compound by leveraging data from structurally related analogs. The evidence suggests that the phenyl-pyridyl-thiazole scaffold is a promising starting point for the development of novel therapeutics, particularly in the area of oncology.
Future research on this compound should focus on:
-
Direct In Vitro and In Vivo Testing: Generating direct experimental data for the title compound is essential to validate the predictions made in this guide.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its further development.
-
Pharmacokinetic Profiling: A thorough investigation of its ADME properties will be necessary to optimize its drug-like characteristics.
-
SAR Expansion: Synthesizing and testing a focused library of analogs with systematic modifications to the phenyl and pyridyl rings will help to refine the structure-activity relationships and identify compounds with improved potency and selectivity.
By adopting a systematic and data-driven approach, the therapeutic potential of this compound and its derivatives can be fully realized.
References
-
De Logu, A., Saddi, M., Cardia, M. C., Borgna, R., Sanna, C., Saddi, B., & Maccioni, E. (2005). In vitro activity of 2-cyclohexylidenhydrazo-4-phenyl-thiazole compared with those of amphotericin B and fluconazole against clinical isolates of Candida spp. and fluconazole-resistant Candida albicans. Journal of Antimicrobial Chemotherapy, 55(5), 717–720. [Link]
-
Saglik, B. N., et al. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry, 84, 333-339. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules, 26(16), 4998. [Link]
-
Acar, Ç., et al. (2023). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega, 8(17), 15286–15299. [Link]
-
Hassan, L. M., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 18(9), e0291632. [Link]
-
Chen, Y.-F., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 28(1), 383. [Link]
-
Mphahamele, M. J., et al. (2022). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 27(21), 7289. [Link]
-
Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 266–273. [Link]
-
Ravez, S., et al. (2022). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Molecules, 27(21), 7311. [Link]
-
Lesyk, R., et al. (2020). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Biomolecules, 10(12), 1635. [Link]
-
Patel, K. D., & Patel, H. D. (2014). Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. Der Pharma Chemica, 6(4), 382-387. [Link]
-
El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]
-
Sharma, A., & Kumar, V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 131-140. [Link]
-
Kante, P. S., et al. (2023). Synthesis, biological screening and in silico studies of new N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives as potential antifungal and antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 95, 129471. [Link]
-
Kumar, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4252. [Link]
Sources
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative analysis of the photophysical properties of isomeric pyridylthiazoles
A Comparative Guide to the Photophysical Properties of Isomeric Pyridylthiazoles for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the photophysical properties of isomeric pyridylthiazoles. We will delve into the structural nuances that govern their fluorescent behavior, offering both experimental data and the underlying scientific principles. This document is designed to be a practical resource for researchers and professionals in drug development, providing not only comparative data but also robust experimental protocols for in-house validation.
Introduction: The Significance of Isomerism in Pyridylthiazole Fluorophores
Pyridylthiazoles are a class of heterocyclic compounds that have garnered significant attention as versatile fluorophores. Their rigid, planar structure and π-conjugated system are conducive to strong fluorescence, making them valuable in various applications, including as molecular probes and labels in biological systems.[1] The position of the nitrogen atom within the pyridine ring—a key structural variable—gives rise to distinct isomers (2-pyridyl, 3-pyridyl, and 4-pyridyl). This seemingly subtle difference in structure profoundly impacts the molecule's electronic distribution and, consequently, its photophysical properties. Understanding these isomeric effects is paramount for the rational design of fluorescent probes with tailored absorption and emission characteristics for specific applications.
This guide will focus on a comparative analysis of 2-pyridyl, 3-pyridyl, and 4-pyridyl substituted 4-aryl-thiazoles, drawing upon published experimental data to illuminate the structure-property relationships that govern their performance.
The Isomeric Landscape of Pyridylthiazoles
The core of our comparison lies in the constitutional isomerism of the pyridyl group attached to the thiazole ring. The position of the nitrogen atom in the pyridine ring (ortho, meta, or para relative to the bond with the thiazole) dictates the electronic nature of the molecule.
Below is a diagram illustrating the general structures of the 2-, 3-, and 4-pyridylthiazole isomers discussed in this guide.
Caption: General structures of the pyridylthiazole isomers.
Comparative Photophysical Analysis
The electronic interplay between the electron-donating aryl group and the electron-withdrawing pyridyl group, mediated by the thiazole bridge, is central to the photophysical behavior of these molecules. The position of the nitrogen in the pyridine ring alters its electron-withdrawing strength, thereby modulating the intramolecular charge transfer (ICT) character of the molecule's excited state.
Absorption and Emission Spectra
The UV-Vis absorption and fluorescence emission spectra provide fundamental insights into the electronic transitions of the molecules. The absorption maximum (λabs) corresponds to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), while the emission maximum (λem) relates to the energy released upon radiative decay back to the ground state.
Studies have shown that 2-pyridyl and 4-pyridyl isomers generally exhibit superior photophysical properties compared to their 3-pyridyl counterparts.[1] This is attributed to a more efficient charge transfer character in the former isomers.
Table 1: Comparative Photophysical Data of Isomeric Pyridylthiazoles in Ethanol
| Compound ID | Isomer Type | Substituent (Aryl) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| 2f | 2-Pyridyl | 4-Methoxyphenyl | 341 | 425 | 5815 | 0.29 |
| 3f | 3-Pyridyl | 4-Methoxyphenyl | 338 | 490 | 9713 | 0.04 |
| 4f | 4-Pyridyl | 4-Methoxyphenyl | 335 | 420 | 6211 | 0.51 |
| 2c | 2-Pyridyl | 4-Chlorophenyl | 328 | 395 | 5570 | 0.15 |
| 3c | 3-Pyridyl | 4-Chlorophenyl | 323 | 415 | 6825 | 0.05 |
| 4g | 4-Pyridyl | 4-Cyanophenyl | 330 | 390 | 5017 | 0.25 |
Data synthesized from Suryawanshi et al., 2019.[1]
From the data, a clear trend emerges: the 4-pyridyl isomer with an electron-donating methoxy group (4f ) displays the highest fluorescence quantum yield (ΦF = 0.51).[1] In contrast, the 3-pyridyl isomers consistently show the lowest quantum yields, suggesting that the electronic communication in this configuration is less favorable for radiative decay.
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[2] A high quantum yield is desirable for most applications requiring bright fluorescence signals.
The superior performance of the 2- and 4-pyridyl isomers, particularly the 4-pyridyl derivative, can be rationalized by considering the electronic effects. The nitrogen atom in the pyridine ring is electron-withdrawing. In the 2- and 4-positions, this effect can be transmitted more effectively through the conjugated system, leading to a more polarized excited state and enhancing the probability of radiative decay. The 3-pyridyl isomer lacks this direct conjugation, resulting in a less efficient charge transfer process and a higher likelihood of non-radiative decay pathways, hence the lower quantum yield.[1]
Stokes Shift
The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima.[2] A large Stokes shift is often advantageous as it allows for the effective separation of the emission signal from the excitation light, improving the signal-to-noise ratio.
As seen in Table 1, the pyridylthiazoles exhibit substantial Stokes shifts, a characteristic of molecules that undergo a significant change in geometry or electronic distribution upon excitation. The 3-pyridyl isomers, despite their poor quantum yields, show remarkably large Stokes shifts, indicating a highly polarized excited state that is significantly stabilized by solvent relaxation before emission occurs.
Solvatochromism
Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a hallmark of molecules with a significant difference in dipole moment between their ground and excited states.[3][4] This phenomenon is particularly pronounced in push-pull systems like pyridylthiazoles. In polar solvents, the emission spectra of these compounds often show a bathochromic (red) shift, indicating stabilization of the more polar excited state.[4][5] This property can be exploited for developing fluorescent sensors that probe the polarity of their microenvironment.
Experimental Protocols
To ensure the reproducibility and accuracy of photophysical measurements, standardized protocols are essential. The following sections detail the methodologies for characterizing the key photophysical properties of pyridylthiazoles.
General Sample Preparation
-
Solvent Selection : Choose a spectroscopic grade solvent. Ethanol is a common choice for initial characterization. For solvatochromism studies, a range of solvents with varying polarities should be used (e.g., n-hexane, toluene, chloroform, ethanol).[4]
-
Concentration : Prepare a stock solution of the pyridylthiazole isomer in the chosen solvent. From this stock, prepare a dilute working solution (typically in the micromolar range, 1-10 µM) in a quartz cuvette.
-
Absorbance Check : The absorbance of the working solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects, which can lead to artificially low quantum yield measurements.
UV-Vis Absorption and Fluorescence Spectroscopy
-
Instrumentation : Use a calibrated dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission and excitation spectra.[6]
-
Absorption Spectrum : Scan the sample from a suitable starting wavelength (e.g., 500 nm) to a lower wavelength (e.g., 250 nm) to record the absorption spectrum and identify the λabs,max.
-
Emission Spectrum : Set the excitation wavelength of the spectrofluorometer to the λabs,max. Record the emission spectrum over a wavelength range that covers the expected fluorescence.
-
Excitation Spectrum : Set the emission monochromator to the λem,max and scan the excitation wavelength. The resulting excitation spectrum should ideally match the absorption spectrum, confirming the purity of the sample.[2]
Relative Fluorescence Quantum Yield Determination
The relative method is a widely used and accessible approach for determining the fluorescence quantum yield.[6][7] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Workflow for Relative Quantum Yield Measurement
Caption: Workflow for determining relative fluorescence quantum yield.
Step-by-Step Protocol:
-
Standard Selection : Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For pyridylthiazoles emitting in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or naphthalene in ethanol (ΦF = 0.12) are common choices.[1]
-
Measurement :
-
Measure the absorbance of both the standard and the sample at the same excitation wavelength (λex).
-
Record the fluorescence emission spectrum for both the standard and the sample using the same λex and instrument settings.
-
-
Calculation : The quantum yield of the sample (Φsmp) is calculated using the following equation:
Φsmp = Φstd * (Ismp / Istd) * (Astd / Asmp) * (η2smp / η2std)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Subscripts 'smp' and 'std' refer to the sample and standard, respectively.
-
Conclusion and Outlook
The isomeric position of the nitrogen atom in the pyridyl ring is a critical determinant of the photophysical properties of pyridylthiazole derivatives. Experimental evidence clearly indicates that 2- and 4-pyridyl isomers generally exhibit superior fluorescence quantum yields compared to 3-pyridyl isomers, a finding that can be attributed to more efficient intramolecular charge transfer processes.[1] The 4-pyridyl isomer, in particular, emerges as a promising scaffold for the development of highly luminescent materials.
This guide has provided a framework for understanding and evaluating these differences, complete with the necessary experimental protocols for validation. For researchers in drug development and materials science, these structure-property relationships offer a rational basis for designing novel fluorophores with optimized properties for specific applications, from cellular imaging to advanced photonic devices.
References
-
Suryawanshi, M., Gujar, V., Ottoor, D., & Bobade, V. (2019). Synthesis, characterization and photophysical properties of novel thiazole substituted pyridine derivatives. NIScPR Online Periodical Repository. [Link]
-
Suryawanshi, M., Gujar, V., Ottoor, D., & Bobade, V. (2018). Synthesis, characterization and photophysical properties of novel thiazole substituted pyridine derivatives. CORE. [Link]
-
Enderlein, J., Gregor, I. (2022). Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching. MBExC. [Link]
-
Request PDF. (2019). Pyridin-2-ylthiazolothiazoles – Synthesis and photophysical properties. ResearchGate. [Link]
-
Dang, V. Q., & Teets, T. S. (2025). A practical guide to measuring and reporting photophysical data. RSC Publishing. [Link]
-
Enderlein, J., & Gregor, I. (2022). Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching. arXiv. [Link]
-
Kniaz, K., & Daszkiewicz, M. (2016). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. PMC - NIH. [Link]
-
Request PDF. (2019). Fluorescence Quantum Yield Measurements of Fluorescent Proteins: A Laboratory Experiment for a Biochemistry or Molecular Biophysics Laboratory Course. ResearchGate. [Link]
-
Gudeika, D., et al. (1999). Comparative study of photophysical properties of isomeric tetrapyridyl- and tetra-(N-hexadecylpyridiniumyl) porphyrins. PubMed. [Link]
-
Krysiak, K., et al. (2021). Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. MDPI. [Link]
-
Download Table. (2011). Fluorescence lifetimes (τ fl ), quantum yields (Φ fl ) and rate... ResearchGate. [Link]
-
Talite, M. J., et al. (2018). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. PMC - PubMed Central. [Link]
-
Magde, D., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. PubMed. [Link]
-
Download Table. (2014). Fluorescence Quantum Yield, Excited-State Lifetimes, Radiative Rate... ResearchGate. [Link]
-
Yaglioglu, H. G., et al. (2021). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. NIH. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. sjsu.edu [sjsu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Guide to the Experimental Validation of Molecular Docking Predictions for 4-Phenyl-2-(4-pyridyl)thiazole
This guide provides a comprehensive framework for validating in silico molecular docking predictions using established biophysical and cellular assays. We will use the hypothetical case of 4-Phenyl-2-(4-pyridyl)thiazole, a heterocyclic compound representative of scaffolds found in chemical biology and drug discovery, to illustrate a rigorous validation workflow. The objective is to bridge the gap between computational prediction and empirical evidence, ensuring the trustworthiness of structure-activity relationship (SAR) studies.
Introduction: The Imperative of Validation
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. It scores binding affinity based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. While indispensable for virtual screening and lead optimization, docking scores are theoretical approximations. They often neglect complex biological factors such as protein dynamics, solvent effects, and cellular context. Therefore, experimental validation is not merely a confirmatory step but a critical component of the scientific method in drug discovery, transforming a computational hypothesis into a validated biological finding.
This guide details a multi-tiered approach, beginning with a specific in silico prediction and progressing through direct biophysical assays to in-cell target engagement, providing a robust and self-validating workflow.
Part I: The In Silico Prediction - Docking this compound
For our case study, we select p38 Mitogen-Activated Protein Kinase (MAPK) as the protein target. This is a scientifically relevant choice, as pyridinyl-containing heterocyclic scaffolds are known to target the ATP-binding pocket of various kinases.
Workflow for Molecular Docking
The following workflow outlines the computational prediction of the binding mode and affinity of our compound with p38 MAPK.
Caption: High-level workflow from computational prediction to experimental validation.
1. Protein and Ligand Preparation:
-
Protein: The crystal structure of human p38 MAPK is obtained from the Protein Data Bank (PDB ID: 3UVQ). Using molecular visualization software (e.g., PyMOL, Chimera), all water molecules and co-crystallized ligands are removed. Polar hydrogens and Gasteiger charges are added to the protein structure, which is then saved in the PDBQT format required by AutoDock Vina.
-
Ligand: The 3D structure of this compound is generated using a chemical drawing tool (e.g., ChemDraw or MarvinSketch) and optimized for its lowest energy conformation. The structure is then converted to the PDBQT format, with rotatable bonds automatically assigned.
2. Docking Execution:
-
Software: AutoDock Vina, a widely used open-source program, is chosen for its speed and accuracy in predicting binding modes.
-
Grid Box Definition: A grid box is defined to encompass the known ATP-binding site of p38 MAPK. This site is well-characterized, and targeting it ensures a site-specific docking simulation rather than a blind one. The dimensions and coordinates of the box are set to fully cover the pocket and allow the ligand conformational flexibility.
-
Running the Simulation: The docking calculation is initiated using the prepared protein and ligand files and the defined grid box. Vina's search algorithm explores possible binding poses of the ligand within the receptor's active site, scoring each pose.
Predicted Docking Results (Hypothetical)
The simulation predicts the most likely binding poses and provides a corresponding binding affinity score in kcal/mol. A lower (more negative) score indicates a more favorable predicted interaction.
| Parameter | Predicted Value | Key Predicted Interactions |
| Binding Affinity (kcal/mol) | -9.8 | Hydrogen bond between the pyridyl nitrogen and the backbone NH of Met109 in the hinge region. Phenyl group occupying the adjacent hydrophobic pocket. |
| Predicted Pose | Conformation 1 | The pyridyl-thiazole core mimics the adenine moiety of ATP, a hallmark of competitive kinase inhibitors. |
This in silico result is a strong hypothesis: this compound is predicted to be a potent binder to the p38 MAPK active site. The next step is to test this prediction experimentally.
Part II: Experimental Validation of the Protein-Ligand Interaction
A multi-assay approach is crucial for robust validation. By using techniques based on different physical principles, we can build a more confident and complete picture of the binding event. We will use three orthogonal methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA).
Assay 1: Isothermal Titration Calorimetry (ITC) - The Thermodynamic Gold Standard
Causality: ITC directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction in solution, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). It is considered the gold standard because it is a label-free, in-solution technique that directly measures the binding energetics.
Caption: Schematic of the ITC experimental principle and data output.
-
Sample Preparation (Self-Validation):
-
Recombinantly express and purify p38 MAPK to >95% purity.
-
Prepare a 10 µM solution of p38 MAPK in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a 100 µM solution of this compound. Crucially , the compound is dissolved in the exact same buffer used for the protein, including a matched final concentration of any required solvent like DMSO (e.g., 1%). This prevents heats of dilution from confounding the results.
-
Thoroughly degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the 10 µM p38 MAPK solution into the sample cell.
-
Load the 100 µM compound solution into the titration syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point.
-
Execute a series of 19-20 injections (e.g., 2 µL each) at 150-second intervals to allow the signal to return to baseline.
-
-
Control Experiment (Trustworthiness):
-
Perform a control titration by injecting the compound solution into the buffer-filled sample cell (no protein). The resulting small heat changes are the "heats of dilution," which are subtracted from the primary experimental data to isolate the heat of binding.
-
-
Data Analysis:
-
The integrated heat data from each injection is plotted against the molar ratio of ligand to protein.
-
This binding isotherm is fitted to a suitable model (e.g., one-site binding model) using the instrument's software (e.g., Origin-based).
-
The fitting provides the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Assay 2: Surface Plasmon Resonance (SPR) - Measuring Real-Time Kinetics
Causality: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. By immobilizing the protein (ligand) and flowing the compound (analyte) over the surface, SPR can monitor the binding and dissociation events in real time. This provides the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). The kinetic information is highly complementary to ITC's thermodynamic data.
A Comparative Analysis of the Antimicrobial Spectrum of 4-Phenyl-2-(4-pyridyl)thiazole and Standard Antibiotics: A Guide for Researchers
In the ever-evolving landscape of antimicrobial research, the exploration of novel heterocyclic compounds remains a cornerstone of drug discovery. Among these, thiazole derivatives have consistently demonstrated a broad range of biological activities, attracting significant interest from the scientific community. This guide provides a comprehensive comparison of the potential antimicrobial spectrum of a specific scaffold, 4-Phenyl-2-(4-pyridyl)thiazole, with established standard antibiotics.
While direct experimental data on the antimicrobial activity of this compound is not extensively available in the public domain, this guide synthesizes findings from closely related analogues to project a hypothetical antimicrobial profile. Furthermore, it furnishes detailed experimental protocols, grounded in internationally recognized standards, to empower researchers to systematically evaluate this compound and its derivatives. Our objective is to provide a scientifically rigorous framework for understanding the potential of this thiazole derivative in the context of current antimicrobial therapies.
Introduction to Thiazole-Based Antimicrobial Agents
The thiazole ring is a fundamental structural motif present in numerous natural and synthetic bioactive molecules, including the antibiotic penicillin and the antiretroviral ritonavir.[1] Its unique chemical properties allow for diverse interactions with biological targets, leading to a wide array of pharmacological effects. Thiazole derivatives have been reported to exhibit antibacterial, antifungal, antiviral, and antiparasitic activities.[2] The antimicrobial mechanism of action for many thiazole-based compounds involves the inhibition of essential microbial enzymes, such as DNA gyrase, topoisomerase IV, or enzymes involved in cell wall synthesis.[3]
The specific compound, this compound, combines the phenyl and pyridyl moieties on a central thiazole scaffold. This combination of aromatic systems offers intriguing possibilities for molecular interactions with microbial targets. The phenyl group can enhance lipophilicity, potentially aiding in cell membrane penetration, while the pyridine ring, a known pharmacophore, can participate in hydrogen bonding and other key interactions within enzyme active sites. The relative positioning of these groups on the thiazole ring is critical in defining the molecule's overall biological activity.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the generation of reliable and reproducible data, the antimicrobial susceptibility of this compound should be determined using standardized methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for this purpose.[4][5][6] The broth microdilution method is a quantitative technique that determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Broth Microdilution Method (Based on CLSI M07 and EUCAST Guidelines)[4][5][6][7]
This protocol outlines the steps for determining the MIC of this compound and standard antibiotics against a panel of bacterial and fungal pathogens.
Step 1: Preparation of Materials
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Standard Antibiotics: A panel of standard antibiotics should be selected to represent different classes with known mechanisms of action. For bacteria, this may include Ciprofloxacin (fluoroquinolone), Ampicillin (penicillin), Ceftriaxone (cephalosporin), Gentamicin (aminoglycoside), and Azithromycin (macrolide). For fungi, Fluconazole (azole) and Amphotericin B (polyene) are common choices.
-
Microorganisms: A representative panel of microorganisms should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Cryptococcus neoformans). Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) must be included.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. For fastidious bacteria, specific supplemented media may be required. For fungi, RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is recommended.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (for inoculum standardization).
Step 2: Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Further dilute the standardized inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Step 3: Preparation of Microtiter Plates
-
Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well plate.
-
In the first column of wells, add an additional 50 µL of the stock solution of the test compound or standard antibiotic.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This will create a gradient of antimicrobial concentrations.
-
Reserve wells for a positive control (inoculum without antimicrobial) and a negative control (broth only).
Step 4: Inoculation and Incubation
-
Add 50 µL of the prepared microbial inoculum to each well (except the negative control).
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungal plates are typically incubated at 35°C for 24-48 hours.
Step 5: Determination of MIC
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
Comparative Antimicrobial Spectrum: Insights from Related Compounds
As previously stated, specific MIC data for this compound is limited. However, by examining the antimicrobial activity of structurally similar compounds, we can infer a potential spectrum of activity.
A study on 2'-aryl-4-pyridyl-2,4'-bisthiazole derivatives revealed excellent antibacterial activity, with MIC values ranging from 2.1 to 12.3 µg/mL against both Gram-positive and Gram-negative bacteria.[8] Another series of 2-phenylacetamido-thiazole derivatives showed favorable MIC values between 1.56 and 6.25 μg/mL against E. coli, P. aeruginosa, B. subtilis, and S. aureus.[2] In the realm of antifungal activity, a 2-cyclohexylidenhydrazo-4-phenyl-thiazole demonstrated potent activity against Candida albicans with MICs in the range of 0.4-1.9 µg/mL.[9] Conversely, a series of 2-(2/4-pyridyl)-thiazoles showed generally weaker activity, with MICs between 0.01–5.7 mM, underscoring the critical influence of substituents on the thiazole ring.[10]
The table below presents a hypothetical comparison based on the activities of these related thiazole derivatives alongside typical MIC ranges for standard antibiotics against common pathogens.
| Microorganism | This compound (Hypothetical MIC, µg/mL) | Ciprofloxacin (Typical MIC, µg/mL)[11][12][13][14] | Fluconazole (Typical MIC, µg/mL)[15][16][17][18][19] |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 1 - 16 | 0.125 - 2 | N/A |
| Gram-Negative Bacteria | |||
| Escherichia coli | 2 - 32 | ≤ 0.008 - 1 | N/A |
| Pseudomonas aeruginosa | 8 - >64 | 0.25 - 4 | N/A |
| Fungi | |||
| Candida albicans | 0.5 - 8 | N/A | 0.25 - 8 |
| Cryptococcus neoformans | 1 - 16 | N/A | 2 - 16 |
Note: The hypothetical MIC range for this compound is an educated estimation based on published data for structurally related compounds and should be confirmed by experimental studies.
Discussion and Future Directions
The available data on related compounds suggest that this compound likely possesses broad-spectrum antimicrobial activity. The presence of both phenyl and pyridyl groups may contribute to its potential efficacy against both bacterial and fungal pathogens. However, the exact potency and spectrum can only be determined through rigorous experimental evaluation as outlined above.
Key areas for future investigation include:
-
Comprehensive MIC testing: Evaluating the compound against a wide panel of clinical isolates, including multidrug-resistant strains.
-
Mechanism of action studies: Investigating the specific cellular targets of this compound in both bacteria and fungi. This could involve enzyme inhibition assays (e.g., DNA gyrase, lanosterol 14α-demethylase) or studies on cell membrane integrity.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of this compound to understand how modifications to the phenyl and pyridyl rings affect antimicrobial activity. This can lead to the optimization of the lead compound for improved potency and selectivity.
-
Toxicity and in vivo efficacy studies: Assessing the cytotoxicity of the compound against mammalian cell lines and evaluating its efficacy in animal models of infection.
Conclusion
While direct experimental evidence for the antimicrobial spectrum of this compound is yet to be established, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential broad-spectrum antimicrobial agent. This guide offers a comprehensive framework for researchers, detailing the necessary standardized protocols for its evaluation and providing a comparative context against clinically relevant antibiotics. The systematic approach outlined herein will be instrumental in elucidating the true therapeutic potential of this promising thiazole derivative and guiding future drug development efforts in the critical fight against infectious diseases.
References
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Broth Microdilution Method. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2024).
- Clinical and Laboratory Standards Institute. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. CLSI.
-
U.S. Food and Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8.
- European Committee on Antimicrobial Susceptibility Testing. (2022). Plate outline for MIC determination by broth microdilution using the EUCAST reference method. BMJ Open.
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2018).
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
- Firsov, A. A., Vostrov, S. N., Lubenko, I. Y., Drachenberg, M. E., & Zinner, S. H. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848–2852.
- De Carolis, E., et al. (2022).
- ACS Omega. (2023). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer.
- Bicanic, T., & Harrison, T. S. (2004). Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model. Open Forum Infectious Diseases, 1(1).
- Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., ... & Rinaldi, M. G. (1997). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Infectious Diseases, 24(2), 235-247.
- Oniga, S., et al. (2015).
- Saag, M. S., Cloud, G. A., Graybill, J. R., Sobel, J. D., Tuazon, C. U., Johnson, P. C., ... & Dismukes, W. E. (1992). Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection. Antimicrobial agents and chemotherapy, 36(11), 2364–2368.
- Marcusson, L. L., Olofsson, S. K., Lindgren, P. K., Cars, O., & Hughes, D. (2005). Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 55(6), 938-943.
- Zeiler, H. J., & Grohe, K. (1984). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Determined by the killing curve method: Antibiotic comparison and synergistic interactions. Antimicrobial agents and chemotherapy, 26(2), 221–224.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole.
- Mali, P. C., et al. (2021). Synthesis and antimicrobial Evaluation of Novel 2'-aryl-4-aryl-2,4'-Bisthiazole and 2'-aryl-4-Pyridyl-2,4'-Bisthiazole Derivatives as Potential Antibacterial Agents.
- Khan, A. A., et al. (2011). Resistance Pattern of Ciprofloxacin Against Different Pathogens. Journal of basic and applied sciences, 7(1), 52-56.
- Govender, N. P., et al. (2020). Decreasing fluconazole susceptibility of clinical South African Cryptococcus neoformans isolates over a decade. PLoS neglected tropical diseases, 14(3), e0008137.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole.
- Kumar, A., et al. (2019). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 24(19), 3467.
- Barchiesi, F., et al. (1998). Fluconazole Susceptibility Testing of Cryptococcus neoformans: Comparison of Two Broth Microdilution Methods and Clinical Correlates among Isolates from Ugandan AIDS Patients. Journal of clinical microbiology, 36(10), 2874–2876.
- Kulkarni, S. K., et al. (2010). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Iranian Journal of Pharmaceutical Research, 9(4), 405.
- Popiołek, Ł., & Biernasiuk, A. (2021).
- Kumar, S., & Bawa, S. (2012). Synthesis and Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Journal of the Korean Chemical Society, 56(4), 488-493.
-
Research India Publications. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[4][6][20]triazole-3-ylsulfanyl)-acetamide.
- Cacic, M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(16), 4999.
- Tay, N. F., et al. (2019). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 55.
- Bakavoli, M., et al. (2015). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian journal of basic medical sciences, 18(10), 979.
- ResearchGate. (n.d.). From Phenylthiazoles to Phenylpyrazoles: Broadening the Antibacterial Spectrum toward Carbapenem-Resistant Bacteria.
- Mena, A., et al. (2022). Low Ciprofloxacin Concentrations Select Multidrug-Resistant Mutants Overproducing Efflux Pumps in Clinical Isolates of Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 66(8), e0030022.
- de Sá, N. P., de Lima, C. M., Lino, C. I., Barbeira, P. J., Baltazar, L. R., Santos, D. A., ... & Johann, S. (2019). Antifungal Activity Directed Toward the Cell Wall by 2-Cyclohexylidenhydrazo-4-Phenyl-Thiazole Against Candida albicans. Infectious disorders-drug targets, 19(4), 428-438.
- ResearchGate. (n.d.). The half-lives of different classes of phenylthiazole antibiotics.
- ResearchGate. (n.d.). In vitro activity of 2-cyclohexylidenhydrazo-4-phenyl-thiazole compared with those of amphotericin B and fluconazole against clinical isolates of Candida spp. and fluconazole-resistant Candida albicans.
- ResearchGate. (n.d.). The minimum inhibitory concentration values (MIC, μg/mL) of the newly synthesized.
- MDPI. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. medicallabnotes.com [medicallabnotes.com]
- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Antifungal Activity Directed Toward the Cell Wall by 2-Cyclohexylidenhydrazo- 4-Phenyl-Thiazole Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazole-based aminopyrimidines and N-phenylpyrazolines as potent antimicrobial agents: synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.plos.org [journals.plos.org]
- 19. Fluconazole Susceptibility Testing of Cryptococcus neoformans: Comparison of Two Broth Microdilution Methods and Clinical Correlates among Isolates from Ugandan AIDS Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. standards.globalspec.com [standards.globalspec.com]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 4-Phenyl-2-(4-pyridyl)thiazole
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Environmental Integrity.
In the fast-paced world of drug discovery and chemical synthesis, the lifecycle of a novel compound extends far beyond the bench. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity and a critical component of our collective responsibility to protect ourselves and our environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Phenyl-2-(4-pyridyl)thiazole, a heterocyclic compound whose handling demands meticulous attention to safety and environmental stewardship.
Understanding the Hazard Profile: Why Meticulous Disposal is Non-Negotiable
Before we delve into the procedural aspects of disposal, it is imperative to understand the inherent risks associated with this compound. A thorough understanding of a compound's hazard profile is the foundation upon which safe handling and disposal protocols are built.
Physicochemical Properties: This compound is a solid at room temperature. Its stability and potential for environmental persistence, a common trait among heterocyclic compounds, necessitate disposal methods that ensure its complete destruction.[1][3]
Regulatory Context: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] While this compound is not specifically listed by name, its characteristic toxicity means it must be managed as a hazardous waste.[6][7][8] Unused commercial chemical products containing pyridine, a structural component of this molecule, are listed as U196, and waste streams containing pyridine may be classified as F005.[8][9] Given its acute toxicity, if it were a discarded commercial chemical product, it would likely fall under the P or U list of hazardous wastes.[8][10]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing the risk of error.
Step 1: Waste Identification and Segregation
Causality: Proper segregation at the point of generation is the most critical step in a successful waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Procedure:
-
Designate a specific, labeled waste container for solid this compound waste. The container should be clearly marked with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (skull and crossbones, corrosion).
-
Do not mix this compound with any other chemical waste, particularly reactive substances, strong acids, or strong bases.
-
Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, must also be disposed of in this designated container.
Step 2: Containerization and Labeling
Causality: Secure and clearly labeled containers are essential for the safe storage and transport of hazardous waste, preventing accidental exposure and ensuring that waste handlers are aware of the contents.
Procedure:
-
Use a compatible container: A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended for solid chemical waste.
-
Ensure the container is in good condition: Inspect the container for any cracks or defects before use.
-
Affix a completed hazardous waste label: This label must include:
-
The words "Hazardous Waste"
-
The full chemical name and concentration
-
The accumulation start date (the date the first piece of waste is placed in the container)
-
The associated hazards (e.g., "Toxic," "Corrosive")
-
The generator's name and contact information
-
Step 3: On-site Accumulation and Storage
Causality: Proper storage of hazardous waste is crucial to prevent accidents and ensure compliance with regulatory time limits for on-site accumulation.
Procedure:
-
Store the waste container in a designated Satellite Accumulation Area (SAA): This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment: Place the waste container in a larger, chemically resistant container (secondary containment) to contain any potential leaks or spills.
-
Keep the container closed: The waste container must be kept tightly sealed at all times, except when adding waste.
-
Adhere to accumulation limits: Be aware of the volume and time limits for storing hazardous waste in an SAA as stipulated by your institution's and local regulations.
Step 4: Final Disposal - The Path to Destruction
Causality: Due to its toxicity and organic nature, this compound requires a disposal method that ensures its complete and irreversible destruction to prevent environmental contamination.
Recommended Disposal Method: High-Temperature Incineration
High-temperature incineration is the preferred and most effective method for the disposal of toxic organic chemical waste.[11][12] This process utilizes controlled combustion at temperatures sufficient to break down the complex organic molecules into simpler, less harmful compounds such as carbon dioxide, water, and nitrogen oxides.[11] For compounds containing nitrogen and sulfur, incineration must be carried out in a facility equipped with appropriate air pollution control devices (e.g., scrubbers) to remove acidic gases like SOx and NOx.[11] The European Industrial Emission Directive specifies a temperature of at least 850°C for at least two seconds for the incineration of waste, with a higher temperature of 1100°C for waste containing more than 1% of halogenated organic substances.[12][13] While this compound is not halogenated, the principle of ensuring complete destruction at high temperatures is paramount.
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department: Your EHS office will have established procedures for the pickup and disposal of hazardous chemical waste.
-
Arrange for a waste pickup: Follow your institution's protocol for requesting a hazardous waste pickup. Ensure that the waste container is properly labeled and sealed before it is collected.
-
Do not attempt to dispose of this chemical via landfill or drain disposal. This is strictly prohibited and poses a significant risk to the environment and public health.
-
Professional Disposal Service: The EHS department will coordinate with a licensed hazardous waste disposal company that will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for high-temperature incineration.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making and procedural flow for the disposal of this compound, the following diagram has been created using the DOT language.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
For quick reference, the following table summarizes the key data pertinent to the safe handling and disposal of this compound.
| Parameter | Value/Information | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 106950-18-9 | |
| Molecular Formula | C₁₄H₁₀N₂S | |
| Hazard Classification | Acute Toxicity 3 (Oral), Eye Damage 1 | [1] |
| Hazard Statements | H301: Toxic if swallowedH318: Causes serious eye damage | [1] |
| RCRA Waste Code | Not specifically listed; manage as toxic hazardous waste. Potential for U196 or F005 if in a waste stream with pyridine. | [8][9] |
| Oral LD50 | Data not available. A similar thiazole derivative has an LD50 of 1000 mg/kg in hamsters. | [2] |
| Recommended Disposal | High-Temperature Incineration | [11][12] |
Disclaimer: The provided LD50 value is for a structurally related compound and should be used as an indicator of potential toxicity only. Always handle this compound with the assumption of high acute toxicity.
Conclusion: A Commitment to Safety and Scientific Excellence
The proper disposal of this compound is a multi-faceted process that requires a deep understanding of its chemical properties, a commitment to rigorous safety protocols, and a respect for environmental regulations. By following the detailed procedures outlined in this guide, researchers and laboratory personnel can ensure that they are not only protecting themselves and their colleagues but are also upholding the highest standards of scientific responsibility. Let us continue to make safety and environmental stewardship an integral part of our pursuit of scientific advancement.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenyl-2-(3-pyridyl)thiazole. Retrieved from [Link]
-
National Research Council (US) Committee on Health Effects of Waste Incineration. (2000). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health. National Academies Press (US). Retrieved from [Link]
-
Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions. Retrieved from [Link]
-
Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
ResearchGate. (2023). Concentration of Gas Emissions of Waste Burning in Incinerator at Different Temperature. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]
-
PubMed. (2020). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Retrieved from [Link]
-
U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. southwestern.edu [southwestern.edu]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. wku.edu [wku.edu]
- 10. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 11. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. basel.int [basel.int]
- 13. zerowasteeurope.eu [zerowasteeurope.eu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Phenyl-2-(4-pyridyl)thiazole
This guide provides essential safety and logistical information for the handling and disposal of 4-Phenyl-2-(4-pyridyl)thiazole. As laboratory professionals, our primary responsibility is to create a safe environment through a comprehensive understanding of the materials we handle, enabling scientific advancement without compromising personal safety. This document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation.
Hazard Identification and Risk Profile
This compound (CAS No. 106950-18-9) is a solid heterocyclic compound. A thorough risk assessment is the foundational step before any handling procedure. The primary hazards, as identified by the Globally Harmonized System (GHS), are significant and demand stringent control measures.
Key Hazards:
-
Acute Oral Toxicity (Category 3): The compound is classified with the hazard statement H301, indicating it is "Toxic if swallowed".[1][2] This necessitates protocols that prevent any possibility of ingestion, including indirect contact via contaminated hands.
-
Serious Eye Damage (Category 1): With the hazard statement H318, this chemical "Causes serious eye damage".[1][2] This is a critical risk, implying that contact can lead to irreversible damage. Standard safety glasses are insufficient protection.
-
Related Compound Hazards: While specific data on skin and respiratory irritation for this exact compound is limited, the broader classes of thiazole and pyridine derivatives present known risks. Pyridine compounds can be absorbed through the skin and may cause irritation, while some thiazoles are known skin and respiratory irritants.[3][4][5] Therefore, a conservative approach assuming potential skin and respiratory hazards is warranted.
The Core of Protection: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is the final, critical barrier between the researcher and the chemical hazard. Its selection is not arbitrary but is dictated directly by the substance's risk profile. The following recommendations constitute the minimum required PPE for handling this compound in solid or solution form.
Eye and Face Protection: Defending Against Irreversible Damage
Given the H318 classification (Causes serious eye damage), robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory. Unlike safety glasses, goggles form a complete seal around the eyes, protecting against splashes of solutions and fine particulates of the solid compound.[3]
-
Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required for any procedure with a higher risk of splashing or aerosolization. This includes preparing solutions of significant volume, heating solutions, or cleaning up spills. A face shield provides a broader barrier protecting the entire face.[6][7]
Skin and Body Protection: Preventing Dermal and Systemic Exposure
Protection of the skin is paramount to prevent local irritation and potential systemic toxicity through dermal absorption.
-
Gloves: Use chemical-resistant nitrile gloves.[3] Always double-glove when handling the concentrated solid or preparing solutions. This provides a critical safety layer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced. Check gloves for any signs of degradation or punctures before use.
-
Laboratory Coat: A chemical-resistant lab coat is required.[3] It should have long sleeves and a snap or button front. This protects the arms and torso from incidental contact.
-
Gowns: For procedures involving larger quantities or with a higher risk of spills, a disposable, solid-front, back-closing chemical-resistant gown should be worn over the lab coat.[8]
Respiratory Protection: Mitigating Inhalation Risks
While the compound is a solid, weighing and transfer operations can generate fine dust that may be inhaled.
-
Work within a Certified Chemical Fume Hood: All handling of the solid this compound, especially weighing and initial solution preparation, must be conducted within a properly functioning chemical fume hood.[3] This is the primary engineering control to minimize respiratory exposure.
-
Respirator: If a fume hood is not available or during a large spill cleanup outside of a hood, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum protection for particulates.[3][9] For higher-risk scenarios, a respirator with chemical cartridges appropriate for organic vapors should be considered.[6]
Operational Plans: From Receipt to Disposal
A safe workflow involves more than just wearing the right equipment; it requires procedural discipline at every step.
Summary of PPE for Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields | Single pair of nitrile gloves | Lab coat | N/A, unless package is damaged |
| Weighing & Aliquoting Solid | Chemical splash goggles | Double-gloved nitrile | Lab coat | Work in a certified chemical fume hood |
| Solution Preparation & Handling | Chemical splash goggles & face shield | Double-gloved nitrile | Chemical-resistant lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles & face shield | Double-gloved heavy-duty nitrile | Chemical-resistant gown over lab coat | N95 respirator (minimum); cartridge respirator for large spills |
Step-by-Step Donning and Doffing Procedures
Properly putting on and removing PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Gown/Lab Coat: Don the lab coat or gown, ensuring it is fully fastened.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Respirator (if required): Perform a seal check to ensure proper fit.
-
Goggles and Face Shield: Put on goggles first, then the face shield.
-
Outer Gloves: Put on the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat/gown.
Doffing (Taking Off) Sequence: This process is designed to contain contaminants.
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off. Dispose of immediately in a designated hazardous waste container.
-
Gown: Unfasten the gown and roll it down from the shoulders, ensuring the contaminated outer surface is folded inward. Dispose of it.
-
Face Shield and Goggles: Remove from the back of the head forward, avoiding touching the front surfaces.
-
Respirator (if worn): Remove from the back of the head.
-
Inner Gloves: Remove the final pair of gloves using the same technique as for the outer gloves.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.
Disposal Plan: A Cradle-to-Grave Responsibility
Waste generated from handling this compound is considered hazardous.
-
Chemical Waste: All surplus solid material and solutions must be collected in a clearly labeled, sealed hazardous waste container. Do not pour this chemical down the drain.[10]
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and any absorbent material from spill cleanup, must be disposed of as solid hazardous waste.[10] Place these items in a designated, sealed waste bag or container within the laboratory.
-
Waste Disposal Vendor: All chemical and contaminated solid waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10]
Safe Handling Workflow Diagram
Caption: Workflow for safely handling this compound.
References
- Benchchem. Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol.
- Sigma-Aldrich. This compound AldrichCPR.
- Sigma-Aldrich. This compound-5-carboxylic acid AldrichCPR.
- New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
- GOV.UK. Pyridine: general information.
- Capot Chemical Co., Ltd. material safety data sheet.
- National Center for Biotechnology Information. 4-Phenyl-2-(pyridin-3-yl)thiazole - CID 701015. PubChem.
- ChemicalBook. What are the effects of Pyridine on human health and the environment?.
- Agency for Toxic Substances and Disease Registry. ATSDR Pyridine Tox Profile.
- Jubilant Ingrevia Limited. Pyridine ACS Safety Data Sheet.
- Sigma-Aldrich. This compound AldrichCPR 106950-18-9.
- Guidechem. 4-Phenyl-2-(3-pyridyl)thiazole, 97% (CAS No. 70031-86-6) SDS.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Cayman Chemical. Safety Data Sheet.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Storemasta. Examples of PPE for Various Dangerous Goods Classes.
- GERPAC. Personal protective equipment for preparing toxic drugs.
Sources
- 1. 4-Phenyl-2-(pyridin-3-yl)thiazole | C14H10N2S | CID 701015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nj.gov [nj.gov]
- 5. gov.uk [gov.uk]
- 6. pppmag.com [pppmag.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. gerpac.eu [gerpac.eu]
- 10. capotchem.cn [capotchem.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
